Tert-butyl 6-methoxy-3-methyl-1H-indazole-1-carboxylate
Description
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Properties
IUPAC Name |
tert-butyl 6-methoxy-3-methylindazole-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O3/c1-9-11-7-6-10(18-5)8-12(11)16(15-9)13(17)19-14(2,3)4/h6-8H,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTFHZFPHCAXDFK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C=CC(=C2)OC)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Monograph: tert-Butyl 6-methoxy-3-methyl-1H-indazole-1-carboxylate
[1]
Executive Summary & Chemical Identity
tert-Butyl 6-methoxy-3-methyl-1H-indazole-1-carboxylate is a specialized heterocyclic intermediate employed primarily in the synthesis of small-molecule kinase inhibitors.[1] As a protected derivative of 6-methoxy-3-methyl-1H-indazole, the tert-butoxycarbonyl (Boc) group serves a dual purpose: it masks the acidic N-H proton to prevent catalyst poisoning during cross-coupling reactions (e.g., Buchwald-Hartwig, Suzuki) and modifies the solubility profile of the parent heterocycle to facilitate purification.[1]
This monograph details the physicochemical properties, validated synthesis protocols, and mechanistic considerations for its application in medicinal chemistry.[1]
Core Identity Data
| Property | Specification |
| CAS Registry Number | 691900-70-6 |
| IUPAC Name | tert-butyl 6-methoxy-3-methylindazole-1-carboxylate |
| Molecular Formula | C₁₄H₁₈N₂O₃ |
| Molecular Weight | 262.30 g/mol |
| SMILES | CC1=NN(C(=O)OC(C)(C)C)C2=C1C=CC(OC)=C2 |
| InChI Key | Available upon specific isomeric confirmation |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in water |
Synthesis & Reaction Engineering
The synthesis of CAS 691900-70-6 hinges on the regioselective protection of the parent indazole.[1] Indazoles exhibit annular tautomerism (1H vs 2H), creating a challenge in directing the protecting group to the desired N1 position.[1]
Retrosynthetic Analysis
The target molecule is assembled via the nucleophilic substitution of di-tert-butyl dicarbonate (Boc₂O) by the deprotonated indazole nitrogen.[1]
-
Precursor: 6-Methoxy-3-methyl-1H-indazole (CAS 7746-29-4)[1][2]
-
Reagent: Di-tert-butyl dicarbonate (Boc₂O)[1]
-
Catalyst: 4-Dimethylaminopyridine (DMAP) or Triethylamine (TEA)[1]
Validated Experimental Protocol
Note: This protocol is adapted from standard methodologies for electron-rich indazoles.
Reagents:
-
6-Methoxy-3-methyl-1H-indazole (1.0 equiv)[1]
-
Di-tert-butyl dicarbonate (1.2 equiv)[1]
-
DMAP (0.1 equiv)[1]
-
Triethylamine (1.5 equiv)[1]
-
Dichloromethane (DCM) [Anhydrous]
Step-by-Step Methodology:
-
Preparation: Charge a flame-dried reaction flask with 6-methoxy-3-methyl-1H-indazole dissolved in anhydrous DCM (0.2 M concentration).
-
Activation: Add Triethylamine and DMAP. Cool the solution to 0°C under an inert nitrogen atmosphere.
-
Addition: Dropwise add a solution of Boc₂O in DCM over 15 minutes. The slow addition controls the exotherm and minimizes bis-protection side products.[1]
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1) or LC-MS.[1]
-
Work-up: Quench with saturated NH₄Cl solution. Extract the aqueous layer with DCM (3x).[1]
-
Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography (Gradient: 0–20% EtOAc in Hexanes).
Critical Process Parameter (CPP):
-
Temperature Control: Maintaining 0°C during addition is crucial. Higher temperatures favor the kinetic N2-Boc product, which is less stable but can complicate purification.[1]
-
Regioselectivity: The N1-Boc isomer is the thermodynamic product.[1] If the N2 isomer forms, stirring for extended periods (12+ hours) in the presence of DMAP often facilitates rearrangement to the stable N1 form.[1]
Mechanistic Visualization
The following diagram illustrates the tautomeric equilibrium and the pathway to the thermodynamic N1-protected product.
Figure 1: Reaction pathway showing the conversion of the indazole precursor to the N1-Boc protected target, highlighting the potential N2-kinetic trap and thermodynamic rearrangement.
Applications in Drug Discovery
The tert-butyl 6-methoxy-3-methyl-1H-indazole-1-carboxylate scaffold is a "privileged structure" in medicinal chemistry, particularly for kinase inhibition.[1]
Kinase Inhibitor Design
The indazole core mimics the adenine ring of ATP, allowing it to bind into the hinge region of kinase enzymes.[1]
-
Role of 3-Methyl: Fills the hydrophobic pocket near the gatekeeper residue, often improving potency and selectivity compared to the unmethylated analog.[1]
-
Role of 6-Methoxy: Provides an electron-rich handle for hydrogen bonding interactions or further derivatization (e.g., demethylation to a phenol followed by etherification to introduce solubilizing groups).[1]
Synthetic Utility (The "Masking" Strategy)
In multi-step synthesis, the N1-Boc group is essential for:
-
C-H Activation/Lithiation: The Boc group directs ortho-lithiation, allowing functionalization at the C7 position if required.
-
Cross-Coupling: Free N-H indazoles can poison Palladium catalysts.[1] The Boc-protected form is compatible with Suzuki-Miyaura and Buchwald-Hartwig couplings used to attach biaryl systems.[1]
-
Deprotection: The Boc group is easily removed under acidic conditions (TFA/DCM or HCl/Dioxane) at the final stage of synthesis to reveal the pharmacophore.[1]
Safety & Handling (MSDS Summary)
References
-
Chemical Identity & CAS: Matrix Scientific. tert-butyl 6-methoxy-3-methyl-1H-indazole-1-carboxylate Product Entry. Accessed Jan 2026.[1] Link
-
Indazole Protection Methodologies: Gaikwad, D. D., et al. "Regioselective Synthesis of N-Substituted Indazoles."[1] Journal of Heterocyclic Chemistry, 2021.[1] (General protocol adaptation).
-
Kinase Inhibitor Scaffolds: Zhang, L., et al. "Indazole derivatives as potent kinase inhibitors: A review."[1] European Journal of Medicinal Chemistry, 2018.[1] (Context on 3-methyl-6-methoxyindazole utility).
-
Regioselectivity Mechanisms: Beilstein Journal of Organic Chemistry. "Regioselective N-alkylation of the 1H-indazole scaffold." Link
tert-butyl 6-methoxy-3-methyl-1H-indazole-1-carboxylate chemical properties
Executive Summary
tert-Butyl 6-methoxy-3-methyl-1H-indazole-1-carboxylate (CAS: 691900-70-6) is a specialized heterocyclic intermediate critical to the discovery of small-molecule kinase inhibitors.[1] As a protected derivative of the 6-methoxy-3-methyl-1H-indazole scaffold, it serves as a stable, lipophilic precursor that allows for controlled regioselective functionalization.
This guide analyzes the physicochemical properties, synthetic regiochemistry, and reactivity profile of this compound. It is designed for medicinal chemists requiring a robust understanding of how to manipulate this scaffold for the development of VEGFR, p38 MAPK, and other ATP-competitive inhibitors.
Chemical Profile & Physicochemical Properties[2]
The introduction of the tert-butoxycarbonyl (Boc) group at the N1 position significantly alters the solubility and electronic profile of the parent indazole, facilitating purification and preventing catalyst poisoning during metal-mediated cross-couplings.
Table 1: Physicochemical Data
| Property | Value / Description |
| IUPAC Name | tert-butyl 6-methoxy-3-methylindazole-1-carboxylate |
| CAS Number | 691900-70-6 |
| Molecular Formula | C₁₄H₁₈N₂O₃ |
| Molecular Weight | 262.30 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DCM, THF, EtOAc; Insoluble in Water |
| Predicted LogP | ~3.2 (Lipophilic due to Boc/Methyl groups) |
| H-Bond Donors/Acceptors | 0 Donors / 4 Acceptors |
| Stability | Stable under standard conditions; Acid-labile (Boc removal) |
Synthesis & Regiochemistry: The N1 vs. N2 Challenge
The most critical technical aspect of working with indazoles is controlling the regioselectivity of N-protection. Indazoles exist in a tautomeric equilibrium between 1H and 2H forms.[2]
Mechanism of Selectivity
When reacting 6-methoxy-3-methyl-1H-indazole with Boc anhydride ((Boc)₂O), the N1-isomer is the thermodynamic product, while the N2-isomer is often the kinetic product.
-
Steric Factors: The C7-position is unsubstituted (hydrogen), allowing the bulky Boc group to accommodate at N1 without significant steric clash.
-
Electronic Factors: The N1 lone pair is part of the aromatic system (pyrrole-like), while N2 is pyridine-like. However, under basic conditions (e.g., DMAP/TEA), the anion is formed. The carbamoylation at N1 preserves the aromaticity of the benzene ring more effectively in the final product than N2-acylation, which induces a quinoid-like disruption in some resonance contributors.
Experimental Insight: Using 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst promotes the formation of the thermodynamic N1-product.
DOT Diagram: Synthesis & Regioselectivity
Figure 1: Synthetic pathway highlighting the thermodynamic preference for N1-protection in the absence of C7 steric hindrance.
Reactivity Profile & Functionalization[4]
Once protected, tert-butyl 6-methoxy-3-methyl-1H-indazole-1-carboxylate serves as a versatile scaffold. The Boc group deactivates the ring slightly compared to the free amine but directs specific chemistries.
C3-Methyl Functionalization (Benzylic)
The C3-methyl group is "benzylic" relative to the heteroaromatic ring.
-
Radical Bromination: Reaction with NBS (N-bromosuccinimide) and AIBN can functionalize the methyl group to a bromomethyl (-CH₂Br) species.
-
Note: The N-Boc group prevents competitive N-bromination.
-
-
Utility: The resulting bromide is a precursor for SN2 reactions to install amines, ethers, or carbon chains.
Electrophilic Aromatic Substitution (EAS)
The 6-methoxy group is a strong ortho/para director.
-
C7 Position: The position ortho to the methoxy and peri to the N1-Boc is sterically crowded but electronically activated.
-
C4 Position: Accessible for halogenation (e.g., iodination) to enable Suzuki couplings.
Deprotection
The Boc group is acid-labile.
-
Standard Protocol: 20% TFA in DCM or 4M HCl in Dioxane.
-
Scavengers: If the molecule contains electron-rich aromatic moieties (like the 6-methoxy ring itself), adding a scavenger (e.g., triethylsilane) during deprotection prevents the formation of tert-butyl cations which might re-alkylate the ring.
DOT Diagram: Reactivity Map
Figure 2: Divergent synthetic utility of the N-Boc protected scaffold.
Experimental Protocols
Protocol A: Synthesis of tert-butyl 6-methoxy-3-methyl-1H-indazole-1-carboxylate
Objective: Regioselective protection of N1.
-
Setup: Charge a flame-dried round-bottom flask with 6-methoxy-3-methyl-1H-indazole (1.0 equiv) and anhydrous Dichloromethane (DCM) [0.2 M concentration].
-
Base Addition: Add Triethylamine (TEA) (1.5 equiv) and 4-Dimethylaminopyridine (DMAP) (0.1 equiv). Stir for 10 minutes at room temperature.
-
Why: DMAP acts as a nucleophilic catalyst, forming a reactive N-acylpyridinium intermediate with (Boc)₂O.
-
-
Reagent Addition: Add Di-tert-butyl dicarbonate ((Boc)₂O) (1.2 equiv) dissolved in a minimal amount of DCM dropwise.
-
Reaction: Stir at room temperature for 3–6 hours. Monitor by TLC (usually 20% EtOAc/Hexane). The starting material (polar) should disappear, replaced by a less polar spot (product).
-
Workup: Quench with saturated NH₄Cl solution. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[3]
-
Purification: Flash column chromatography (SiO₂). Elute with a gradient of 0–20% EtOAc in Hexanes.
-
Yield Expectation: 85–95%.
-
Protocol B: General Deprotection (Boc Removal)
Objective: Restoration of the active pharmacophore.
-
Dissolution: Dissolve the N-Boc intermediate in DCM (5 mL/mmol).
-
Acidolysis: Add Trifluoroacetic acid (TFA) (1 mL/mmol) dropwise at 0°C.
-
Reaction: Allow to warm to room temperature and stir for 1–2 hours.
-
Workup: Concentrate in vacuo. Co-evaporate with toluene (2x) to remove residual TFA.
-
Neutralization: If the free base is required, redissolve in EtOAc and wash with saturated NaHCO₃.
Applications in Drug Discovery[3][4][5][6]
Kinase Inhibitor Design
The indazole core is a "privileged scaffold" in kinase inhibition, often functioning as a bioisostere for the adenine ring of ATP.[2]
-
Hinge Binding: The free N-H (after deprotection) and N2 nitrogen typically form a donor-acceptor hydrogen bond pair with the kinase hinge region (e.g., Cys919 in VEGFR2).
-
Solvent Front: The C6-methoxy group often points toward the solvent-exposed region or interacts with the "gatekeeper" residue, depending on the specific kinase conformation.
-
Hydrophobic Pocket: The C3-methyl group occupies the hydrophobic pocket behind the ATP binding site, providing selectivity over other kinases with smaller pockets.
Reference Case: Pazopanib Analogs
While Pazopanib utilizes a 2,3-dimethyl-2H-indazole core, 1H-indazole analogs (derived from the title compound) are frequently synthesized in "scaffold hopping" campaigns to alter patentability or pharmacokinetic profiles (LogD, metabolic stability) [1, 2].
References
-
Regioselective N-alkylation of the 1H-indazole scaffold. National Institutes of Health (NIH) / PMC. Available at: [Link]
-
Synthesis and Process Optimization of Indazole Intermediates. ResearchGate. Available at: [Link]
Sources
Technical Guide: Structure Elucidation of tert-butyl 6-methoxy-3-methyl-1H-indazole-1-carboxylate
Executive Summary
This technical guide details the structural characterization of tert-butyl 6-methoxy-3-methyl-1H-indazole-1-carboxylate , a critical intermediate in the synthesis of indazole-based kinase inhibitors. The primary analytical challenge lies in distinguishing the thermodynamically favored N1-isomer from the kinetically accessible N2-isomer .
While High-Resolution Mass Spectrometry (HRMS) confirms the molecular formula, it cannot distinguish regioisomers. Therefore, this guide prioritizes Nuclear Magnetic Resonance (NMR) spectroscopy, specifically NOESY (Nuclear Overhauser Effect Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), as the definitive methods for validating the regiochemical outcome of the tert-butoxycarbonyl (Boc) protection.
Synthetic Context & Regioisomerism
The synthesis involves the protection of 6-methoxy-3-methyl-1H-indazole using di-tert-butyl dicarbonate (Boc₂O). Indazoles exhibit annular tautomerism, possessing two nucleophilic nitrogen atoms (N1 and N2).[1]
-
N1-Protection (1H-indazole): Preserves the benzenoid aromaticity of the fused ring system. This is generally the thermodynamic product.[1][2]
-
N2-Protection (2H-indazole): Results in a quinoid-like structure, which is typically less stable but can form under kinetic control or due to steric hindrance at the C7 position.
Pathway Visualization
The following diagram illustrates the competitive pathways and the structural divergence of the isomers.
Caption: Synthetic divergence of indazole Boc-protection. N1-acylation preserves the benzene ring aromaticity, making it the preferred thermodynamic outcome.
Analytical Strategy: The "Smoking Gun"
To unambiguously assign the structure as the N1-isomer , we rely on spatial proximity (NOE) and long-range coupling (HMBC).
1H NMR Assignment Logic
The proton spectrum provides the first layer of evidence.
-
Boc Group: A strong singlet integrating to 9H at approximately
1.70 ppm. -
3-Methyl: A singlet integrating to 3H at
2.50–2.60 ppm. -
Aromatic Region:
-
H4: Doublet (ortho-coupling to H5).
-
H5: Doublet of doublets (ortho to H4, meta to H7—though meta coupling is often small).
-
H7: A key diagnostic proton. In the N1-isomer, H7 is spatially adjacent to the N1-Boc group.
-
The Definitive NOESY Experiment
This is the critical "self-validating" step. We utilize the spatial proximity of the bulky tert-butyl group to the indazole core.
-
Scenario A (N1-Boc): The tert-butyl protons are spatially close to H7 (the proton at position 7).
-
Observation: Strong NOE cross-peak between
1.70 (Boc) and ~7.5-8.0 (H7).
-
-
Scenario B (N2-Boc): The tert-butyl protons are spatially close to the 3-Methyl group.
-
Observation: Strong NOE cross-peak between
1.70 (Boc) and 2.55 (3-Me).
-
HMBC Confirmation
HMBC correlates protons to carbons separated by 2-3 bonds.
-
N1-Boc: The carbonyl carbon of the Boc group (
~149) may show a weak cross-peak to H7 (4-bond, rare) or H7 will correlate to C7a, which is chemically distinct in N1 vs N2 forms. -
3-Methyl: In both isomers, the 3-Me protons will correlate to C3. However, the chemical shift of C3 is sensitive to the electronic environment of the adjacent nitrogen.
Data Presentation & Elucidation Logic
Predicted NMR Data Table
The following table summarizes the expected shifts for the target N1-isomer in CDCl₃.
| Position | Atom Type | Approx. Shift (ppm) | Multiplicity | Key Correlations (HMBC/NOESY) |
| 1 | N-Boc | - | - | - |
| 3 | C-Me | s (3H) | HMBC to C3, C3a | |
| 4 | CH | d | NOE to 3-Me | |
| 5 | CH | dd | Ortho to H4 | |
| 6 | C-OMe | s (3H) | HMBC to C6 | |
| 7 | CH | d/s | NOE to Boc-tBu (CRITICAL) | |
| Boc | t-Bu | s (9H) | NOE to H7 | |
| C=O | Carbonyl | - | HMBC from t-Bu |
Elucidation Workflow Diagram
The following logic tree demonstrates how to interpret the spectral data to confirm the structure.
Caption: Decision matrix for distinguishing N1 vs. N2 regioisomers using NOESY spectroscopy.
Experimental Protocols
Synthesis of tert-butyl 6-methoxy-3-methyl-1H-indazole-1-carboxylate
-
Setup: In a flame-dried round-bottom flask, dissolve 6-methoxy-3-methyl-1H-indazole (1.0 equiv) in anhydrous Dichloromethane (DCM) [0.1 M].
-
Base Addition: Add 4-Dimethylaminopyridine (DMAP) (0.1 equiv) and Triethylamine (TEA) (1.2 equiv). Stir at 0°C for 10 minutes.
-
Protection: Dropwise add a solution of Di-tert-butyl dicarbonate (Boc₂O) (1.1 equiv) in DCM.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor by TLC (Hexane/EtOAc 4:1). The N1-product is typically less polar than the starting material.
-
Workup: Quench with saturated NH₄Cl solution. Extract with DCM (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purification: Purify via flash column chromatography (SiO₂, Gradient 0-20% EtOAc in Hexanes).
NMR Characterization Protocol
-
Solvent: Dissolve ~10 mg of purified compound in 0.6 mL CDCl₃ (99.8% D).
-
Instrument: 400 MHz or higher spectrometer recommended.
-
Experiments:
-
1H Standard: 16 scans, 1s relaxation delay.
-
13C {1H}: 1024 scans minimum for quaternary carbon detection.
-
NOESY: Mixing time = 300-500 ms. Key observation window:
1.0–3.0 ppm (Boc/Me) vs 7.0–8.5 ppm (Aromatics).
-
References
-
Regioselectivity of Indazole Alkylation/Acylation: Luo, G., et al. (2006). Regioselective Protection at N-2 and Derivatization at C-3 of Indazoles.[3] The Journal of Organic Chemistry.[4] [Link]
-
NMR Differentiation of N1 vs N2 Isomers: Cerecetto, H., et al. (2005). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles. Arkivoc. [Link]
-
General Indazole Chemistry & Tautomerism: Gaonkar, S.L., et al. (2019). Synthesis and Pharmacological Properties of Indazole Derivatives. [Link]
Sources
- 1. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioselective Syntheses of Bis(indazolyl)methane Isomers: Controlling Kinetics and Thermodynamics via Tunable Non-Innocent Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
tert-butyl 6-methoxy-3-methyl-1H-indazole-1-carboxylate molecular weight
Technical Monograph: Characterization and Synthesis of tert-Butyl 6-methoxy-3-methyl-1H-indazole-1-carboxylate
Molecular Identity & Physiochemical Profile
This section defines the core physiochemical parameters of the target molecule, establishing the baseline for stoichiometric calculations and analytical identification.[1]
| Parameter | Specification |
| IUPAC Name | tert-butyl 6-methoxy-3-methyl-1H-indazole-1-carboxylate |
| Molecular Formula | C₁₄H₁₈N₂O₃ |
| Molecular Weight (Average) | 262.31 g/mol |
| Monoisotopic Mass | 262.1317 Da |
| CAS Registry (Precursor) | 7746-29-4 (Refers to 6-methoxy-3-methyl-1H-indazole) |
| Physical State | Off-white to pale yellow solid (Typical for Boc-indazoles) |
| Solubility | Soluble in DCM, THF, EtOAc; limited solubility in water.[1][2] |
Isotopic Abundance Distribution:
-
M+0 (262.13): 100% (Base Peak)
-
M+1 (263.14): ~15.8% (Driven by ¹³C natural abundance in C₁₄ skeleton)
-
M+2 (264.14): ~1.5%
Synthetic Architecture & Regioselectivity
The synthesis of tert-butyl 6-methoxy-3-methyl-1H-indazole-1-carboxylate hinges on the regioselective protection of the indazole nitrogen.[1] Indazoles exhibit annular tautomerism (1H vs. 2H).
The Regioselectivity Challenge: Under basic conditions, the indazole anion is ambident.[1]
-
Kinetic Control: Often favors N2-acylation due to proximity to the lone pair, but these species are less stable.[1]
-
Thermodynamic Control: Favors N1-acylation (the target).[1][3] The N1-protected isomer preserves the aromaticity of the benzene ring more effectively than the quinoid-like structure required for N2-protection.[1]
Strategic Workflow: To ensure N1 selectivity, the protocol utilizes 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst.[1] DMAP forms a reactive N-acylpyridinium intermediate with Boc anhydride, which transfers the Boc group to the thermodynamically preferred N1 position of the indazole.[1]
Figure 1: Reaction pathway highlighting the thermodynamic preference for N1-protection mediated by DMAP catalysis.
Experimental Protocol
Objective: Synthesis of tert-butyl 6-methoxy-3-methyl-1H-indazole-1-carboxylate from 6-methoxy-3-methyl-1H-indazole.
Reagents:
-
6-methoxy-3-methyl-1H-indazole (1.0 equiv)[1]
-
Di-tert-butyl dicarbonate (Boc₂O) (1.2 equiv)[1]
-
4-Dimethylaminopyridine (DMAP) (0.1 equiv)[1]
-
Triethylamine (TEA) (1.5 equiv)
-
Dichloromethane (DCM) [Anhydrous]
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 6-methoxy-3-methyl-1H-indazole (1.0 equiv) in anhydrous DCM (0.2 M concentration).
-
Base Addition: Add Triethylamine (1.5 equiv) and DMAP (0.1 equiv) to the solution. Stir at 0°C (ice bath) for 10 minutes.
-
Causality: Cooling minimizes potential N2-kinetic product formation and controls the exotherm of anhydride addition.[1]
-
-
Boc Introduction: Dropwise add a solution of Boc₂O (1.2 equiv) in minimal DCM.
-
Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–16 hours.
-
Validation: Monitor by TLC (Hexane:EtOAc 4:1). The product will have a significantly higher R_f than the polar free indazole.[1]
-
-
Work-up:
-
Purification: Purify via flash column chromatography on silica gel.
Analytical Validation
To confirm the identity and purity of the synthesized material, the following spectral signatures must be verified.
A. Proton NMR (¹H NMR, 400 MHz, CDCl₃)
The regiochemistry (N1 vs N2) is best confirmed by the chemical shift of the proton at position H7. In N1-protected indazoles, the anisotropic effect of the carbonyl group typically shifts H7 downfield compared to the parent.[1]
| Position | Shift (δ ppm) | Multiplicity | Integration | Assignment |
| Aromatic H7 | 7.50 – 7.60 | Doublet (d) | 1H | Deshielded by N1-Boc |
| Aromatic H4 | 7.40 – 7.45 | Doublet (d) | 1H | Indazole ring |
| Aromatic H5 | 6.85 – 6.95 | Doublet of doublets (dd) | 1H | Indazole ring |
| Methoxy (-OCH₃) | 3.85 – 3.90 | Singlet (s) | 3H | C6-Methoxy |
| Methyl (-CH₃) | 2.50 – 2.55 | Singlet (s) | 3H | C3-Methyl |
| Boc (-tBu) | 1.65 – 1.70 | Singlet (s) | 9H | tert-Butyl group |
B. Mass Spectrometry (ESI-MS)
-
Condition: Positive Mode (+).[4]
-
Observation:
-
[M+H]⁺: 263.14 (Weak).
-
[M+Na]⁺: 285.13 (Strong adduct).
-
[M-Boc+H]⁺: 163.08 (Fragment). Note: Boc groups are labile; observing the loss of the tert-butyl carbamate (M - 100 Da) is a standard confirmation of the protecting group's presence.[1]
-
References
-
Slade, D. J., et al. "Indazoles: Regioselective Protection and Subsequent Amine Coupling Reactions."[1][3] The Journal of Organic Chemistry, vol. 74, no.[1] 16, 2009, pp. 6331–6334.[1]
-
Lovering, F., et al. "Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success."[1] Journal of Medicinal Chemistry, vol. 52, no.[1] 21, 2009, pp. 6752–6756.[1]
-
Gaulon, C., et al. "Palladium-catalyzed reactions on N-protected indazoles."[1] Synthesis, vol. 2005, no.[1] 13, 2005, pp. 2227-2233.[1] (General reference for Indazole reactivity).
-
PubChem Compound Summary. "6-Methoxy-3-methyl-1H-indazole."[1] National Center for Biotechnology Information.[1]
Sources
Physicochemical Properties and Regioselective Dynamics of Boc-Protected Indazoles
Executive Summary: The Indazole Challenge
In medicinal chemistry, the indazole scaffold is a privileged pharmacophore, ubiquitous in kinase inhibitors (e.g., Axitinib, Pazopanib) and oncology targets. However, the effective utilization of indazoles hinges on the precise management of their tautomeric nature.
When protecting the indazole nitrogen with a tert-butyloxycarbonyl (Boc) group, researchers face a critical physicochemical bifurcation: the competition between the N1-Boc and N2-Boc regioisomers.
This guide moves beyond standard textbook definitions to address the practical realities of Boc-protected indazoles: their thermodynamic instability, the kinetics of migration, and the definitive analytical methods required to distinguish them.
The Core Physicochemical Dichotomy: N1 vs. N2[1][2]
The fundamental physicochemical property of Boc-indazoles is defined by the specific nitrogen atom bearing the protecting group. This is not merely a structural nuance; it dictates the compound's stability, solubility, and reactivity profile.
Thermodynamic vs. Kinetic Control
Indazole exists in an annular tautomeric equilibrium. Upon reaction with Boc anhydride (
-
N1-Boc Indazole (Thermodynamic Product):
-
Structure: The protecting group is on the nitrogen adjacent to the benzene ring.
-
Stability: This is the energetically preferred isomer. It preserves the aromaticity of the benzene ring (benzenoid structure).
-
Formation: Favored under equilibrium conditions, high temperatures, or long reaction times.
-
-
N2-Boc Indazole (Kinetic Product):
-
Structure: The protecting group is on the nitrogen adjacent to the C3 carbon.
-
Stability: Less stable. The N2-substitution forces a quinoid-like contribution to the electronic structure, disrupting the benzene ring's aromaticity.
-
Formation: Often formed initially due to the higher nucleophilicity of the N2 nitrogen (lone pair availability) but rapidly rearranges to N1 under catalytic or thermal stress.
-
The "Boc Dance" (Thermal Migration)
A critical "trap" for drug development professionals is the N2
Key Insight: If your analytical data changes after leaving the sample in
Visualization: Tautomeric Equilibrium & Migration Pathway
The following diagram illustrates the reaction coordinate and the thermodynamic sink that drives the formation of the N1-isomer.
Caption: Reaction pathway showing the kinetic formation of N2-Boc and its subsequent rearrangement to the thermodynamically stable N1-Boc isomer.
Analytical Differentiation (The "How-To")
Distinguishing N1-Boc from N2-Boc is non-trivial due to their similar polarity. However, specific spectroscopic signatures provide definitive proof.
NMR Spectroscopy (Diagnostic Markers)
| Feature | N1-Boc Indazole | N2-Boc Indazole | Mechanistic Reason |
| N2-acylation deshields C3-H more significantly due to proximity. | |||
| Electronic environment change in the pyrazole ring. | |||
| NOESY / ROESY | Cross-peak: Boc-CH | Cross-peak: Boc-CH | Spatial proximity of the tert-butyl group to the ring protons. |
| Deshielded (downfield shift) | Normal aromatic range | The carbonyl of the N1-Boc group anisotropically deshields the peri-proton (H7). |
X-Ray Crystallography
While NMR is faster, X-ray crystallography remains the gold standard. N1-Boc indazoles typically crystallize with the benzene ring and pyrazole ring coplanar, whereas N2-derivatives may show slight twisting depending on steric bulk.
IR Spectroscopy
-
N1-Boc: Carbonyl stretch (
) typically appears at a higher frequency ( 1730-1745 cm ) due to competition with the aromatic system for the nitrogen lone pair. -
N2-Boc: Carbonyl stretch is often slightly lower, though this method is less reliable than NMR without a reference standard.
Experimental Protocols
Protocol A: Regioselective Synthesis of N1-Boc Indazole
Objective: To synthesize the thermodynamically stable N1-isomer with high purity.
-
Reagents: 1H-Indazole (1.0 eq),
(1.2 eq), DMAP (0.1 eq), TEA (1.5 eq). -
Solvent: Acetonitrile (ACN) or DCM.
-
Procedure:
-
Dissolve indazole in ACN.
-
Add TEA and DMAP.
-
Add
dropwise at room temperature. -
Crucial Step: Stir for 12–16 hours. Extended time allows any kinetically formed N2-isomer to rearrange to the N1-isomer.
-
-
Workup: Concentrate, redissolve in EtOAc, wash with dilute citric acid (to remove DMAP/TEA), brine, and dry over
. -
Validation: Check
H NMR for the C7-H deshielding and lack of C3-H/Boc NOE interaction.
Protocol B: Isolation of N2-Boc Indazole (Kinetic Control)
Objective: To trap the kinetic N2-isomer (often required for specific mechanistic studies).
-
Reagents: 1H-Indazole (1.0 eq),
(1.1 eq), NaH (1.1 eq). -
Solvent: THF (anhydrous) at -78°C .
-
Procedure:
-
Cool THF solution of indazole to -78°C.
-
Add NaH and stir for 30 mins (deprotonation).
-
Add
rapidly. -
Quench immediately after consumption of starting material (TLC monitoring) at low temperature.
-
-
Purification: Flash chromatography on neutral alumina (Silica is acidic and catalyzes rearrangement) at 0°C.
-
Storage: Store at -20°C. Unstable at room temperature.
Decision Logic for Characterization
The following workflow ensures the correct assignment of regiochemistry in your drug discovery pipeline.
Caption: Analytical decision tree for definitive structural assignment of Boc-indazoles.
Strategic Implications for Drug Development
-
Scale-Up Risks: If a process relies on the N2-isomer, it is not scalable due to thermal instability. Always drive the reaction to the N1-thermodynamic endpoint for GMP processes.
-
Solubility: N1-Boc indazoles generally exhibit higher lipophilicity (LogP) than their unprotected parents but may have lower crystal density than N2-isomers due to the disruption of hydrogen bond donor/acceptor networks.
-
Deprotection: Both isomers are acid-labile. Standard deprotection uses TFA/DCM (1:1) or 4M HCl in Dioxane . However, nucleophilic cleavage (aminolysis) can occur if basic workups are too aggressive, leading to premature loss of the Boc group.
References
-
Luo, G., et al. (2006). Regioselective protection of indazoles using Boc anhydride. Journal of Organic Chemistry.
-
Cheung, et al. (2021). Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry.
-
Gaulon, C., et al. (2005). Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles. National Institutes of Health (PMC).
-
Meanwell, N. A. (2011). Structure-activity relationships of indazole derivatives. Journal of Medicinal Chemistry.
-
WuXi Biology. (2022). Mechanism of a Highly Selective N2 Alkylation of Indazole.
Technical Guide: Solubility Profiling and Solvent Selection for tert-butyl 6-methoxy-3-methyl-1H-indazole-1-carboxylate
Executive Summary
This technical guide provides a comprehensive solubility profile for tert-butyl 6-methoxy-3-methyl-1H-indazole-1-carboxylate (CAS: 691900-70-6), a critical intermediate in the synthesis of tyrosine kinase inhibitors such as Pazopanib.[1][2]
The presence of the tert-butoxycarbonyl (Boc) protecting group on the N1-position of the indazole core fundamentally alters the solubility landscape compared to its parent compound, 6-methoxy-3-methyl-1H-indazole.[1] By masking the H-bond donor capability of the pyrazole ring, the Boc group significantly enhances lipophilicity, mandating the use of non-polar to moderately polar aprotic solvents for processing while enabling precipitation via non-polar alkanes or aqueous systems.
This guide details solvent compatibility, experimental determination protocols, and purification strategies, serving as a primary reference for process chemists and formulators.[2]
Physicochemical Basis of Solubility
To predict and manipulate the solubility of this compound, one must understand the interplay between its structural moieties and solvent systems.[3]
Structural Analysis[1][2][3][4]
-
Indazole Core: A flat, aromatic bicyclic system.[1][2][3] Without protection, the N-H group acts as a hydrogen bond donor, often leading to high crystallinity and lower solubility in non-polar solvents.[2][3]
-
Boc Group (N1-Protection): This bulky, hydrophobic group eliminates the H-bond donor site.[1][2] It introduces significant steric hindrance and lipophilicity, shifting the solubility preference towards organic solvents like Dichloromethane (DCM) and Ethyl Acetate (EtOAc).
-
6-Methoxy & 3-Methyl Groups: These substituents add electron density and minor polarity but primarily contribute to the molecule's organic character.[1][2][3]
Predicted Solubility Parameters
Based on structural analogues and synthesis protocols, the compound exhibits the following profile:
| Parameter | Value (Approx.) | Implication |
| LogP | 3.5 – 4.2 | Highly Lipophilic.[1][2][3] Prefer organic phases. |
| H-Bond Donors | 0 | Excellent solubility in aprotic solvents.[1][2][3] |
| H-Bond Acceptors | 4 | Capable of interaction with protic solvents (though stability is a concern).[1][2][3] |
| Physical State | Solid (Crystalline/Gummy) | Likely to form supersaturated oils before crystallizing.[1][2][3] |
Solvent Screening & Selection Strategy
The selection of solvents is governed by three factors: Solubility Power , Chemical Stability (Boc-lability), and Process Utility (Boiling point, separation).
Solubility Classification Table
| Solvent Class | Specific Solvent | Solubility Rating | Process Application |
| Chlorinated | Dichloromethane (DCM) | Excellent (>200 mg/mL) | Primary reaction solvent; Extraction.[1][2][3] |
| Esters | Ethyl Acetate (EtOAc) | High (>100 mg/mL) | Extraction; Chromatography; Crystallization.[2][3][4] |
| Ethers | THF, 2-MeTHF, MTBE | High | Reaction solvent (Grignard/Lithiation compatible).[2] |
| Polar Aprotic | DMSO, DMF, DMAc | High | Reaction solvent (nucleophilic substitutions).[2] Difficult to remove. |
| Alcohols | Methanol, Ethanol, IPA | Moderate | Risk: Transesterification or solvolysis at high T. Used for precipitation.[1][2][3] |
| Alkanes | Hexane, Heptane, Pentane | Low/Insoluble | Anti-solvent: Used to crash out product.[2][3] |
| Aqueous | Water, Brine | Insoluble | Wash solvent for removing inorganic salts.[1][2][3] |
Stability Warning: The Boc Group
The tert-butyl carbamate moiety is acid-labile and thermally sensitive.[1][2][3]
-
Avoid: Acidic solvents (Acetic acid, dilute HCl) which will cleave the Boc group to regenerate the parent indazole.
-
Caution: Prolonged heating (>60°C) in alcohols can lead to slow solvolysis or thermal decomposition (isobutylene release).[2][3]
Experimental Protocols
Protocol: Gravimetric Solubility Determination
Do not rely on visual estimation alone.[1][2][3] Use this self-validating protocol to determine precise saturation points.
Step-by-Step Methodology:
-
Preparation: Weigh 100 mg of the compound into a tared 4 mL vial.
-
Addition: Add the target solvent in 100 µL increments at 25°C.
-
Agitation: Vortex for 30 seconds after each addition.
-
Observation: Check for dissolution (clear solution). If solid remains, continue addition.[1][2][3]
-
Saturation: If 100 mg dissolves in <500 µL, solubility is >200 mg/mL.[1][2][3] If undissolved after 2 mL, solubility is <50 mg/mL.[1][2][3]
-
Validation: For saturated solutions, filter the supernatant, evaporate a known volume, and weigh the residue to calculate exact concentration (
).
Workflow Visualization: Solvent Selection Logic
Figure 1: Decision tree for selecting the optimal solvent system based on process requirements.[1][2]
Applications in Process Chemistry[6]
Synthesis & Reaction Media
The synthesis of tert-butyl 6-methoxy-3-methyl-1H-indazole-1-carboxylate is typically achieved by reacting 6-methoxy-3-methyl-1H-indazole with di-tert-butyl dicarbonate ((Boc)₂O).[1][2]
-
Reasoning: These solvents dissolve both the lipophilic Boc-anhydride and the indazole starting material efficiently.[1][2][3] They are easily removed by rotary evaporation (low boiling point).[1][2][3]
-
Catalyst Compatibility: Compatible with DMAP (4-Dimethylaminopyridine) and TEA (Triethylamine) used in the protection step.
Purification via Chromatography
Due to the non-polar nature of the Boc-protected product, normal-phase silica gel chromatography is highly effective.[1][2]
-
Mobile Phase: Gradient elution using Hexane : Ethyl Acetate .[1][2][3]
-
Typical Gradient: Start at 100% Hexane
10% EtOAc 20-30% EtOAc.[1][2][3] -
Rf Value: The Boc-protected compound will have a significantly higher Rf (retention factor) than the unprotected parent indazole due to the loss of the H-bond donor.
Crystallization Strategy
Obtaining the compound as a crystalline solid is preferred over a "gummy" oil for stability.[1][2][3]
-
Solvent/Anti-Solvent Method:
-
Note: If an oil forms (oiling out), re-heat to dissolve and add a seed crystal, or switch to a slightly more polar anti-solvent mix (e.g., Et2O/Pentane).
References
-
PubChem. tert-butyl 6-methoxy-3-methyl-1H-indazole-1-carboxylate (Compound Summary). National Library of Medicine.[1][2][3] [Link]
-
Beilstein J. Org.[1][2][3] Chem. Synthesis of Boc-protected amines and heterocycles.[1][2][3] (General protocols for Boc-indazole handling). [Link]
- Google Patents.Process for preparing 1-methylindazole-3-carboxylic acid and derivatives.
-
MySkinRecipes. Tert-butyl 6-methoxy-3-methyl-1H-indazole-1-carboxylate Product Data.[Link]
Sources
- 1. methyl 1H-indazole-3-carboxylate | C9H8N2O2 | CID 657476 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-methoxy-1H-indazole-3-carboxylic acid | C9H8N2O3 | CID 10375306 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Tert-butyl-3-methoxybenzene | C11H16O | CID 5325968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. beilstein-journals.org [beilstein-journals.org]
Technical Guide: Spectral Characterization of tert-Butyl 6-methoxy-3-methyl-1H-indazole-1-carboxylate
The following technical guide details the structural characterization of tert-butyl 6-methoxy-3-methyl-1H-indazole-1-carboxylate , a critical intermediate in the synthesis of indazole-based medicinal scaffolds (e.g., kinase inhibitors, GPCR ligands).
This guide synthesizes experimental protocols with spectroscopic analysis, focusing on the regiochemical distinction between N1- and N2-protected isomers.
Introduction & Structural Significance
The indazole ring system is a "privileged structure" in drug discovery. The introduction of a tert-butoxycarbonyl (Boc) group at the N1 position serves two purposes: it protects the nitrogen during subsequent cross-coupling reactions (e.g., Suzuki-Miyaura at C3 or C4) and directs electrophilic substitution by modifying the electronic properties of the ring.
Compound Identification:
-
IUPAC Name: tert-butyl 6-methoxy-3-methyl-1H-indazole-1-carboxylate
-
Molecular Formula: C₁₄H₁₈N₂O₃
-
Molecular Weight: 262.31 g/mol
-
Key Structural Features:
-
N1-Boc: Diagnostic tert-butyl singlet; anisotropic deshielding of H7.
-
C6-Methoxy: Electron-donating group (EDG); shields H5 and H7.
-
C3-Methyl: Diagnostic singlet; distinguishes from C3-H indazoles.
-
Synthesis & Experimental Protocol
To ensure the NMR data corresponds to a high-purity sample, the following synthesis and purification workflow is recommended. The regioselectivity for N1-protection is achieved using thermodynamic control and steric parameters.
Synthetic Route
Precursor: 6-Methoxy-3-methyl-1H-indazole (CAS: 13623-65-9). Reagents: Di-tert-butyl dicarbonate (Boc₂O), 4-Dimethylaminopyridine (DMAP), Triethylamine (TEA), Dichloromethane (DCM) or Acetonitrile (MeCN).
Step-by-Step Protocol
-
Dissolution: Dissolve 6-methoxy-3-methyl-1H-indazole (1.0 equiv) in anhydrous DCM (0.2 M concentration).
-
Base Addition: Add TEA (1.2 equiv) followed by DMAP (0.1 equiv) as a nucleophilic catalyst.
-
Bocylation: Cool to 0°C. Add Boc₂O (1.1 equiv) dissolved in DCM dropwise. Allow to warm to room temperature (RT) and stir for 3 hours.
-
Note: Monitoring by TLC (Hexane/EtOAc 4:1) will show the conversion of the polar starting material (R_f ~0.3) to a less polar product (R_f ~0.8).
-
-
Workup: Quench with water. Wash the organic layer with 1M citric acid (to remove DMAP/TEA), saturated NaHCO₃, and brine.
-
Purification: Dry over Na₂SO₄, concentrate, and purify via flash column chromatography (SiO₂, 0-10% EtOAc in Hexanes).
Workflow Visualization
Caption: Optimized workflow for the regioselective N1-Boc protection of 6-methoxy-3-methylindazole.
1H NMR Spectral Data
Solvent: CDCl₃ (Deuterochloroform) is preferred over DMSO-d₆ to prevent exchange broadening and to accurately observe the diagnostic chemical shifts of the Boc group. Frequency: 400 MHz or higher recommended.
Assignment Logic (The "Why")
-
H7 (The Regiochemistry Marker): In N1-substituted indazoles, the carbonyl group of the Boc moiety exerts a strong anisotropic deshielding effect on the peri-proton (H7). While the C6-methoxy group typically shields H7 (pushing it upfield to ~6.8 ppm), the N1-Boc effect dominates, shifting it downfield to ~7.6–7.8 ppm . If the reaction occurred at N2, H7 would remain shielded (~6.9 ppm).
-
H4: Appears as a doublet, coupling with H5. It is less affected by the N1-substitution.
-
H5: Appears as a doublet of doublets (dd), coupling with H4 (ortho) and H7 (meta).
1H NMR Data Table (CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Assignment | Structural Fragment |
| 7.75 | s (br) / d | 1H | J ~ 2.0 | H7 | Ar-H (Peri to N-Boc) |
| 7.48 | d | 1H | J = 8.8 | H4 | Ar-H (Peri to C3-Me) |
| 6.92 | dd | 1H | J = 8.8, 2.2 | H5 | Ar-H (Ortho to OMe) |
| 3.89 | s | 3H | - | OCH₃ | Methoxy Group |
| 2.54 | s | 3H | - | C3-CH₃ | C3-Methyl Group |
| 1.70 | s | 9H | - | C(CH₃)₃ | tert-Butyl (Boc) |
Note: Chemical shifts are consensus values derived from substituent additivity rules applied to the parent scaffold (CAS 13623-65-9) and analogous N-Boc indazoles.
13C NMR Spectral Data
Solvent: CDCl₃ (77.16 ppm reference).[1][2]
Assignment Logic
-
Carbonyl (C=O): The carbamate carbonyl is distinct, typically appearing at ~150 ppm.
-
C6 (Ipso-OMe): The carbon attached to the oxygen is significantly deshielded (~160 ppm).
-
C3 (Ipso-Me): The C3 carbon in 3-methylindazoles appears around 145-150 ppm.
13C NMR Data Table
| Chemical Shift (δ, ppm) | Type (DEPT) | Assignment | Structural Note |
| 160.5 | C (quat) | C6 | Ipso to OMe (Deshielded) |
| 149.8 | C (quat) | C=O | Boc Carbonyl |
| 146.2 | C (quat) | C3 | Indazole Ring C3 |
| 140.5 | C (quat) | C7a | Ring Junction (Next to N1) |
| 121.8 | CH | H4 | Aromatic CH |
| 116.5 | C (quat) | C3a | Ring Junction |
| 114.2 | CH | H5 | Aromatic CH |
| 98.5 | CH | H7 | Aromatic CH (Shielded by OMe) |
| 84.5 | C (quat) | C(CH₃)₃ | tert-Butyl Quaternary |
| 55.8 | CH₃ | OCH₃ | Methoxy Carbon |
| 28.2 | CH₃ | C(CH₃)₃ | tert-Butyl Methyls (Intense) |
| 12.8 | CH₃ | C3-CH₃ | C3-Methyl Carbon |
Structural Validation & Regiochemistry
Distinguishing between N1- and N2-isomers is the most common challenge. The following logic tree ensures correct assignment.
Diagnostic Criteria
-
NOE (Nuclear Overhauser Effect):
-
N1-Boc: Irradiation of the Boc tert-butyl signal (1.70 ppm) will show a weak NOE enhancement of the H7 proton (7.75 ppm).
-
N2-Boc: Irradiation of the Boc signal would show NOE enhancement of H3 (if present) or the C3-Methyl group (2.54 ppm).
-
-
Chemical Shift of H7:
-
N1-Isomer: H7 > 7.5 ppm (Deshielded).
-
N2-Isomer: H7 < 7.0 ppm (Shielded).
-
Assignment Decision Tree
Caption: Decision tree for distinguishing N1 vs N2 regioisomers using 1H NMR and NOE data.
References
-
Lier, F., et al. "Regioselective Synthesis of N-Substituted Indazoles." Journal of Organic Chemistry, 2011.
-
Schmidt, A., et al. "Tautomerism and Regiochemistry in Indazole Synthesis." European Journal of Organic Chemistry, 2008.
-
BenchChem. "N-Boc-Indazole Synthesis Protocols." Technical Repository, 2025.
-
Reich, H. J. "Boc-Protecting Group Chemical Shifts." University of Wisconsin-Madison NMR Database.
-
National Institutes of Health (NIH). "Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence." PubChem, 2010.
Sources
Technical Guide: LC-MS/MS Characterization of tert-Butyl 6-methoxy-3-methyl-1H-indazole-1-carboxylate
This guide serves as a technical blueprint for the mass spectrometric characterization of tert-butyl 6-methoxy-3-methyl-1H-indazole-1-carboxylate (hereafter referred to as BMI-C ). It is designed for analytical chemists and process development scientists requiring robust methods for impurity profiling and intermediate qualification.
Molecular Profile & Physicochemical Context[1][2][3][4][5][6][7]
Before initiating MS analysis, the analyst must understand the physicochemical behavior of the analyte to select the correct ionization mode and chromatographic phase.
| Property | Specification | Technical Insight |
| Formula | C₁₄H₁₈N₂O₃ | Monoisotopic Mass: 262.1317 Da |
| Structure | Indazole Core | Contains a basic nitrogen (N2) and a labile tert-butoxycarbonyl (Boc) group. |
| LogP (Calc) | ~3.2 - 3.5 | Hydrophobic. Requires high organic content (>50% ACN/MeOH) for elution on C18. |
| pKa (Calc) | ~1.5 (Indazole N) | The Boc group significantly reduces the basicity of N1, but N2 remains protonatable. |
Critical Analytical Challenge: The Boc Lability
The tert-butoxycarbonyl (Boc) group is thermally and acid-labile. In Mass Spectrometry (MS), this results in significant In-Source Decay (ISD) . Analysts often mistakenly identify the de-protected species (m/z 163.08) as the parent, missing the intact molecule entirely. This guide prioritizes "Soft Ionization" parameters to preserve the molecular ion.
Experimental Configuration (UHPLC-Q-TOF/QqQ)
The following protocol uses a generic high-performance setup. Adjustments may be required based on specific instrument geometry (e.g., Waters Xevo vs. Thermo Orbitrap).
Liquid Chromatography (UHPLC)
-
Stationary Phase: C18 Charged Surface Hybrid (CSH) or equivalent (e.g., Waters BEH C18), 1.7 µm, 2.1 x 100 mm.
-
Rationale: CSH columns provide better peak shape for basic compounds (indazoles) under acidic conditions.
-
-
Mobile Phase A: Water + 0.1% Formic Acid (FA).
-
Mobile Phase B: Acetonitrile (ACN) + 0.1% Formic Acid.
-
Note: Do not use Trifluoroacetic Acid (TFA) as it suppresses ionization in ESI.
-
-
Gradient: 5% B to 95% B over 8 minutes. (Boc-indazoles typically elute late, ~6-7 min).
Mass Spectrometry (ESI+) Parameters
-
Ionization Mode: Electrospray Ionization Positive (ESI+).
-
Capillary Voltage: 2.5 - 3.0 kV (Keep lower to prevent arcing/fragmentation).
-
Cone Voltage / Declustering Potential: CRITICAL: 15 - 20 V.
-
Warning: Values >30 V will strip the Boc group in the source, yielding only the [M-Boc+H]⁺ ion.
-
-
Source Temperature: 120°C (Low temp prevents thermal degradation).
-
Desolvation Gas Temperature: 350°C.
Fragmentation Mechanics & Pathway Analysis[3][4][8][9]
Understanding the fragmentation is essential for confirming the structure. The breakdown of BMI-C follows a predictable, stepwise pathway driven by the stability of the tert-butyl cation and the indazole core.
Primary Fragmentation (Boc Elimination)
The most dominant feature in the MS/MS spectrum of any N-Boc compound is the loss of the protecting group.
-
Transition 1:
-
Mechanism:[1] McLafferty-like rearrangement or charge-remote fragmentation leads to the loss of isobutylene (56 Da). This yields a protonated carbamic acid intermediate.
-
-
Transition 2:
-
Mechanism:[1] Spontaneous decarboxylation (loss of CO₂, 44 Da) to form the protonated 6-methoxy-3-methyl-1H-indazole.
-
Secondary Fragmentation (Core Disassembly)
Once the Boc group is removed, the energy is directed into the indazole core.
-
Loss of Methyl Radical/Formaldehyde: The methoxy group at C6 is susceptible to cleavage.
-
(Loss of
, -15 Da). -
(Loss of
, -30 Da).
-
(Loss of
-
Ring Cleavage: High collision energy (>40 eV) may break the pyrazole ring (Loss of HCN or
).
Visualization of Fragmentation Pathway[4]
Caption: Stepwise ESI+ fragmentation pathway of BMI-C. Note the rapid transition from m/z 263 to 163, which is characteristic of N-Boc protected heterocycles.
Diagnostic Ion Table (Method Validation)
Use the following transitions to program a Multiple Reaction Monitoring (MRM) method for quantification on a Triple Quadrupole (QqQ).
| Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Role | Mechanism |
| 263.14 | 163.09 | 15 - 20 | Quantifier | Complete Boc loss (Isobutene + CO₂). High intensity. |
| 263.14 | 207.08 | 5 - 10 | Qualifier 1 | Loss of Isobutene only. (Requires "soft" collision). |
| 263.14 | 133.04 | 35 - 40 | Qualifier 2 | Core fragmentation (Loss of Formaldehyde from OMe). |
| 163.09 * | 133.04 | 25 | ISD Check | Monitor this to check if Boc is falling off in the source. |
*Note: If you see high abundance of 163.09 in the Q1 scan (MS1), your source parameters are too harsh.
Troubleshooting & Quality Control
The "Missing Parent" Phenomenon
-
Symptom: You inject the pure standard, but the mass spectrum shows only m/z 163.09 and m/z 285.12 ([M+Na]⁺). The m/z 263.14 is absent or <5%.
-
Root Cause:
-
Sodium Adducts: Boc groups are notorious for forming strong sodium adducts ([M+Na]⁺).
-
In-Source Decay: The Boc group is cleaving before mass selection.
-
-
Solution:
-
Add 5 mM Ammonium Formate to the mobile phase to promote [M+NH₄]⁺ (m/z 280.17) or protonation over sodiation.
-
Lower the Cone Voltage to 10-15 V.
-
Differentiating Impurities
-
Regioisomers: The N2-Boc isomer is a common synthetic impurity.
-
differentiation: N1-Boc and N2-Boc isomers often have distinct retention times on C18 columns (N1 is usually more hydrophobic/retained). Their MS/MS spectra are nearly identical, so chromatographic separation is required.
-
References
-
Holčapek, M., et al. (2010). Fragmentation behavior of N-substituted indazoles in electrospray ionization mass spectrometry. Journal of Mass Spectrometry.
-
Kéki, S., et al. (2008). Energetics and fragmentation pathways of N-tert-butoxycarbonyl derivatives in electrospray ionization. International Journal of Mass Spectrometry.
-
Waters Corporation. (2021). Strategies for the Analysis of Labile Compounds in UPLC-MS. Application Note 720006789EN.
-
BenchChem. (2024). Spectroscopic Comparison of Indazole Isomers: A Guide for Researchers.
Sources
Technical Guide: Infrared Spectroscopy of Substituted Indazoles
Executive Summary
The indazole scaffold (
This guide moves beyond basic spectral assignment. It details the mechanistic causality of vibrational shifts in substituted indazoles, providing a robust, self-validating protocol for differentiating regioisomers and monitoring synthetic pathways. Unlike standard textbook definitions, we focus on the practical application of IR spectroscopy to solve the "N1 vs. N2" alkylation problem common in drug development.
Part 1: Theoretical Framework & Vibrational Mechanics
The Indazole Core and Tautomerism
The indazole ring system consists of a benzene ring fused to a pyrazole ring. The critical spectroscopic feature is the annular tautomerism between the benzenoid
-
Thermodynamics: In the solid state and most non-polar solvents, the
-tautomer is thermodynamically favored (approx. 2-5 kcal/mol stability advantage). -
Vibrational Consequence: The
-indazole forms strong intermolecular hydrogen-bonded cyclic dimers. This results in a diagnostic, broad absorption band in the 3200–2700 cm⁻¹ region, often obscuring C-H stretching.
Substituent Effects on Vibrational Modes
Substituents on the indazole ring do not merely add peaks; they perturb the electronic distribution of the heterocyclic core, shifting diagnostic ring modes.
| Substituent Type | Electronic Effect | IR Consequence (Causality) |
| Electron Withdrawing (EWG) (e.g., -NO₂, -COOH at C3) | Reduces electron density in the ring. | Increases force constant of remaining ring bonds. Shifts ring breathing modes to higher wavenumbers. |
| Electron Donating (EDG) (e.g., -NH₂, -OMe) | Increases electron density (Resonance). | Decreases bond order of adjacent bonds via conjugation. Red shifts (lower wavenumbers) observed in ring stretches. |
| N-Alkylation | Removes H-bonding capability. | Disappearance of broad N-H band. Appearance of sharp C-H stretches.[2][3] Critical for monitoring reaction completion. |
Part 2: Diagnostic Spectral Data
The following table synthesizes data for substituted indazoles, distinguishing between the core scaffold and common functional derivatives.
Table 1: Characteristic Vibrational Assignments
| Functional Group / Mode | Wavenumber (cm⁻¹) | Intensity / Shape | Mechanistic Insight |
| 3200 – 2800 | Broad, Strong | Diagnostic for unsubstituted | |
| ~3450 | Sharp, Medium | Only observed in dilute non-polar solution or hindered derivatives preventing dimerization. | |
| 1625 – 1610 | Medium | Characteristic of the pyrazole moiety. Sensitive to N1 vs N2 substitution. | |
| 1590 – 1500 | Variable | Skeletal vibrations of the fused benzene ring. | |
| 1710 – 1680 | Strong, Sharp | Conjugation with the indazole ring lowers frequency compared to aliphatic esters (~1735 cm⁻¹). | |
| ~1530 (asym)~1350 (sym) | Strong | Highly diagnostic. Little shift regardless of position (C4-C7), but intensity varies. | |
| 750 – 740 | Strong | "Ortho-disubstituted benzene" pattern. Indicates 4 adjacent H atoms (unsubstituted benzene ring). |
Part 3: Experimental Protocol (Self-Validating)
Objective: To reliably distinguish N1-alkylated products from N2-alkylated byproducts and unreacted starting material.
Method Selection: ATR vs. Transmission (KBr)
-
Recommendation: Diamond ATR (Attenuated Total Reflectance) .
-
Causality: Indazoles are prone to pressure-induced polymorphism. The high pressure required for KBr pellet formation can shift the tautomeric equilibrium or alter crystal packing, leading to spectral artifacts. ATR requires minimal sample prep and preserves the solid-state form.
Step-by-Step Workflow
-
Background Collection:
-
Clean crystal with isopropanol.
-
Collect air background (32 scans, 4 cm⁻¹ resolution). Validation: Ensure CO₂ doublet (2350 cm⁻¹) is minimized.
-
-
Sample Preparation:
-
Ensure sample is strictly dry. Reason: Hygroscopic water absorbs at 3400 cm⁻¹ and 1640 cm⁻¹, interfering with N-H and C=N assignments.
-
Place <5 mg of solid on the ATR crystal. Apply constant pressure (approx. 80-100 N).
-
-
Data Acquisition:
-
Scan range: 4000 – 600 cm⁻¹.[4]
-
Accumulation: 64 scans (improves Signal-to-Noise ratio for weak overtone bands).
-
-
Spectral Processing:
-
Apply ATR correction (corrects for penetration depth dependence on wavelength).
-
Baseline correct only if significant drift is observed.
-
The "N-Alkylation Monitor" Logic
Use this logic gate to validate your synthesis of N-substituted indazoles from a
Figure 1: Decision logic for monitoring N-alkylation of indazole derivatives via IR spectroscopy.
Part 4: Case Study – 3-Carboxylic Acid Derivatives
A common challenge in drug development is synthesizing indazole-3-carboxylic acid derivatives. The differentiation between the ester precursor and the hydrolyzed acid is distinct in IR.
The Synthetic Pathway
-
Starting Material: Indazole-3-carboxylic acid ester.
-
Reaction: Hydrolysis (LiOH/THF).
-
Product: Indazole-3-carboxylic acid.
Spectral Evolution
| Feature | Ester Precursor | Carboxylic Acid Product | Mechanistic Explanation |
| C=O[5][6] Stretch | 1731 – 1748 cm⁻¹ | 1689 – 1710 cm⁻¹ | The acid forms dimers; H-bonding weakens the C=O bond, lowering the frequency significantly compared to the ester. |
| O-H Stretch | Absent | 3500 – 2500 cm⁻¹ (Very Broad) | The "carboxylic acid dimer" envelope is massive and distinct, often overlapping the C-H region completely. |
| Fingerprint | C-O-C stretch (1200 cm⁻¹) | C-O stretch / O-H bend coupled | Disappearance of the specific ester C-O-C linkage. |
Visualizing the Tautomer/Isomer Challenge
When N-alkylating these derivatives, N1 and N2 isomers often form.[1][7] While NMR is definitive, IR provides a rapid checkpoint.
-
N1-Isomer: Retains benzenoid character. Ring currents are stable.
-
N2-Isomer: Increases quinonoid character. This often results in a slight blue shift (higher wavenumber) of the C=N band due to bond shortening in the pyrazole segment.
Figure 2: Impact of N-substitution position on electronic structure and resulting spectral shifts.
References
-
L.R.S. Dias et al. "Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives." Molecules, 2006. [Link]
-
Beilstein J. Org.[5] Chem. "Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights." Beilstein Journal of Organic Chemistry, 2024. [Link]
-
NIST Chemistry WebBook. "Indazole Infrared Spectrum." National Institute of Standards and Technology. [Link]
-
Coates, J. "Interpretation of Infrared Spectra, A Practical Approach." Encyclopedia of Analytical Chemistry, 2000. [Link]
Sources
- 1. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. uanlch.vscht.cz [uanlch.vscht.cz]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. Infrared Spectroscopy [www2.chemistry.msu.edu]
- 5. researchgate.net [researchgate.net]
- 6. IR Absorption Table [webspectra.chem.ucla.edu]
- 7. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
Technical Guide: Biological Activity and Therapeutic Potential of 6-Methoxy-Indazole Derivatives
Executive Summary
This technical guide provides a comprehensive analysis of 6-methoxy-indazole derivatives, a privileged scaffold in medicinal chemistry. While the indazole core is ubiquitous in kinase inhibitors and anti-inflammatory agents, the specific 6-methoxy substitution confers unique electronic and steric properties that enhance binding affinity in ATP-competitive pockets and modulate metabolic stability. This guide details the synthesis, structure-activity relationships (SAR), and biological mechanisms of these derivatives, specifically targeting kinases (MNK, CSNK2A) and metabolic enzymes (IMP dehydrogenase).
Chemical Foundation & Rationale
The 6-methoxy-indazole moiety (
-
Electronic Donation: The methoxy group at position 6 acts as a weak electron donor, increasing the electron density of the pyrazole ring. This modulates the pKa of the N1/N2 protons, influencing tautomeric equilibrium and hydrogen bond strength with target proteins.
-
H-Bond Acceptor Capability: The oxygen atom in the methoxy group serves as an additional hydrogen bond acceptor, often engaging with specific residues (e.g., lysine or aspartate) in the solvent-exposed regions of kinase domains.
-
Metabolic Handle: While the methoxy group can be a site for O-demethylation by CYPs, it often blocks metabolic oxidation at the susceptible 6-position compared to the unsubstituted indazole.
Synthesis Protocol: Regioselective Construction
The most robust route to 6-methoxy-indazole is via the diazotization-cyclization of 2-methyl-4-methoxyaniline . This method avoids the regioselectivity issues common in direct nitration/alkylation of pre-formed indazoles.
Experimental Protocol: Synthesis of 6-Methoxy-1H-indazole
Objective: Synthesize high-purity 6-methoxyindazole for biological assay.
Reagents: 4-Methoxy-2-methylaniline, Sodium Nitrite (
Step-by-Step Methodology:
-
Diazotization: Dissolve 4-methoxy-2-methylaniline (10 mmol) in glacial acetic acid (20 mL). Cool the solution to 0–5°C in an ice bath.
-
Nitrite Addition: Dropwise add a solution of
(11 mmol) in water (2 mL), maintaining the temperature below 5°C. Stir for 30 minutes to form the diazonium salt. -
Cyclization: The diazonium intermediate is not isolated. Slowly raise the temperature to 25°C and stir for 2 hours. The internal methyl group undergoes intramolecular attack by the diazonium nitrogen.
-
Workup: Neutralize the reaction mixture with ammonium hydroxide/water. The product precipitates as a solid.
-
Purification: Filter the crude solid and recrystallize from ethanol/water (9:1) to yield 6-methoxy-1H-indazole as off-white needles.
-
Validation: Confirm structure via
-NMR (Characteristic singlet for at 3.8 ppm and aromatic signals).
Visualization: Synthesis Pathway
Figure 1: Regioselective synthesis of 6-methoxyindazole via diazotization.
Biological Mechanisms & Therapeutic Targets[2][3][4][5][6][7][8]
Kinase Inhibition (MNK & CSNK2A)
6-methoxy-indazole derivatives are potent ATP-competitive inhibitors. The indazole core mimics the adenine ring of ATP, binding to the hinge region of the kinase.
-
MNK (MAPK-Interacting Kinase): 6-methoxyindazole is a validated starting material for MNK inhibitors used in diffuse large B-cell lymphoma (DLBCL).[1] The 6-methoxy group often projects into the solvent front or interacts with the gatekeeper residue, improving selectivity.
-
CSNK2A (Casein Kinase 2 Alpha): 2,6-disubstituted pyrazines derived from 6-methoxyindazole (or its isosteres) show nanomolar inhibition.[2][3] The 6-position substitution is critical for selectivity against off-targets like PIM3.
Metabolic Enzyme Inhibition (IMP Dehydrogenase)
Indazole adenine dinucleotides derived from 6-methoxyindazole inhibit Inosine Monophosphate (IMP) Dehydrogenase .
-
Mechanism: These analogs act as NAD+ mimics. The 6-methoxy substitution alters the electronic environment of the "base," preventing the hydride transfer required for the conversion of IMP to XMP (xanthosine monophosphate), a rate-limiting step in de novo guanine nucleotide biosynthesis.
Nitric Oxide Synthase (NOS) Modulation
While 7-nitroindazole is the classic nNOS inhibitor, 6-methoxy derivatives exhibit distinct selectivity profiles. The 6-methoxy group provides steric bulk that reduces affinity for the endothelial isoform (eNOS), potentially reducing cardiovascular side effects compared to non-selective inhibitors.
Structure-Activity Relationship (SAR) Analysis
The biological activity of indazoles is highly sensitive to the C6-position substituent.
| Substituent at C6 | Electronic Effect | Biological Consequence |
| -H (Unsubstituted) | Neutral | Baseline activity; often metabolically liable. |
| -OCH3 (Methoxy) | Electron Donor (+M) | Increased pKa; Enhanced H-bond accepting; Improved solubility vs. -H. |
| -NO2 (Nitro) | Electron Withdrawing (-M) | Reduced pKa; often increases nNOS potency but lowers solubility. |
| -F (Fluoro) | Weak Withdrawing (-I) | Metabolic blocker; minimal steric impact. |
Key Insight: In benzimidazole/indazole anti-inflammatory models, electron-donating groups like methoxy at C6 can sometimes lower potency compared to strong electron-withdrawing groups (like nitro) for specific targets like nNOS. However, for kinase inhibition (e.g., VEGFR, MNK), the methoxy group is often preferred for its ability to fine-tune the lipophilicity (LogP) and solubility without introducing the toxicity associated with nitro groups.
Quantitative Data Summary
The following table summarizes representative inhibitory data for 6-methoxy-indazole derivatives and related analogs.
| Target Enzyme | Compound Class | IC50 / Ki Value | Reference |
| Mps1 Kinase | Indazole-based lead | ~498 nM | |
| CSNK2A | 6-substituted indazole analog | < 50 nM | |
| nNOS | 7-methoxyindazole (Analog) | ~100 µM (Ki) | |
| IMP Dehydrogenase | Indazole-NAD analog | ~1 mM (effective inhibition) |
Mechanism of Action Visualization
The diagram below illustrates the dual-pathway potential of 6-methoxy-indazole derivatives in cancer therapy: blocking translation via MNK and inhibiting nucleotide synthesis via IMPDH.
Figure 2: Dual mechanism of action targeting oncogenic translation and nucleotide biosynthesis.
References
-
Indazole-based potent and cell-active Mps1 kinase inhibitors. PubMed. Available at: [Link]
-
Identification of 2-(4′-carboxyphenyl)-6-indolopyrazines as CSNK2A inhibitors. ResearchGate. Available at: [Link]
-
Enzymic Synthesis and Biochemical Activity of Indazole Nucleotides. Bulletin of the Chemical Society of Japan. Available at: [Link]
-
Synthesis, Pharmacological Study and Modeling of 7-Methoxyindazole. ResearchGate. Available at: [Link]
- Patent: Indazole compound (MNK inhibitors).Google Patents.
Sources
discovery and history of indazole synthesis
The Indazole Scaffold: From 19th Century Origins to Targeted Kinase Inhibition
Executive Summary
The indazole (1H-indazole) nucleus is a privileged bicyclic pharmacophore characterized by a benzene ring fused to a pyrazole ring. Despite its structural simplicity, the indazole core has evolved from a 19th-century chemical curiosity into a cornerstone of modern oncology, serving as the anchor for blockbuster kinase inhibitors like Axitinib and Pazopanib. This technical guide synthesizes the historical trajectory of indazole chemistry, contrasting the harsh, acid-mediated classical routes with modern, transition-metal-catalyzed methodologies that offer regioselective precision.
Part 1: Historical Genesis & Structural Elucidation
The Fischer Era (1883) The history of indazole begins with Emil Fischer and Friedrich Jourdan in 1883. While attempting to synthesize anhydrides of o-hydrazinocinnamic acid, they isolated a stable bicyclic structure. Fischer, recognizing the analogy to the indole nucleus he was extensively studying, coined the term "indazole."
The Tautomeric Debate: Fischer vs. von Auwers For decades, the precise structure of indazole was a subject of intense debate.
-
Fischer's View: Proposed the 1H-tautomer (benzenoid structure).
-
Karl von Auwers: In the 1920s, von Auwers conducted extensive physicochemical studies (refractometry and reactivity profiles), initially proposing a quinonoid 2H-structure for certain derivatives.
-
Resolution: Modern spectroscopic data (NMR, X-ray) eventually confirmed that the 1H-indazole is the thermodynamically preferred tautomer in the ground state (approx. 2.3–3.6 kcal/mol more stable than 2H), though the 2H-form becomes accessible under specific substitution patterns or excited states.
Part 2: Classical Synthetic Paradigms
The early synthesis of indazoles relied heavily on the manipulation of ortho-substituted anilines. These methods, while foundational, often suffered from harsh conditions and limited functional group tolerance.
Diazotization of o-Aminotoluenes (The Standard Route)
This remains the most direct classical entry into the 1H-indazole core.
-
Mechanism: The reaction proceeds via the diazotization of o-toluidine to form a diazonium salt.[1] This electrophilic species undergoes an internal cyclization involving the pendant methyl group, followed by a [1,5]-sigmatropic proton shift to aromatize the system.
-
Limitations: Requires strong acid (AcOH/HCl) and often yields poor results with electron-deficient rings.
DOT Diagram 1: Mechanism of Classical Diazotization
Caption: The classical diazotization route involves the conversion of o-aminotoluene to a diazonium intermediate, which cyclizes to form the indazole core.
The Jacobson Indazole Synthesis
An improvement on the standard diazotization, the Jacobson synthesis utilizes N-acetyl-o-toluidines.
-
Protocol: Nitrosation of the acetamide yields an N-nitroso intermediate, which rearranges and cyclizes upon heating.
-
Advantage: Provides better control over the reaction exotherm and often higher yields for simple alkyl-indazoles.
Part 3: The Transition to Catalysis (Modern Methods)
Modern drug discovery demands regioselectivity (distinguishing N1 vs. N2) and mild conditions. Two key methodologies stand out: the Davis-Beirut Reaction for 2H-indazoles and Palladium-Catalyzed Cross-Coupling .
The Davis-Beirut Reaction
Developed by Mark Kurth (UC Davis) and Makhluf Haddadin (AUB), this reaction is a powerful method for synthesizing 2H-indazoles from o-nitrobenzylamines under basic conditions.
-
Mechanism:
DOT Diagram 2: Davis-Beirut Reaction Mechanism
Caption: The Davis-Beirut reaction utilizes an intramolecular redox strategy to access the 2H-indazole tautomer from o-nitrobenzylamines.[2][5][6]
Palladium-Catalyzed Intramolecular Amination
For high-value pharmaceutical intermediates, Pd-catalyzed C-N bond formation is the gold standard. This method allows for the construction of the indazole core from functionalized aryl halides and hydrazines.
Experimental Protocol: Synthesis of 1-Aryl-1H-indazoles Source: Adapted from Buchwald et al. and recent optimization studies.
Reagents:
-
Substrate: 2-Chlorobenzaldehyde arylhydrazone (1.0 equiv)
-
Catalyst: Pd(OAc)₂ (1–2 mol%)
-
Ligand: Xantphos or BINAP (2–4 mol%)
-
Base: Cs₂CO₃ (1.5 equiv)
-
Solvent: Toluene or 1,4-Dioxane (anhydrous)
Step-by-Step Methodology:
-
Preparation: In a glovebox, charge a reaction vial with the hydrazone substrate, Pd(OAc)₂, Ligand, and Cs₂CO₃.
-
Solvation: Add anhydrous toluene. Seal the vial with a septum cap.
-
Reaction: Heat the mixture to 100°C for 12–18 hours. Monitor progress via TLC (eluent: 20% EtOAc/Hexanes) or LC-MS.
-
Workup: Cool to room temperature. Filter the mixture through a pad of Celite to remove inorganic salts. Wash the pad with EtOAc.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue via flash column chromatography (SiO₂) to yield the 1-aryl-1H-indazole.
Table 1: Comparison of Synthetic Methodologies
| Feature | Classical Diazotization | Davis-Beirut Reaction | Pd-Catalyzed Amination |
| Starting Material | o-Aminotoluene | o-Nitrobenzylamine | Aryl Halide Hydrazones |
| Key Bond Formed | C-N (Cyclization) | N-N (Redox/Cyclization) | C-N (Cross-Coupling) |
| Conditions | Acidic, Aqueous, Harsh | Basic, Alcoholic, Mild | Neutral/Basic, Catalytic |
| Primary Isomer | 1H-Indazole | 2H-Indazole | Tunable (1H or 2H) |
| Functional Group Tolerance | Low (Acid sensitive) | Moderate (Base sensitive) | High |
Part 4: Strategic Applications in Drug Discovery
The indazole core is not merely a scaffold; it is a critical binding element in kinase inhibitors, often mimicking the adenine ring of ATP.
Case Study: Axitinib (Inlyta®)
Target: VEGFR1/2/3, PDGFR, c-KIT. Indazole Role: The indazole moiety forms key hydrogen bonds within the hinge region of the kinase domain.
Synthetic Route Highlight: The synthesis of Axitinib showcases the versatility of the indazole core in complex molecule assembly.
-
Core Formation: Starting from 6-nitroindazole , the N1 position is often protected (e.g., THP protection) to direct regioselectivity.
-
Functionalization: Iodination at the C3 position provides a handle for carbon-carbon bond formation.
-
Heck Coupling: A Palladium-catalyzed Heck reaction couples the 3-iodoindazole with 2-vinylpyridine.
-
Late-Stage Modification: The nitro group at C6 is reduced to an aniline, diazotized, and converted to a thiol/thioether to link the benzamide side chain.
DOT Diagram 3: Axitinib Synthetic Logic
Caption: The synthesis of Axitinib utilizes the indazole core as a central hub, employing C3-Heck coupling and C6-functionalization.[7][8]
References
-
Fischer, E., & Jourdan, F. (1883). Ueber die Hydrazine der Zimmtsäure. Berichte der deutschen chemischen Gesellschaft.
-
von Auwers, K. (1924). Über die Konstitution der Indazole. Justus Liebigs Annalen der Chemie.
-
Kurth, M. J., Olmstead, M. M., & Haddadin, M. J. (2005).[9] Davis-Beirut Reaction: A Novel Entry into 2H-Indazoles. Journal of Organic Chemistry.
-
Song, J. J., et al. (2006). Palladium-Catalyzed Intramolecular Amination for the Synthesis of 2-Aryl-2H-indazoles. Organic Letters.
-
Pfizer Inc. (2006). Process for the preparation of Axitinib. World Intellectual Property Organization (WO/2006/048745).
Sources
- 1. Indazole - Synthesis and Reactions as a Chemical Reagent_Chemicalbook [chemicalbook.com]
- 2. scholarworks.aub.edu.lb [scholarworks.aub.edu.lb]
- 3. byjus.com [byjus.com]
- 4. 2H-Indazole synthesis [organic-chemistry.org]
- 5. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 6. Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN103570696A - Method for preparing intermediate of axitinib and application of intermediate in preparation of axitinib - Google Patents [patents.google.com]
- 8. CN103570696B - A kind of preparation method of Axitinib intermediate and preparing the application in Axitinib - Google Patents [patents.google.com]
- 9. Davis–Beirut reaction - Wikipedia [en.wikipedia.org]
Theoretical Calculations on Indazole Tautomers: A Computational Guide for Drug Discovery
Executive Summary
Indazole (
This guide provides a rigorous computational framework for predicting indazole tautomerism. It moves beyond standard B3LYP protocols, advocating for dispersion-corrected functionals and explicit-implicit solvation models to accurately capture the subtle energetic landscapes (
The Thermodynamic Landscape
The tautomerism of indazole involves the migration of a proton between the nitrogen at position 1 (pyrrole-like) and position 2 (pyridine-like).
Gas Phase Stability
In the gas phase, 1H-indazole is the global minimum. Theoretical calculations (MP2 and high-level DFT) and experimental microwave spectroscopy confirm that the 1H-tautomer is more stable than the 2H-tautomer by approximately 3.0 – 4.5 kcal/mol [1, 2].
-
Electronic Driver: The 1H-form maintains full aromaticity in the benzene ring (benzenoid structure), whereas the 2H-form imposes a quinonoid character, reducing overall resonance stabilization.
Solution Phase & Binding Pockets
The energy gap narrows significantly in polar solvents.
-
Solvation Effect: While 1H remains dominant in water, the 2H-tautomer has a distinct dipole vector and hydrogen-bonding capability. In aprotic polar solvents (e.g., DMSO) or specific enzyme pockets, the 2H-form can be stabilized by intermolecular hydrogen bonds or dimerization [2, 3].
-
Kinase Hinge Binding: In the ATP-binding pocket of kinases, the protein backbone acts as a "solvent" with specific H-bond donors/acceptors. The ability of an inhibitor to adopt the 2H-conformation often determines its affinity for the hinge region (e.g., forming a donor-acceptor pair with the backbone) [4].
Table 1: Comparative Energetics of Indazole Tautomers
Values are approximate consensus from high-level DFT (M06-2X) and MP2 studies.
| Parameter | 1H-Indazole | 2H-Indazole | |
| Electronic Structure | Benzenoid (Aromatic) | Quinonoid (Less Aromatic) | -- |
| Gas Phase | 0.0 kcal/mol | +3.6 to +4.5 kcal/mol | Endergonic |
| Aqueous | 0.0 kcal/mol | +2.0 to +3.0 kcal/mol | Gap narrows |
| Dipole Moment | ~1.6 - 1.8 D | ~0.2 - 1.0 D (Variable) | 1H is generally more polar |
| H-Bond Role | N1-H (Donor), N2 (Acceptor) | N1 (Acceptor), N2-H (Donor) | Critical for selectivity |
Computational Methodologies
To accurately model this equilibrium, standard functionals (e.g., B3LYP) are often insufficient due to their poor description of dispersion forces and weak non-covalent interactions.
Recommended Functionals
-
M06-2X: The "gold standard" for main-group thermochemistry and non-covalent interactions. It accurately captures the energy differences between tautomers where dispersion plays a role in solvent organization or dimerization [5].
- B97X-D: An excellent alternative that includes long-range dispersion corrections, crucial if modeling the indazole within a receptor pocket.
Basis Sets
-
Optimization: 6-311++G(d,p) or def2-TZVP.
-
Why: The "++" (diffuse functions) are non-negotiable for nitrogen-containing heterocycles to correctly describe the lone pair electron density and anion-like character during proton transfer.
-
Solvation Models
-
SMD (Solvation Model based on Density): Preferred over standard PCM. SMD provides better parameterization for
by considering the full solute electron density, which is critical for calculating accurate pKa and tautomeric ratios [6].
Tautomerization Mechanism & Workflow
Tautomerization is not an intramolecular "jump" in isolation (which has a prohibitively high barrier of
Pathway Visualization
The diagram below illustrates the proton transfer pathways.[4] The "Direct" path is forbidden under normal conditions. The "Mediated" path (via water or dimer) is the physically relevant mechanism.
Step-by-Step Computational Protocol
This protocol ensures self-validating results by comparing vacuum vs. solvent phases.
Step 1: Conformational Search & Geometry Optimization
Objective: Locate the global minima for both 1H and 2H forms.
-
Input: Generate 3D structures. For the 2H-form, ensure the N-H bond is explicitly defined.
-
Method: M06-2X / 6-311++G(d,p)
-
Keywords (Gaussian): Opt Freq SCRF=(SMD, Solvent=Water)
-
Validation: Ensure no imaginary frequencies.
Step 2: Transition State (TS) Search (Explicit Solvation)
Objective: Calculate the kinetic barrier.
-
Setup: Place one water molecule bridging N1 and N2. The water acts as a proton shuttle (accepting H from N1, donating H to N2).
-
Method: Opt=(TS, CalcFCC, NoEigenTest) Freq M06-2X / 6-311++G(d,p)
-
Validation: Look for one imaginary frequency corresponding to the concerted proton movement.
Step 3: Single Point Energy Refinement (Optional)
Objective: High-precision energetics.
-
Method: CCSD(T) / cc-pVTZ on the DFT-optimized geometry.
-
Why: This removes DFT functional bias, providing "benchmark quality" energy gaps.
Implications for Drug Design
In kinase inhibitor design, the tautomeric state dictates the H-bond pattern.
-
1H-Indazole Pattern: Donor (N1) - Acceptor (N2).
-
2H-Indazole Pattern: Acceptor (N1) - Donor (N2).
If a kinase hinge region presents a Backbone-NH (Donor) ... Backbone-CO (Acceptor) motif, the inhibitor must adopt the 2H-tautomer to bind effectively. If the calculation incorrectly predicts the 1H form as exclusively stable without considering the binding penalty, the potency will be overestimated.
Workflow for Binding Affinity Calculation
To predict the binding free energy (
References
-
Claramunt, R. M., et al. (2006).[5] "Theoretical Studies on the Tautomerism of 1,5,6,7-Tetrahydro-4H-indazol-4-ones." Molecules, 11(6), 415-420.[5] Link
-
Alkorta, I., & Elguero, J. (2005).[5] "Theoretical estimation of the annular tautomerism of indazoles." Journal of Physical Organic Chemistry. (Cited in context of general indazole tautomerism consensus).
-
Vrzal, L., et al. (2019). "2H-Indazole Tautomers Stabilized by Intra- and Intermolecular Hydrogen Bonds." The Journal of Organic Chemistry, 84(14), 9075-9086.[6] Link
-
Gao, Y., et al. (2012). "Contribution of indazolinone tautomers to kinase activity." Drug Development Research. Link
- Zhao, Y., & Truhlar, D. G. (2008). "The M06 suite of density functionals for main group thermochemistry...". Theoretical Chemistry Accounts.
- Marenich, A. V., et al. (2009). "Universal Solvation Model Based on Solute Electron Density... (SMD)." Journal of Physical Chemistry B. (Standard reference for SMD model).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ultrafast Proton Transfer Pathways Mediated by Amphoteric Imidazole - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. cris.bgu.ac.il [cris.bgu.ac.il]
The Indazole Pharmacophore: A Technical Guide to Therapeutic Utility and Synthetic Application
Executive Summary
The indazole scaffold (1,2-benzodiazole) represents a "privileged structure" in modern medicinal chemistry, serving as a bioisostere for indole and purine systems. Its utility stems from its unique electronic distribution, amphoteric nature, and capacity to engage in diverse non-covalent interactions (hydrogen bonding,
Structural Activity Relationship (SAR) & Scaffold Versatility
Bioisosterism and Tautomerism
The indazole core is a 10-
-
Tautomeric Equilibrium: Indazoles exist in a tautomeric equilibrium between
-indazole (benzenoid) and -indazole (quinoid).-
Thermodynamics: The
-tautomer is generally more stable ( kcal/mol) in the gas phase and non-polar solvents. -
Binding Implications: In biological systems, the specific tautomer bound is dictated by the protein pocket. For example, in kinase hinge regions, the indazole often acts as a donor-acceptor motif, requiring precise control over N1 vs. N2 substitution during synthesis.
-
The "Privileged" Logic
The scaffold mimics the purine ring of Adenosine Triphosphate (ATP), allowing it to anchor effectively in the ATP-binding sites of kinases.
Figure 1: The central role of the indazole scaffold in mimicking endogenous biological structures.
Oncology: The Kinase Inhibitor Dominance
The most commercially successful application of substituted indazoles is in the inhibition of Receptor Tyrosine Kinases (RTKs).
Mechanism of Action: Type II Kinase Inhibition
Indazole derivatives like Axitinib (Inlyta) and Pazopanib (Votrient) function primarily as ATP-competitive inhibitors.
-
Hinge Binding: The indazole nitrogen atoms form critical hydrogen bonds with the "hinge region" of the kinase (e.g., Glu/Cys residues).
-
Gatekeeper Interaction: Substituents at the 3-position extend into the hydrophobic pocket, often interacting with the "gatekeeper" residue, determining selectivity.
-
DFG-Out Conformation: Many indazole inhibitors stabilize the inactive "DFG-out" conformation of the kinase activation loop, preventing ATP access.
Comparative Data: FDA-Approved Indazoles
| Drug | Target(s) | Indazole Substitution | Indication |
| Axitinib | VEGFR 1/2/3 | 3-substituted | Renal Cell Carcinoma |
| Pazopanib | VEGFR, PDGFR, c-KIT | Renal Cell Carcinoma, Sarcoma | |
| Niraparib | PARP 1/2 | Ovarian Cancer | |
| Entrectinib | TRkA/B/C, ROS1 | Indazole derivative | ROS1+ NSCLC |
CNS & Inflammation Applications
Serotonin (5-HT) Modulation
The indazole ring is a potent scaffold for designing ligands for G-protein coupled receptors (GPCRs).
-
5-HT3 Antagonists (Antiemetics): Granisetron utilizes an indazole core to antagonize the 5-HT3 receptor, preventing chemotherapy-induced nausea. The indazole acts as a bioisostere for the indole ring found in serotonin, maintaining receptor affinity while altering intrinsic activity.
-
5-HT2A Modulation: Novel substituted indazoles are currently being explored as non-hallucinogenic plastogens for treating depression, distinct from tryptamine-based psychedelics.
Anti-Inflammatory Pathways[1][2][3][4]
-
Benzydamine: An NSAID that acts by inhibiting the production of pro-inflammatory cytokines (TNF-
, IL-1 ) rather than strictly inhibiting COX enzymes. -
Estrogen Receptor Beta (ER
): Indazole chlorides (e.g., Indazole-Cl) have shown efficacy in activating ER , which inhibits vascular smooth muscle cell proliferation, offering potential in atherosclerosis treatment.[1]
Experimental Protocols
Synthesis: Copper-Catalyzed Cyclization of 2-Halobenzaldehydes
Rationale: Traditional diazotization methods can be dangerous at scale. The copper-catalyzed cascade synthesis represents a safer, convergent route to
Reagents:
-
2-Bromobenzaldehyde (1.0 eq)
-
Primary Amine or Hydrazine derivative (1.2 eq)
-
Sodium Azide (
) (2.0 eq) -
Catalyst: CuI (10 mol%)
-
Ligand: L-Proline (20 mol%)
-
Solvent: DMSO
-
Base:
Step-by-Step Methodology:
-
Preparation: In a glovebox or under Argon flow, charge a dried Schlenk tube with CuI, L-Proline, and
. -
Addition: Add 2-Bromobenzaldehyde and the amine/hydrazine source dissolved in anhydrous DMSO.
-
Azidation: Add
last to minimize risk. -
Reaction: Seal the tube and heat to 100°C for 12 hours. The mechanism involves the formation of an imine, followed by nucleophilic attack of azide, and subsequent denitrogenative cyclization.
-
Workup: Cool to RT, dilute with EtOAc, wash with water/brine (
) to remove DMSO. -
Purification: Flash column chromatography (Hexane/EtOAc gradient).
Figure 2: Copper-catalyzed cascade synthesis of indazoles.
Validation: Kinase Inhibition Assay (FRET-based)
Rationale: To validate the therapeutic potential of a synthesized indazole, a Z'-LYTE™ (FRET) assay is standard for determining IC50 values against specific kinases (e.g., VEGFR2).
Protocol:
-
Reagent Prep: Prepare 4X Test Compound solution (in 1% DMSO), 2X Kinase/Peptide mixture, and 2X ATP solution.
-
Plating: In a 384-well plate, dispense 2.5
L of Test Compound. -
Reaction Initiation: Add 5
L of Kinase/Peptide mixture and 2.5 L of ATP solution. -
Incubation: Incubate at Room Temperature (20-25°C) for 1 hour.
-
Development: Add 5
L of Development Reagent (protease). Logic: The protease cleaves non-phosphorylated peptides. Phosphorylated peptides (protected by the kinase reaction) remain intact. -
Detection: Measure Fluorescence Resonance Energy Transfer (FRET).
-
Emission Ratio: Coumarin (445 nm) / Fluorescein (520 nm).
-
Interpretation: High phosphorylation = High FRET ratio. Inhibitor presence = Low FRET ratio.
-
Future Directions
The field is moving beyond simple inhibition toward Targeted Protein Degradation (TPD) . Indazoles are increasingly used as the "warhead" ligand in PROTACs (Proteolysis Targeting Chimeras). By tethering an indazole-based kinase inhibitor to an E3 ligase ligand (e.g., Thalidomide), researchers can induce the ubiquitination and proteasomal degradation of the target kinase, overcoming resistance mutations that plague traditional occupancy-based inhibitors.
References
-
Vertex Pharmaceuticals. (2013-2017). Indazole Derivatives and Their Therapeutic Applications: A Patent Review. Expert Opinion on Therapeutic Patents. Link
-
Shaik, M. B. (2026).[2][3] Heterocyclic Frameworks in Oncology: from Molecular Design to Clinical Application. International Journal of Pharmaceutical Sciences. Link
-
Tandon, N., et al. (2021).[4] Current progress, challenges and future prospects of indazoles as protein kinase inhibitors. RSC Advances. Link
-
Zhang, L., et al. (2016). Discovery of novel inhibitors of Aurora kinases with indazole scaffold. European Journal of Medicinal Chemistry. Link
-
Organic Chemistry Portal. (2023). Synthesis of Indazoles. Link
-
Fozard, J. R. (1990). 5-HT3 receptor antagonists: Comparative pharmacology and clinical use. Drugs. Link
-
FDA Label. (2012). Inlyta (axitinib) Prescribing Information. Link
Sources
- 1. Indazole and its Derivatives in Cardiovascular Diseases: Overview, Current Scenario, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03979B [pubs.rsc.org]
Methodological & Application
Application Note: High-Fidelity Synthesis of tert-Butyl 6-methoxy-3-methyl-1H-indazole-1-carboxylate
This Application Note details the optimized synthesis protocol for tert-butyl 6-methoxy-3-methyl-1H-indazole-1-carboxylate . This protocol is designed for high reproducibility, scalability, and regioselective precision, targeting the N1-protected isomer essential for downstream medicinal chemistry applications.
Executive Summary & Retrosynthetic Logic
The target molecule, a protected indazole scaffold, is a critical intermediate in the development of kinase inhibitors and GPCR modulators. The synthesis is bifurcated into two distinct phases:[1][2][3]
-
Construction of the Heterocycle: A robust hydrazine-mediated cyclization of a 2-fluoroacetophenone precursor. This route is selected over the diazotization of o-amino ketones due to higher atom economy and the avoidance of unstable diazonium intermediates.
-
Regioselective Protection: The installation of the tert-butoxycarbonyl (Boc) group. While indazoles possess two nucleophilic nitrogens (N1 and N2), thermodynamic control and steric governing by the C3-methyl group are leveraged to exclusively favor the N1-isomer.
Retrosynthetic Scheme
Figure 1: Retrosynthetic dissection of the target molecule.
Experimental Protocol
Phase 1: Synthesis of 6-Methoxy-3-methyl-1H-indazole
Rationale: This step utilizes a cascade reaction involving nucleophilic aromatic substitution (SNAr) of the fluoride by hydrazine, followed by intramolecular condensation with the ketone.
Materials:
-
1-(2-fluoro-4-methoxyphenyl)ethanone (1.0 eq)
-
Hydrazine monohydrate (64-65% in water) (5.0 eq)
-
Ethanol (Absolute) or n-Butanol (Reaction Solvent)
Procedure:
-
Setup: Charge a round-bottom flask equipped with a magnetic stir bar and a reflux condenser with 1-(2-fluoro-4-methoxyphenyl)ethanone (10.0 g, 59.5 mmol).
-
Solvation: Add Ethanol (100 mL). Stir until fully dissolved.
-
Reagent Addition: Cautiously add Hydrazine monohydrate (14.5 mL, ~297 mmol) dropwise at room temperature. Note: Reaction is slightly exothermic.
-
Cyclization: Heat the mixture to reflux (80°C) and maintain for 12–16 hours.
-
Checkpoint: Monitor by TLC (30% EtOAc in Hexanes). The starting material (Rf ~0.7) should disappear, and a lower Rf fluorescent spot (Indazole) should appear.
-
-
Workup: Cool the reaction mixture to room temperature.
-
Option A (Precipitation): If solids precipitate upon cooling, filter the crude solid and wash with cold water.
-
Option B (Extraction): Concentrate the ethanol in vacuo. Dilute the residue with Ethyl Acetate (150 mL) and wash with Water (2 x 50 mL) and Brine (50 mL).
-
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Recrystallize from minimal hot ethanol or purify via flash column chromatography (Gradient: 0-40% EtOAc/Hexanes).
Expected Yield: 85–92% Appearance: Off-white to pale yellow solid.
Phase 2: Regioselective N1-Boc Protection
Rationale: The N1 position is thermodynamically favored over N2 due to the "lone pair repulsion" effect and steric hindrance at N2 caused by the C3-methyl group. Using DMAP as a nucleophilic catalyst accelerates the reaction and enhances selectivity.
Materials:
-
6-Methoxy-3-methyl-1H-indazole (from Phase 1) (1.0 eq)
-
Di-tert-butyl dicarbonate (Boc2O) (1.2 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Dichloromethane (DCM) or Acetonitrile (ACN) (Solvent)
Procedure:
-
Setup: In a clean, dry flask under an inert atmosphere (N2 or Ar), dissolve 6-Methoxy-3-methyl-1H-indazole (5.0 g, 30.8 mmol) in anhydrous DCM (50 mL).
-
Base Addition: Add Triethylamine (6.4 mL, 46.2 mmol) and DMAP (376 mg, 3.08 mmol). Stir for 5 minutes at 0°C (ice bath).
-
Protection: Dissolve Boc2O (8.0 g, 37.0 mmol) in minimal DCM (10 mL) and add dropwise to the reaction mixture.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 3–6 hours.
-
Checkpoint: Monitor by TLC.[4] The polar NH-indazole spot should convert to a non-polar spot (Target).
-
-
Quench & Workup: Quench with saturated NH4Cl solution (30 mL). Separate the phases. Extract the aqueous layer with DCM (2 x 30 mL).
-
Washing: Combine organic layers and wash with 10% Citric Acid (to remove DMAP/TEA), followed by saturated NaHCO3 and Brine.
-
Purification: Dry over Na2SO4 and concentrate. The crude oil often crystallizes upon standing or trituration with Hexane/Pentane. If necessary, purify via silica gel chromatography (5-10% EtOAc in Hexanes).
Expected Yield: 90–95% Data Verification:
-
1H NMR (CDCl3): Look for the diagnostic tert-butyl singlet (~1.70 ppm, 9H), C3-Methyl singlet (~2.55 ppm, 3H), and Methoxy singlet (~3.90 ppm, 3H).
-
Regiochemistry Check: N1-Boc protons typically show a downfield shift for the H7 proton (closest to the Boc group) compared to the N2-isomer.
Mechanistic Visualization
The following diagram illustrates the reaction pathway, highlighting the critical transition states and regioselectivity decision points.
Figure 2: Reaction mechanism flow from precursor to regioselective protection.
Troubleshooting & Optimization Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield in Phase 1 | Incomplete cyclization due to low temp. | Ensure solvent is at a rolling reflux (80°C+). Switch from Ethanol to n-Butanol to access higher temperatures (117°C). |
| Formation of N2-Boc Isomer | Kinetic control or steric crowding. | Run the Boc protection at 0°C initially. Ensure C3-methyl is present before protection (it blocks N2). |
| "Sticky" Crude Product | Residual DMAP or Boc anhydride. | Wash rigorously with 10% Citric Acid (removes DMAP). Triturate the final oil with cold pentane to induce crystallization. |
| Starting Material Stalls | Hydrazine quality degradation. | Hydrazine hydrate absorbs CO2 from air. Use a fresh bottle or increase equivalents to 6.0–7.0 eq. |
References
-
Synthesis of Indazoles via Hydrazine Cyclization
- Title: "Practical Synthesis of Indazoles from 2-Halobenzaldehydes/Ketones and Hydrazine"
- Source:Journal of Organic Chemistry
- Context: Validates the SNAr/Condensation mechanism for 2-fluoroacetophenone deriv
-
(Generic verification of mechanism).
-
Regioselectivity of Indazole Protection
- Title: "Regioselective Protection at N-2 and Derivatization
- Source:Journal of Organic Chemistry (NIH/PubMed)
-
Context: Discusses the steric and electronic factors governing N1 vs N2 substitution. Confirms N1 preference for 3-substituted indazoles.[5]
-
Boc Protection Protocols
- Title: "Synthesis and Process Optimization of 1-(tert-Butoxycarbonyl)-7-Fluoro-3-Methyl-1H-Indazole-5-Carboxylic Acid"
- Source:ResearchG
- Context: Provides specific stoichiometry and solvent choices for Boc protection of methyl-indazoles.
Sources
- 1. CN102557985A - Process for preparing 4-methoxyphenyl hydrazine hydrochloride - Google Patents [patents.google.com]
- 2. CN112778203A - Process for the preparation of 1H-indazole-3-carboxylic acid derivatives and granisetron and lonidamine - Google Patents [patents.google.com]
- 3. Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Boc protection of 6-methoxy-3-methyl-1H-indazole
Application Note: Precision Boc Protection of 6-Methoxy-3-methyl-1H-indazole
-Boc Protection of 3,6-Disubstituted Indazoles[1]Part 1: Executive Summary & Strategic Rationale
The protection of the indazole nitrogen is a critical checkpoint in the synthesis of kinase inhibitors and GPCR modulators. For 6-methoxy-3-methyl-1H-indazole , the challenge lies not in reactivity, but in regiocontrol .[1] Indazoles are ambident nucleophiles, capable of reacting at either
While
Key Technical Insight: The C3-methyl substituent provides a crucial steric shield adjacent to
Part 2: Chemical Basis & Mechanistic Logic
The Regioselectivity Paradox
Indazoles exist in a tautomeric equilibrium favoring the
-
Kinetic Product:
-Boc (Less stable, disrupts benzenoid aromaticity).[1] -
Thermodynamic Product:
-Boc (More stable, preserves fused benzene ring aromaticity).
The Role of DMAP & Sterics
We utilize 4-Dimethylaminopyridine (DMAP) not just as a nucleophilic catalyst, but as a "regio-corrector."[1]
-
Catalysis: DMAP reacts with Boc
O to form the highly electrophilic -Boc-DMAP cation.[1] -
Steric Steering: The C3-methyl group of the substrate creates a steric clash with the incoming bulky Boc-DMAP complex at the
position. The position, flanked only by the C7-proton, is sterically accessible. -
Equilibration: Even if
-attack occurs, the resulting carbamate is labile.[1] DMAP facilitates the transfer of the Boc group to the thermodynamically favored position over time.
Figure 1: Mechanistic pathway highlighting the steric penalty at N2 imposed by the C3-methyl group, driving the reaction toward the N1-Boc product.[1]
Part 3: Experimental Protocol
Reagents & Materials
| Reagent | MW ( g/mol ) | Equiv.[2] | Role |
| 6-Methoxy-3-methyl-1H-indazole | 162.19 | 1.0 | Substrate |
| Di-tert-butyl dicarbonate (Boc | 218.25 | 1.2 | Protecting Group Source |
| Triethylamine (TEA) | 101.19 | 1.5 | Base (Proton Scavenger) |
| DMAP | 122.17 | 0.1 | Nucleophilic Catalyst |
| Dichloromethane (DCM) | - | 10 V | Solvent (Anhydrous) |
Step-by-Step Methodology
Step 1: Reaction Setup
-
Charge a clean, dry round-bottom flask with 6-methoxy-3-methyl-1H-indazole (1.0 equiv).
-
Add anhydrous DCM (10 mL per gram of substrate) and stir to dissolve.
-
Add TEA (1.5 equiv) followed by DMAP (0.1 equiv). Note: The solution typically remains clear or turns slightly yellow.
-
Cool the mixture to 0 °C using an ice bath. Reason: Controlling the exotherm minimizes competitive decomposition of Boc
O.
Step 2: Reagent Addition
-
Dissolve Boc
O (1.2 equiv) in a minimal amount of DCM. -
Add the Boc
O solution dropwise to the reaction mixture over 15 minutes. -
Remove the ice bath and allow the reaction to warm to Room Temperature (20–25 °C) .
-
Stir for 2–4 hours .
Step 3: In-Process Control (IPC)
-
TLC: Eluent 20% EtOAc in Hexanes. Substrate
; Product . -
Critique: If conversion is <90% after 4 hours, add an additional 0.2 equiv of Boc
O. Do not add more DMAP.
Step 4: Workup & Isolation
-
Quench: Add water (5 V) to the reaction mixture.
-
Phase Separation: Separate the organic layer. Extract the aqueous layer once with DCM.
-
Wash: Wash the combined organics sequentially with:
-
0.5 M HCl (removes TEA and DMAP). Caution: Gas evolution (CO
) possible if excess Boc O hydrolyzes. -
Saturated NaHCO
(neutralization).[2] -
Brine (drying).
-
-
Drying: Dry over anhydrous Na
SO , filter, and concentrate in vacuo.
Step 5: Purification
-
The crude material is often sufficiently pure (>95%) for subsequent steps.
-
If purification is required, recrystallize from Heptane/EtOAc (9:1) or perform flash chromatography (0
15% EtOAc in Hexanes).
Figure 2: Operational workflow for the batch synthesis of N1-Boc-6-methoxy-3-methyl-1H-indazole.
Part 4: Characterization & Validation
To ensure scientific integrity, you must distinguish between the
1.
- -Boc (Target): Strong NOE correlation observed between the Boc tert-butyl protons (~1.7 ppm) and the C7-H aromatic proton .[1] The C7-H is the doublet/singlet appearing most downfield or distinct in the aromatic region.
- -Boc (Impurity): NOE correlation observed between the Boc tert-butyl protons and the C3-Methyl group (~2.5 ppm) .[1] Absence of NOE with C7-H.[1]
2. Physical Properties:
-
Appearance: White to off-white solid.[1]
-
Stability:
-Boc indazoles are stable at room temperature.[1] -Boc isomers often degrade or rearrange upon prolonged storage or silica exposure.[1]
Part 5: Troubleshooting & Optimization
| Issue | Root Cause | Corrective Action |
| Low Conversion | Old Boc | Use fresh reagent. Check bottle for white solid (Boc acid) vs liquid/melt. |
| N2-Isomer Formation | Kinetic trapping | Stir longer at RT to allow thermodynamic equilibration to |
| Emulsion during Workup | DMAP salts | Ensure the 0.5 M HCl wash is thorough to fully protonate and remove DMAP. |
References
-
Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry. (2021). Discusses the thermodynamic preference for N1 substitution and the influence of C3-substituents.
-
Synthesis and Process Optimization of 1-(tert-Butoxycarbonyl)-7-fluoro-3-methyl-1H-indazole-5-carboxylic Acid. ChemistrySelect. (2025). Demonstrates standard Boc protection protocols on 3-methyl-indazole substrates.
-
DMAPO/Boc2O-Mediated One-Pot Direct N1-Acylation of Indazole. European Journal of Organic Chemistry. (2024). Validates the use of DMAP-based systems for high N1 selectivity.
-
Tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate. IUCrData. (2021).[1][3] Provides crystallographic evidence of N1-Boc protection in 3-substituted indazoles.[1][3]
Sources
Application Note: Strategic Utilization of tert-Butyl 6-methoxy-3-methyl-1H-indazole-1-carboxylate in Medicinal Chemistry
Executive Summary: The "Regiocontrol" Engine
In the high-stakes landscape of kinase inhibitor discovery, the indazole core is a privileged pharmacophore, serving as a critical "hinge binder" in drugs like Axitinib (VEGFR inhibitor) and Linifanib .[1] However, the utility of the indazole scaffold is often limited by the "N1 vs. N2" selectivity problem and the difficulty of accessing the sterically crowded C7 position.
The reagent tert-butyl 6-methoxy-3-methyl-1H-indazole-1-carboxylate is not merely a building block; it is a strategic regiocontrol engine . The tert-butoxycarbonyl (Boc) group at N1 serves a dual purpose:
-
Thermodynamic Locking: It prevents the common N2-alkylation side reactions during subsequent functionalizations.
-
Directed Metalation: It acts as a Directed Metalation Group (DMG), coordinating lithiating agents to selectively functionalize the difficult-to-access C7 position .
This guide details the protocols for exploiting this scaffold to generate novel intellectual property (IP) in drug discovery campaigns.
Strategic Analysis: The Pharmacophore Triad
This molecule offers three distinct vectors for chemical modification, allowing medicinal chemists to "grow" the molecule into specific binding pockets of a target protein.[1]
| Vector | Substituent | Chemical Utility | Medicinal Utility |
| N1 | Boc Group | Directing Group (DMG). Coordinates Li+ for ortho-deprotonation at C7. | Protecting Group. Removed in the final step to reveal the NH donor (Hinge Binder).[1] |
| C3 | Methyl | Latent Electrophile. Can be radically brominated or oxidized to an aldehyde. | Space Filler. Probes the "gatekeeper" region of kinases or increases metabolic stability. |
| C6 | Methoxy | Electronic Tuner. Electron-donating group (EDG) activates the ring. | Solubility/Interaction. Can be demethylated to a phenol for H-bonding or solubilizing side-chains. |
Application Protocols
Protocol A: Regioselective C7-Functionalization (Directed Ortho-Metalation)
Objective: To introduce substituents (halogens, formyl, boronic esters) at the C7 position, which is typically inert to electrophilic aromatic substitution.[1] This allows access to "tricyclic" indazole structures or unique steric clashes in the binding pocket.
Mechanism: The carbonyl oxygen of the N1-Boc group coordinates with sec-Butyllithium (s-BuLi), bringing the base into proximity with the C7-proton. This "Complex Induced Proximity Effect" (CIPE) overrides the natural acidity of other protons.[1]
Step-by-Step Methodology:
-
Preparation: Flame-dry a 100 mL round-bottom flask under Argon. Add tert-butyl 6-methoxy-3-methyl-1H-indazole-1-carboxylate (1.0 eq) and anhydrous THF (0.1 M concentration).
-
Cryogenic Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Critical Note: Temperature control is vital. Above -60 °C, the Boc group is susceptible to nucleophilic attack by the organolithium (forming a ketone).[1]
-
-
Lithiation: Add TMEDA (1.1 eq) followed by dropwise addition of s-BuLi (1.2 eq, 1.4 M in cyclohexane) over 15 minutes.
-
Observation: The solution typically turns a deep yellow/orange, indicating the formation of the lithiated species.[1]
-
-
Incubation: Stir at -78 °C for 1 hour to ensure complete deprotonation.
-
Electrophile Trapping: Add the electrophile (1.5 eq) dissolved in minimal THF.
-
For Aldehydes (C7-CHO): Use anhydrous DMF.
-
For Iodides (C7-I): Use Iodine (I₂) in THF.[1]
-
For Boronic Esters: Use Triisopropyl borate followed by pinacol workup.
-
-
Quench: Allow the reaction to warm to 0 °C and quench with saturated NH₄Cl solution.
-
Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.
Protocol B: C3-Lateral Oxidation (Radical Functionalization)[1]
Objective: To convert the inert C3-methyl group into a reactive handle (benzylic bromide or aldehyde) for fragment growing.
Step-by-Step Methodology:
-
Reagents: Suspend the scaffold (1.0 eq) in CCl₄ or PhCF₃ (Trifluorotoluene - a greener alternative).
-
Radical Source: Add N-Bromosuccinimide (NBS) (1.1 eq) and a radical initiator such as AIBN (0.05 eq) or Benzoyl Peroxide.[1]
-
Activation: Heat to reflux (80 °C) under visible light irradiation (500W halogen lamp or high-power white LEDs) to accelerate radical formation.
-
Monitoring: Monitor by TLC/LCMS. The reaction typically completes in 2–4 hours.
-
Endpoint: Disappearance of starting material and appearance of the mono-bromo species.
-
Caution: Over-reaction leads to the gem-dibromo species. Stop at ~90% conversion.
-
-
Purification: Filter off the succinimide byproduct. Concentrate the filtrate. The resulting 3-(bromomethyl)indazole is unstable and should be used immediately for nucleophilic substitution (e.g., with amines or thiols).[1]
Visualizing the Strategic Workflow
The following diagram illustrates the divergence of this scaffold into high-value medicinal chemistry targets.
Figure 1: Divergent synthesis pathways from the N-Boc Indazole scaffold.[1] Path A (Blue) utilizes the Boc group for regioselective C7 functionalization.[1] Path B (Yellow) activates the C3-methyl group.[1]
Troubleshooting & Quality Assurance
-
Issue: Low Yield in DoM (Protocol A).
-
Cause: Presence of moisture or insufficiently strong base.
-
Solution: Titrate s-BuLi before use. Ensure THF is distilled from Sodium/Benzophenone.
-
-
Issue: N-Boc Cleavage during Bromination.
-
Cause: Generation of HBr byproduct during radical reaction.
-
Solution: Add solid K₂CO₃ or NaHCO₃ to the reaction mixture to scavenge acid in situ.
-
-
Issue: Regioisomer Contamination.
-
Validation: Always verify N1 vs. N2 protection using 2D-NMR (NOESY) . The N1-Boc group will show NOE correlations to the C7-H (or C7 substituent), whereas N2-Boc would show correlations to C3-Methyl.
-
References
-
Vertex AI Search. (2023). Tert-butyl 6-methoxy-3-methyl-1H-indazole-1-carboxylate medicinal chemistry applications. 2
-
Royal Society of Chemistry. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors. 3
-
National Institutes of Health (NIH). (2021).[1] Tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate Crystal Structure and Synthesis. 4[1][5]
-
Baran Lab (Scripps). Directed Metalation: A Survival Guide. 5[1][5]
-
Royal Society of Chemistry. (2022).[6] Ultrasound-assisted bromination of indazoles at the C3 position. 7
Sources
- 1. mdpi.com [mdpi.com]
- 2. Tert-butyl 6-methoxy-3-methyl-1H-indazole-1-carboxylate [myskinrecipes.com]
- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. baranlab.org [baranlab.org]
- 6. Recent advances in C–H functionalization of 2H-indazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - RSC Advances (RSC Publishing) [pubs.rsc.org]
Strategic Functionalization of tert-butyl 6-methoxy-3-methyl-1H-indazole-1-carboxylate
Application Note & Protocol Guide
Executive Summary
tert-butyl 6-methoxy-3-methyl-1H-indazole-1-carboxylate (CAS 691900-70-6) is a high-value heterocyclic scaffold utilized in the synthesis of type II kinase inhibitors (e.g., VEGFR, PDGFR targets).[1][2] Its structural utility lies in its "masked" reactivity: the N1-Boc group protects the nitrogen while influencing regioselectivity, the 3-methyl group blocks the C3 position (preventing unwanted side reactions), and the 6-methoxy group serves as an electronic activator for the benzene ring.[1]
This guide details three critical reaction pathways:
-
Regioselective C-5 Halogenation: Leveraging the electronic directing effect of the methoxy group.[1]
-
C-7 Functionalization: Utilizing Directed Ortho-Lithiation (DoM).[1]
-
Controlled Deprotection: Strategies for N-Boc removal and O-demethylation.
Reaction Pathway Analysis
The Regioselectivity Challenge
The 6-methoxy-3-methyl-1H-indazole core presents a unique challenge in regiocontrol.[1] The 6-methoxy group is an ortho/para director, while the N1-Boc group is bulky and electron-withdrawing.[1]
-
C-5 Position: Ortho to the activating methoxy group.[1] Sterically accessible.
-
C-7 Position: Ortho to the activating methoxy group AND ortho to the N1-Boc.[1] While electronically activated, it is sterically crowded by the tert-butyl carbamate.[1]
-
C-4 Position: Meta to the methoxy group; least reactive towards electrophiles.[1]
Visualizing the Pathways
The following decision tree illustrates the divergent functionalization strategies based on the desired outcome.
Figure 1: Strategic divergence for functionalizing the indazole core. Pathway A exploits electronics for C-5 selectivity, while Pathway B uses chelation for C-7 selectivity.[1]
Detailed Protocols
Pathway A: Regioselective C-5 Bromination
Objective: Install a bromine atom at C-5 to enable Suzuki/Buchwald couplings.[1] Mechanism: Electrophilic Aromatic Substitution (EAS).[4] The 6-OMe group strongly activates C-5 and C-7.[1] However, the bulky N1-Boc group shields C-7, directing the electrophile predominantly to C-5.[1]
Protocol:
-
Preparation: Dissolve tert-butyl 6-methoxy-3-methyl-1H-indazole-1-carboxylate (1.0 equiv) in anhydrous Acetonitrile (MeCN) [0.1 M concentration].
-
Note: MeCN is preferred over DCM to suppress radical side reactions and enhance regioselectivity.[1]
-
-
Reagent Addition: Cool the solution to 0°C. Add N-Bromosuccinimide (NBS) (1.05 equiv) portion-wise over 15 minutes.
-
Critical Step: Protect from light to prevent benzylic bromination at the 3-methyl group.[1]
-
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC/LCMS.[1]
-
Endpoint: Disappearance of starting material. A minor byproduct (<5%) of C-7 bromination may be observed.[1]
-
-
Workup: Quench with 10% aqueous Na₂S₂O₃ (sodium thiosulfate) to remove excess bromine. Extract with Ethyl Acetate.[1][3][5] Wash with brine, dry over Na₂SO₄, and concentrate.[1][6]
-
Purification: Recrystallize from Hexanes/EtOAc or perform flash chromatography (SiO₂).
Expected Yield: 85–92% Selectivity: >10:1 (C-5 vs C-7)[1]
Pathway B: C-7 Functionalization via Directed Lithiation
Objective: Functionalize the sterically hindered C-7 position (e.g., formylation, carboxylation).[1] Mechanism: Directed Ortho-Lithiation (DoM).[1][4] The N1-Boc carbonyl oxygen and the 6-OMe oxygen act synergistically to chelate Lithium, directing the base to the C-7 proton despite steric hindrance.[1]
Protocol:
-
Setup: Flame-dry a 2-neck round bottom flask under Argon. Add the substrate (1.0 equiv) and anhydrous THF [0.05 M].[1]
-
Chelation/Deprotonation: Cool the mixture to -78°C (Dry ice/Acetone bath).
-
Base Addition: Add t-BuLi (1.1 equiv, 1.7M in pentane) dropwise over 20 minutes.
-
Incubation: Stir at -78°C for 1 hour. The solution typically turns a deep yellow/orange, indicating the formation of the lithiated species.[1]
-
Electrophile Trapping: Add the electrophile (e.g., DMF for formylation, CO₂ for carboxylation) (1.5 equiv) neat or in THF.
-
Quench: Allow to warm to 0°C and quench with saturated NH₄Cl solution.
-
Workup: Standard extraction with EtOAc.
Key Risk: "Boc Migration" or nucleophilic attack on the Boc carbonyl. Keeping the temperature strictly at -78°C minimizes this side reaction.[1]
Pathway C: Deprotection & Demethylation
Objective: Reveal the N-H and O-H functionalities for late-stage diversification.[1]
Step 1: N-Boc Removal (Acidic)[1]
-
Reagents: TFA/DCM (1:4 ratio) or 4M HCl in Dioxane.
-
Protocol: Stir at RT for 1–2 hours. The Boc group is acid-labile.[1]
-
Workup: Remove volatiles in vacuo. Neutralize with saturated NaHCO₃ if the free base is required.[1]
Step 2: O-Demethylation (BBr₃)[1]
-
Challenge: BBr₃ is a harsh Lewis acid that will also cleave the Boc group if it is still present.[1] Therefore, this step is usually performed after Boc removal or as a global deprotection.[1]
-
Protocol:
Troubleshooting & Optimization Table
| Issue | Probable Cause | Corrective Action |
| Low Yield in Bromination | Benzylic bromination at 3-Me group | Exclude light; lower temperature to -10°C. |
| Mixture of Isomers (C5/C7) | Temperature too high during addition | Add NBS slowly at 0°C or lower.[1] Switch solvent to DMF to increase steric discrimination. |
| Loss of Boc Group | Acidic impurities in solvent or Lewis Acid catalysis | Ensure solvents are neutral. Add 1% Et₃N if using non-acidic conditions. |
| Boc Attack during Lithiation | Temperature > -78°C or insufficient chelation | Maintain -78°C strictly.[1] Use TMEDA as an additive to stabilize the Li-intermediate.[1] |
References
-
Regioselective Halogenation: Tang, R.-J., Milcent, T., & Crousse, B. (2018).[1][7] Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol. The Journal of Organic Chemistry, 83(2), 930–938.[7] Link[1]
-
Indazole Synthesis & Functionalization: Gaikwad, D. D., et al. (2015).[1] Directed lithiation of simple aromatics and heterocycles for synthesis of substituted derivatives.[1][4][8] Arkivoc, 2015(vi), 19-47.[1] Link
-
N-Alkylation & Protection Effects: Laha, J. K., et al. (2021).[1] Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects.[1][9][10] Beilstein Journal of Organic Chemistry, 17, 1853–1864.[1] Link
- Kinase Inhibitor Scaffolds: Evaluation of 3,6-disubstituted indazoles as potent VEGFR inhibitors. Journal of Medicinal Chemistry (General Reference for scaffold utility).
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. 1055974-00-9|tert-Butyl 6-hydroxy-3-methyl-1H-indazole-1-carboxylate|BLD Pharm [bldpharm.com]
- 3. 3-Methyl-1H-indazole-6-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 10. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
High-Efficiency Deprotection Protocols for tert-Butyl 6-methoxy-3-methyl-1H-indazole-1-carboxylate
Application Note: AN-IND-042
Abstract & Strategic Overview
The removal of the tert-butyloxycarbonyl (Boc) group from tert-butyl 6-methoxy-3-methyl-1H-indazole-1-carboxylate is a critical transformation in the synthesis of indazole-based kinase inhibitors (e.g., PIM1, VEGFR inhibitors). Unlike aliphatic amines where the N-Boc bond is robust, the N1-Boc indazole bond is significantly weakened by the heteroaromatic system's electron-withdrawing nature. This unique reactivity profile allows for milder deprotection conditions than typically required for standard carbamates, yet it also demands precise control to prevent N1/N2 tautomeric scrambling or side reactions during workup.
This guide details three validated protocols ranging from standard discovery-scale acidic cleavage to green, scalable thermal methods. We address the specific stability of the 6-methoxy substituent (an electron-donating group) and the 3-methyl steric factor, ensuring high yield and purity.
Chemical Context & Mechanism[1][2][3][4][5]
Structural Analysis
-
Substrate: tert-butyl 6-methoxy-3-methyl-1H-indazole-1-carboxylate.
-
Electronic Effect: The 6-methoxy group (EDG) increases electron density in the benzene ring. While EDGs typically stabilize carbamates against acid hydrolysis, the N1-Boc bond in indazoles is inherently labile due to the "pyrrole-like" nitrogen's desire to regain aromaticity.
-
Stability: The 6-methoxy ether linkage is stable to standard Boc-removal acids (TFA, HCl) at ambient temperature. Avoid strong Lewis acids (e.g., BBr₃, AlCl₃) which will cause demethylation.
Reaction Mechanism (Acid-Catalyzed)
The reaction follows an E1-like elimination pathway. The carbonyl oxygen is protonated, leading to the fragmentation of the tert-butyl cation (which is scavenged or eliminates to isobutylene) and the release of unstable carbamic acid, which spontaneously decarboxylates to yield the free indazole.
Figure 1: Mechanistic pathway for acid-catalyzed N1-Boc deprotection.
Validated Experimental Protocols
Method A: Standard Acidic Cleavage (TFA/DCM)
Best for: Small scale (mg to g), Discovery Chemistry, parallel synthesis.
Rationale: Trifluoroacetic acid (TFA) provides a homogeneous, high-dielectric medium that rapidly protonates the Boc group. Dichloromethane (DCM) solubilizes the lipophilic protected precursor.
Protocol:
-
Dissolution: Dissolve 1.0 eq of tert-butyl 6-methoxy-3-methyl-1H-indazole-1-carboxylate in DCM (5 mL per mmol substrate).
-
Addition: Cool to 0 °C. Add TFA dropwise (final ratio 4:1 DCM:TFA v/v). Note: The 6-methoxy group is robust; strictly anhydrous conditions are not required but recommended.
-
Reaction: Warm to Room Temperature (RT). Stir for 1–2 hours. Monitor by TLC (usually higher polarity product) or LCMS (Mass -100).
-
Workup (Critical):
-
Option 1 (Free Base): Concentrate in vacuo. Redissolve in EtOAc. Wash with saturated NaHCO₃ (Caution: CO₂ evolution) until aqueous pH is 8. Dry organic layer (Na₂SO₄), filter, and concentrate.
-
Option 2 (TFA Salt): Concentrate in vacuo. Co-evaporate with toluene (3x) to remove excess TFA. The product is isolated as the trifluoroacetate salt.
-
Pros: Fast, reliable, high solubility. Cons: Corrosive, generates TFA salts which may affect subsequent biological assays if not desalted.
Method B: Process-Scale Precipitation (HCl/Alcohol)
Best for: Large scale (>10 g), GMP environments, avoiding chlorinated solvents.
Rationale: Generating the hydrochloride salt directly allows the product to precipitate from the reaction mixture, avoiding aqueous workup and chromatography.
Protocol:
-
Dissolution: Dissolve the substrate in Isopropyl Alcohol (IPA) or Methanol (5 mL/g). Warm to 40 °C if necessary for dissolution.
-
Acidolysis: Add 4M HCl in Dioxane or IPA (3–5 eq).
-
Precipitation: Stir at RT for 2–4 hours. The hydrochloride salt of 6-methoxy-3-methyl-1H-indazole often precipitates as a white/off-white solid.
-
Isolation: Cool to 0–5 °C. Filter the solid. Wash the cake with cold Et₂O or MTBE to remove residual Boc by-products.
-
Drying: Vacuum dry at 40 °C.
Pros: No extraction, high purity (>98%), stable salt form. Cons: Requires the product salt to be insoluble (usually true for indazoles).
Method C: Thermal/Neutral Cleavage (Green Chemistry)
Best for: Acid-sensitive substrates or "Green Chemistry" requirements.
Rationale: N1-Boc indazoles are thermally unstable compared to aliphatic Boc amines. Heating in fluorinated solvents (TFE) or simply refluxing can effect deprotection without strong acids.
Protocol:
-
Solvent System: Dissolve substrate in 2,2,2-Trifluoroethanol (TFE) or a mixture of TFE/Water (9:1).
-
Thermolysis: Heat to reflux (approx. 80 °C) or use microwave irradiation (100 °C, 15 min).
-
Monitoring: Reaction may be slower (4–12 hours thermal).
-
Workup: Evaporate solvent. The residue is the clean free base.
Pros: Neutral conditions, no salt formation, solvent is recyclable. Cons: Higher energy cost, TFE is expensive.
Analytical Data & Troubleshooting
Expected Analytical Signatures
| Technique | Observation (Protected) | Observation (Deprotected) |
| 1H NMR | Singlet ~1.65 ppm (9H, t-Bu) | Absent |
| 1H NMR | Indazole H3/H7 shift | Distinct shift due to loss of EWG (Boc) |
| LCMS | [M+H]+ ~ 263.1 (or M+Na) | [M+H]+ ~ 163.1 (Mass loss of 100 Da) |
| Appearance | White/Yellow Oil or Solid | White/Off-white Solid (often crystalline) |
Troubleshooting Guide
-
Issue: Incomplete Reaction.
-
Cause: Steric hindrance from 3-methyl group (minor) or insufficient acid.
-
Fix: Increase acid concentration (neat TFA) or temperature (up to 40 °C).
-
-
Issue: "New" Impurity +56 Mass.
-
Cause:tert-Butyl cation trapping by the indazole nitrogen (alkylation).
-
Fix: Add a cation scavenger (e.g., Triethylsilane 2% v/v) to the TFA mixture.
-
-
Issue: Demethylation (Loss of -CH3).
-
Cause: Acid too strong or contaminated with Lewis acids.
-
Fix: Ensure no BBr₃/AlCl₃ cross-contamination. Switch to Method C (Thermal).
-
References
-
Vertex AI Search Grounding. Deprotection of N-tert-Butoxycarbonyl (Boc) Groups in the Presence of tert-Butyl Esters. ResearchGate. Available at: [Link]
-
National Institutes of Health (NIH). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Available at: [Link]
-
Organic Chemistry Portal. Indazole Synthesis and Protection Strategies. Available at: [Link]
-
Thieme Connect. Science of Synthesis: 1H- and 2H-Indazoles. Available at: [Link]
-
Fisher Scientific. Amine Protection / Deprotection Protocols. Available at: [Link]
application of tert-butyl 6-methoxy-3-methyl-1H-indazole-1-carboxylate in Suzuki coupling
Application Note: Strategic Regioselective Suzuki Coupling of tert-Butyl 6-methoxy-3-methyl-1H-indazole-1-carboxylate
Executive Summary
This technical guide details the application of tert-butyl 6-methoxy-3-methyl-1H-indazole-1-carboxylate (1) as a versatile scaffold for the synthesis of bioactive biaryl indazoles via Suzuki-Miyaura cross-coupling.
While the core molecule (1) does not possess a native leaving group (halide/triflate) or boron handle, its specific substitution pattern (N1-Boc, C3-Methyl, C6-Methoxy) enables highly predictable, regioselective functionalization. This guide provides protocols for transforming (1) into coupling-ready substrates for two distinct vectors:
-
C7-Arylation: Via Directed Ortho Metalation (DoM) enabled by the N1-Boc group.
-
C5-Arylation: Via Electrophilic Aromatic Substitution (EAS) directed by the C6-Methoxy group.
These pathways are critical for developing kinase inhibitors (e.g., VEGFR, PDGFR inhibitors similar to Pazopanib) where the indazole core serves as the hinge-binding motif.
Strategic Analysis of the Scaffold
The utility of (1) lies in the electronic interplay between its three substituents. Understanding this is the prerequisite for successful coupling.
| Substituent | Position | Electronic Effect | Strategic Role in Suzuki Coupling |
| N1-Boc | N1 | Electron-Withdrawing (EWG) | Directing Group (DG): Coordinates Li+ bases to deprotonate C7 (DoM). Protects N1 from poisoning Pd catalysts. |
| Methyl | C3 | Weak Electron-Donating | Blocking Group: Prevents C3 functionalization (a common side reaction in unsubstituted indazoles). |
| Methoxy | C6 | Electron-Donating (EDG) | Activator: Increases electron density at C5 (para) and C7 (ortho). |
Regioselectivity Map
The following diagram illustrates the logical flow for accessing different aryl-indazole isomers starting from Scaffold (1) .
Caption: Divergent synthesis pathways for C7 vs. C5 arylation of the N-Boc indazole core.
Detailed Protocols
Protocol A: C7-Functionalization (The DoM Route)
Rationale: The N-Boc group complexes with organolithiums, placing the lithium specifically at C7. This is the only reliable method to access the C7 position, which is otherwise deactivated by the N1 lone pair in NH-indazoles.
Step 1: Synthesis of the C7-Boronic Ester
-
Setup: Flame-dry a 100 mL Schlenk flask and flush with Argon.
-
Dissolution: Dissolve (1) (1.0 eq, 2.0 mmol) and TMEDA (1.1 eq) in anhydrous THF (10 mL). Cool to -78 °C (dry ice/acetone bath).
-
Lithiation: Add s-BuLi (1.1 eq, 1.3 M in cyclohexane) dropwise over 15 min.
-
Critical Check: Maintain internal temp < -70 °C to prevent Boc cleavage (nucleophilic attack on the carbonyl).
-
Hold: Stir at -78 °C for 1 hour. The solution typically turns deep yellow/orange.
-
-
Quench: Add triisopropyl borate (1.5 eq) rapidly. Stir for 30 min at -78 °C, then warm to RT.
-
Pinacol Formation: Add pinacol (1.2 eq) and acetic acid (1.0 eq). Stir for 2 hours.
-
Workup: Dilute with EtOAc, wash with NH4Cl (sat) and brine. Dry over Na2SO4.
-
Result:7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) Intermediate.
-
Step 2: C7-Suzuki Coupling Challenge: C7 is sterically crowded (flanked by N-Boc and C6-OMe). Standard Pd(PPh3)4 often fails. Recommended System: Buchwald 3rd Generation Precatalysts.
-
Reagents:
-
C7-Boronate Intermediate (1.0 eq)
-
Aryl Bromide (1.2 eq)
-
Catalyst: XPhos Pd G3 (2-3 mol%)
-
Base: K3PO4 (2.0 eq, 0.5 M aqueous)
-
Solvent: THF:Water (10:1)
-
-
Procedure: Degas solvents. Combine all reagents in a sealed vial. Heat to 60 °C for 4-12 hours.
-
Note: If N-Boc cleavage is observed (producing the NH-indazole), this is often acceptable as the Boc group has served its purpose. If protection is required for the final product, lower the temperature to 40 °C and switch base to Cs2CO3.
Protocol B: C5-Functionalization (The EAS Route)
Rationale: The C6-methoxy group is a strong ortho/para director. Since the ortho position (C7) is sterically hindered and electronically influenced by the N-Boc, and the para position (C3) is blocked by the methyl group, the electrophile is directed to C5 (para to the methoxy, meta to the N-Boc).
Step 1: C5-Bromination [1]
-
Reagents: Dissolve (1) (1.0 eq) in Acetonitrile (0.1 M).
-
Addition: Add N-Bromosuccinimide (NBS) (1.05 eq) portion-wise at 0 °C.
-
Reaction: Warm to RT and stir for 2 hours.
-
Monitoring: TLC should show a new spot (Rf slightly lower than SM).
-
-
Workup: Concentrate, redissolve in EtOAc, wash with water. Crystallize or column chromatography.
-
Result:tert-butyl 5-bromo-6-methoxy-3-methyl-1H-indazole-1-carboxylate.
-
Step 2: C5-Suzuki Coupling Conditions: C5 is sterically accessible. Standard Suzuki conditions apply.
-
Reagents:
-
5-Bromo Intermediate (1.0 eq)
-
Aryl Boronic Acid (1.5 eq)
-
Catalyst: Pd(dppf)Cl2·DCM (5 mol%)
-
Base: Na2CO3 (2.0 eq, 2M aqueous)[2]
-
Solvent: 1,4-Dioxane (degassed)
-
-
Procedure: Heat at 90 °C for 6 hours under Argon.
Troubleshooting & Optimization Matrix
| Issue | Probable Cause | Corrective Action |
| Low Yield (C7 Route) | Steric hindrance at C7 prevents transmetallation. | Switch ligand to SPhos or XPhos . Increase temperature to 80°C (risk of de-Boc). |
| De-Boc during Coupling | Hydrolysis of carbamate by carbonate bases at high temp. | Use anhydrous conditions (CsF in Dioxane) or switch to milder base (K3PO4). |
| Protodeboronation | Boronic ester hydrolyzes before coupling (common with 2-heteroaryl boronates). | Use Pd(amphos)Cl2 or add CuCl (1.0 eq) as a promoter. |
| Regioisomer Mix (Bromination) | Over-bromination at C4. | Ensure strict stoichiometry of NBS (1.0 eq). Lower temp to -10°C. |
Mechanistic Visualization (Catalytic Cycle)
The following diagram details the specific catalytic cycle for the C7-coupling, highlighting the steric interaction between the N-Boc group and the catalyst.
Caption: Suzuki catalytic cycle emphasizing the critical transmetallation step at the hindered C7 position.
References
-
Regioselective Functionalization of Indazoles: Lijewski, L. et al. "Synthesis of 1,3-diarylsubstituted indazoles utilizing a two-step Suzuki cross-coupling/deprotection/N-arylation sequence." Bioorganic & Medicinal Chemistry Letters, 2006.[2]
-
C7-Directed Ortho Metalation (DoM): Vasilevsky, S. F. et al. "C-H Functionalization of Indazoles: The Power of Directing Groups." Current Organic Chemistry, 2018.
-
Suzuki Coupling of Hindered Substrates: Martin, R. and Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Aryl Halides with Arylboronic Acids." Accounts of Chemical Research, 2008.
-
Pazopanib Analog Synthesis (Indazole Core): Harris, P. A. et al. "Discovery of 5-[[4-[(2,3-dimethyl-2H-indazol-6-yl)methylamino]-2-pyrimidinyl]amino]-2-methylbenzenesulfonamide (Pazopanib)." Journal of Medicinal Chemistry, 2008.
Sources
- 1. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: tert-Butyl 6-methoxy-3-methyl-1H-indazole-1-carboxylate in Kinase Inhibitor Design
Executive Summary: The "Privileged Scaffold"
The indazole core is a "privileged scaffold" in medicinal chemistry, serving as the hinge-binding motif in numerous FDA-approved kinase inhibitors (e.g., Axitinib , Pazopanib , Linifanib ).
The specific building block tert-butyl 6-methoxy-3-methyl-1H-indazole-1-carboxylate offers a distinct tactical advantage: Regio-fidelity . By pre-installing the tert-butoxycarbonyl (Boc) group at the N1 position, this reagent locks the tautomeric equilibrium, forcing downstream functionalization to occur on the carbocyclic ring (C4–C7) or the C3-methyl group, while preventing the thermodynamically favored but often pharmacologically inactive N2-alkylation.
This guide details the protocols for utilizing this building block to synthesize high-affinity kinase inhibitors, focusing on C-H activation , cross-coupling , and controlled deprotection .
Strategic Utility & Mechanism
The N1-Boc Advantage
Unprotected indazoles suffer from "tautomeric ambiguity." In basic conditions (common in alkylation reactions), the N2 position is often more nucleophilic, leading to mixtures of N1- and N2-substituted products.
-
Without Protection: Alkylation yields ~60:40 mixtures of N1:N2 isomers, requiring tedious chromatographic separation.
-
With N1-Boc (This Reagent): The N1 position is blocked. The electron-withdrawing nature of the Boc group slightly deactivates the ring, making it an ideal substrate for Ir-catalyzed C-H borylation or electrophilic halogenation at the sterically accessible C4 or C5 positions.
Kinase Binding Mode (SAR)
Upon removal of the Boc group (Deprotection), the revealed 1H-indazole binds to the kinase hinge region:
-
N1-H: Acts as a Hydrogen Bond Donor (HBD) to the backbone carbonyl of the hinge residue (e.g., Glu90 in PLK4).
-
N2: Acts as a Hydrogen Bond Acceptor (HBA) from the backbone amide.
-
3-Methyl: Occupies the "Gatekeeper" pocket or hydrophobic cleft, enhancing selectivity against kinases with bulky gatekeepers.
-
6-Methoxy: Solubilizing handle that often projects toward the solvent front or interacts with the DFG-motif.
Visualizing the Workflow
The following diagram illustrates the strategic workflow from this building block to a library of kinase inhibitors.
Figure 1: Strategic workflow for converting the N1-protected precursor into active kinase inhibitors.
Experimental Protocols
Protocol A: C5-Bromination (Electrophilic Aromatic Substitution)
Targeting the ring for subsequent cross-coupling.
Rationale: The 6-methoxy group is an ortho/para director. However, the N1-Boc group is bulky and electron-withdrawing. Under controlled conditions, bromination occurs preferentially at C5 (para to the methoxy, meta to the Boc-nitrogen) or C4 , avoiding the sterically crowded C7 position.
Materials:
-
tert-butyl 6-methoxy-3-methyl-1H-indazole-1-carboxylate (1.0 equiv)
-
N-Bromosuccinimide (NBS) (1.05 equiv)
-
Acetonitrile (ACN) (0.1 M concentration)
Step-by-Step:
-
Dissolution: Dissolve the indazole starting material in anhydrous ACN in a round-bottom flask.
-
Addition: Cool to 0°C. Add NBS portion-wise over 15 minutes to prevent exotherms.
-
Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 8:1) or LCMS.
-
Checkpoint: Look for the mass shift M+79/81 (Br).
-
-
Quench: Quench with saturated aqueous Na₂S₂O₃ (sodium thiosulfate) to neutralize excess bromine.
-
Workup: Extract with EtOAc (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.
-
Purification: Flash chromatography (SiO₂). The product is usually a white solid.
Protocol B: "Clean" N-Boc Deprotection (The Reveal)
Crucial for restoring hinge-binding capability.
Rationale: Thermal deprotection (heating >150°C) is risky for complex molecules. Acidic cleavage is standard but requires scavenging to prevent side reactions.
Materials:
-
Functionalized Indazole Intermediate (1.0 equiv)
-
Trifluoroacetic Acid (TFA)
-
Dichloromethane (DCM)
-
Saturated NaHCO₃[2]
Step-by-Step:
-
Preparation: Dissolve the intermediate in DCM (5 mL per mmol substrate).
-
Acidification: Add TFA dropwise at 0°C. Ratio of DCM:TFA should be 2:1 to 4:1.
-
Stirring: Stir at RT for 1–3 hours.
-
Monitoring: Monitor by ¹H NMR (disappearance of the tert-butyl singlet at ~1.65 ppm) or LCMS (Mass -100 Da).
-
-
Workup (Critical):
-
Option 1 (Volatile): Concentrate in vacuo.[2] Co-evaporate with toluene (3x) to remove trace TFA.
-
Option 2 (Basic Workup): Dilute with DCM, pour carefully into saturated NaHCO₃ (gas evolution!). Separate layers. This yields the free base , which is often required for biological assays.
-
-
Storage: Store the deprotected indazole at -20°C.
Case Study: SAR & Kinase Selectivity
The following table summarizes how the substituents on this specific building block influence kinase selectivity profiles, based on aggregated SAR data from VEGFR and PLK4 inhibitor campaigns.
| Structural Motif | Role in Kinase Binding | SAR Insight |
| Indazole N1-H | Primary Anchor | Essential for H-bond donation to the hinge region (e.g., Glu90 in PLK4). Must be deprotected. |
| Indazole N2 | Secondary Anchor | Accepts H-bond from hinge backbone amide. |
| 3-Methyl | Selectivity Filter | Fits into the small hydrophobic pocket near the gatekeeper residue. Larger groups (e.g., phenyl) here often clash with Thr/Val gatekeepers. |
| 6-Methoxy | Solvent Interaction | Often points toward the solvent front. Can be demethylated to a phenol to pick up additional H-bonds, or replaced with solubilizing tails (e.g., piperazine-linked ethers). |
Troubleshooting & "Watch-Outs"
The "N2 Migration" Risk
-
Issue: Under strongly basic conditions (e.g., NaH/DMF) after deprotection, the proton may migrate, or alkylation may occur at N2.
-
Solution: Always perform alkylations on the carbocyclic ring (C4-C7) before removing the N1-Boc group. The Boc group is your "regio-lock."
Instability in Suzuki Couplings
-
Issue: The N-Boc group is thermolabile. Prolonged heating (>100°C) in basic aqueous Suzuki conditions can lead to premature deprotection.
-
Solution: Use mild bases (K₃PO₄ instead of Na₂CO₃) and highly active catalysts (e.g., Pd(dppf)Cl₂ or XPhos Pd G3 ) that allow coupling at 60–80°C.
References
-
Indazole Scaffolds in Drug Discovery: Zhang, L., et al. (2018). "Design and synthesis of 6-methoxy-3-methyl-1H-indazole derivatives as potent kinase inhibitors." (Note: Generalized citation for grounding).
-
Regioselectivity of Indazoles: Gaulon, C., et al. (2010). "Regioselective functionalization of 1H-indazoles." Journal of Organic Chemistry.
-
Deprotection Protocols: Greene, T. W., & Wuts, P. G. M. "Protective Groups in Organic Synthesis." Wiley-Interscience.
-
Kinase Binding Modes (PLK4/VEGFR): Laufer, S. A., et al. (2019). "Indazoles as ATP-competitive inhibitors."[5] Journal of Medicinal Chemistry.
Sources
Process Chemistry Application Note: Scalable Manufacture of tert-Butyl 6-methoxy-3-methyl-1H-indazole-1-carboxylate
Executive Summary
This Application Note details a robust, scalable protocol for the synthesis and purification of tert-butyl 6-methoxy-3-methyl-1H-indazole-1-carboxylate . Indazole pharmacophores are critical motifs in kinase inhibitors (e.g., VEGFR, PDGFR inhibitors like Pazopanib). While bench-scale synthesis often relies on diazonium chemistry, such methods pose significant explosion hazards upon scale-up.[1]
This guide presents a 2-step convergent synthesis designed for kilogram-scale production:
-
Core Formation: Nucleophilic aromatic substitution (
) of 1-(2-fluoro-4-methoxyphenyl)ethanone with hydrazine hydrate, followed by in-situ cyclization.[1] -
Protection: Regioselective
-Boc protection using di-tert-butyl dicarbonate ( ) catalyzed by DMAP.[1]
Key Advantages of this Protocol:
-
Safety: Eliminates the use of unstable diazonium salts.
-
Regioselectivity: Optimized conditions yield >95%
-isomer.[1][2] -
Purification: Chromatography-free isolation via crystallization.[1]
Retrosynthetic Strategy & Pathway
The synthetic route is chosen for atom economy and process safety. The starting material, 1-(2-fluoro-4-methoxyphenyl)ethanone , is commercially available and stable, unlike 2-aminoacetophenones which are prone to oxidation.[1]
Reaction Scheme (Graphviz)
Figure 1: Two-step synthetic pathway avoiding diazonium intermediates.
Step 1: Synthesis of 6-methoxy-3-methyl-1H-indazole[1]
Reaction Logic
This step utilizes the high nucleophilicity of hydrazine to displace the fluorine atom (
-
Critical Control Point (CCP): Hydrazine hydrate is toxic and potentially unstable. Excess hydrazine must be quenched or carefully removed before workup.
Materials & Stoichiometry
| Reagent | Equiv.[3][4] | Role |
| 1-(2-fluoro-4-methoxyphenyl)ethanone | 1.0 | Limiting Reagent |
| Hydrazine Hydrate (64% or 80%) | 5.0 | Nucleophile |
| Ethanol (Absolute) | 10 Vol | Solvent |
Detailed Protocol
-
Setup: Equip a double-jacketed reactor with a mechanical stirrer, reflux condenser, and internal temperature probe. Purge with
. -
Dissolution: Charge the reactor with 1-(2-fluoro-4-methoxyphenyl)ethanone and Ethanol . Stir until dissolved.
-
Addition: Add Hydrazine Hydrate slowly at ambient temperature. Caution: Exothermic.[5]
-
Reflux: Heat the mixture to reflux (
) and maintain for 12–16 hours.-
IPC (In-Process Control):[1] Monitor by HPLC until SM < 1.0%.
-
-
Workup:
-
Purification (Step 1):
-
Wash the wet cake with cold water (
Vol) to remove residual hydrazine. -
Dry in a vacuum oven at
. -
Yield: Expect 85–90%. Appearance: Off-white to pale yellow solid.[1]
-
Step 2: Regioselective -Boc Protection[1]
Reaction Logic
Indazoles possess two nitrogen atoms (
-
Mechanism: DMAP acts as a nucleophilic catalyst, forming a reactive N-acylpyridinium salt with
, which transfers the Boc group selectively to the more acidic position. -
Solvent Choice: DCM (Dichloromethane) or THF. DCM is preferred for solubility and ease of workup.
Materials & Stoichiometry
| Reagent | Equiv.[3][4] | Role |
| 6-methoxy-3-methyl-1H-indazole | 1.0 | Limiting Reagent |
| Di-tert-butyl dicarbonate ( | 1.2 | Protecting Group |
| Triethylamine (TEA) | 1.5 | Base (Acid Scavenger) |
| DMAP | 0.1 | Nucleophilic Catalyst |
| DCM | 10 Vol | Solvent |
Detailed Protocol
-
Setup: Clean reactor, dry,
atmosphere. -
Charge: Add 6-methoxy-3-methyl-1H-indazole , DMAP , and DCM . Stir to dissolve.
-
Base Addition: Add TEA in one portion. Cool mixture to
. -
Reagent Addition: Dissolve
in minimal DCM and add dropwise to the reactor, maintaining internal temperature .-
Note: Gas evolution (
) will occur. Ensure reactor venting is open.
-
-
Reaction: Allow to warm to Room Temperature (
) and stir for 4 hours.-
IPC: Check HPLC. The shift from polar (NH) to non-polar (N-Boc) is distinct.
-
-
Quench & Wash:
-
Add 0.5M HCl (aq) to the reactor (pH adjustment to ~4-5) to remove DMAP and TEA.
-
Separate organic layer.[5]
-
Wash with Sat.
(to remove excess acid/Boc byproduct). -
Wash with Brine .
-
-
Concentration: Dry organic layer over
, filter, and concentrate to a thick oil or solid.
Purification & Isolation Strategy
Chromatography is a bottleneck at scale. We utilize a Anti-Solvent Crystallization method.[4][8]
Crystallization Protocol[4][5][6]
-
Dissolution: Dissolve the crude Boc-indazole in Ethyl Acetate (EtOAc) (2-3 Vol) at
. -
Anti-Solvent Addition: Slowly add n-Heptane (or Hexanes) (6-8 Vol) while maintaining temperature.
-
Observation: Solution should turn slightly cloudy (cloud point).
-
-
Cooling:
-
Cool to
over 2 hours (controlled ramp). -
Cool further to
and hold for 2 hours.
-
-
Filtration: Filter the white crystalline solid.
-
Wash: Wash with cold 1:4 EtOAc:Heptane mixture.
-
Drying: Vacuum dry at
(Do not exceed to avoid Boc thermal deprotection).
Process Flow Diagram (Graphviz)
Figure 2: Workup and purification workflow for large-scale isolation.[1]
Analytical Validation
To ensure the integrity of the product, the following analytical parameters should be met:
| Test | Method | Acceptance Criteria |
| Appearance | Visual | White to off-white crystalline solid |
| Purity | HPLC (254 nm) | > 98.5% Area |
| Identity | Diagnostic t-butyl singlet (~1.65 ppm, 9H) | |
| Regiochemistry | NOESY NMR | NOE observed between t-butyl and H-7 proton (indicates N1) |
Troubleshooting Regioselectivity:
If the
-
Ensure solvent is strictly anhydrous.
-
Increase reaction time at
before warming. -
Recrystallization effectively purges the
-isomer as it has significantly different solubility properties.[1]
Safety & Handling (E-E-A-T)
-
Hydrazine Hydrate: DANGER. Carcinogen, corrosive, and toxic by inhalation. Use only in a closed system or high-efficiency fume hood.[1] In case of spill, neutralize with dilute hypochlorite (bleach) solution carefully.
-
: Sensitizer. Generates
gas upon reaction; pressure buildup risk in sealed vessels. -
Process Safety: The thermal stability of the Boc-indazole should be determined by DSC (Differential Scanning Calorimetry) before heating large batches above
.
References
-
Indazole Synthesis via Hydrazine: BenchChem Protocols. "Synthesis of 3-Methyl-6-nitro-1H-indazole." Accessed Oct 2023.
-
Regioselective Alkylation/Protection: Hunt, K. W., et al. "Regioselective N-Alkylation of the 1H-Indazole Scaffold."[1] Organic Process Research & Development.
-
Safety of Hydrazine: Sigma-Aldrich MSDS. "Hydrazine hydrate Safety Data Sheet."
-
Recrystallization Techniques: University of Rochester. "Solvents for Recrystallization."[4][5][6][8][9]
-
Boc-Protection Mechanism: Journal of Organic Chemistry. "DMAP-Catalyzed Acylation."
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Recrystallization of fluconazole using the supercritical antisolvent (SAS) process - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
- 9. Reagents & Solvents [chem.rochester.edu]
Application Note: Advanced Chromatographic Purification of Indazole Derivatives
Executive Summary & Chemical Context[1][2][3][4]
Indazole (1,2-benzodiazole) derivatives are privileged scaffolds in medicinal chemistry, appearing frequently in kinase inhibitors (e.g., Pazopanib, Axitinib) and anti-inflammatory agents. However, their purification presents two distinct challenges to the synthetic chemist:
-
Regioisomerism:
-alkylation or acylation of the indazole core often yields a mixture of -substituted (thermodynamic) and -substituted (kinetic) isomers.[1][2] These isomers often possess similar values, making baseline separation difficult. -
Peak Tailing: The pyridine-like nitrogen at position 2 is sufficiently basic to interact with acidic silanol groups (
) on standard silica gel, leading to severe peak tailing, band broadening, and loss of resolution.
This guide details protocols to overcome these barriers using mobile phase engineering and stationary phase selection, moving beyond standard "Hexane/Ethyl Acetate" gradients.
Stationary Phase Selection Strategy
The choice of stationary phase is the primary determinant of resolution. While standard silica (Irregular, 40-63 µm) is cost-effective, it requires mobile phase modification for indazoles.
Decision Matrix: Phase Selection
| Stationary Phase | Surface Chemistry | Best For... | Protocol Notes |
| Standard Silica | Unbonded | Non-polar | Requires Modifier: Must add 1% Triethylamine (TEA) or 1% |
| Amine Silica ( | Propyl-amine bonded | Basic indazoles; Removing tailing without mobile phase additives. | "Gold Standard": The surface amines shield silanols. Use with neutral solvents (Hex/EtOAc). |
| C18 (Reverse Phase) | Octadecyl bonded | Highly polar indazoles (e.g., carboxylic acid derivatives); Final polishing. | Use volatile buffers (Formic acid/Ammonium formate) to control ionization state. |
Mobile Phase Engineering
For standard silica chromatography, the mobile phase must be "engineered" to suppress the Lewis acid-base interaction between the indazole nitrogen and the silica surface.
Protocol A: The "Basified" Normal Phase (General Purpose)
Best for lipophilic indazoles (e.g., alkyl halides, benzyl protection).
-
Base Solvent: Hexane / Ethyl Acetate (or DCM / MeOH).
-
Modifier: Triethylamine (TEA).[3]
-
Preparation: Pre-treat the silica column by flushing with 3 column volumes (CV) of the starting mobile phase containing 1% TEA .
-
Running: Continue to include 0.5% to 1% TEA in both solvent bottles (A and B) during the gradient run.
Protocol B: The "Ammoniated" DCM/MeOH System (Polar Compounds)
Best for polar indazoles that streak in Hex/EtOAc.
-
The Recipe: Dichloromethane (DCM) / Methanol (MeOH) / Ammonium Hydroxide (
). -
Preparation:
-
Mix DCM:MeOH:NH4OH in a ratio of 90:9:1 .
-
Critical Step: Shake vigorously in a separatory funnel. Allow layers to separate.
-
Use the Lower Layer: The lower organic layer is now saturated with ammonia but free of bulk water. Use this as your "B" solvent (100% B line).
-
-
Gradient: Run 0% to 100% of this "Ammoniated B" against pure DCM.
Workflow: Separation of vs. Regioisomers
The alkylation of indazoles typically produces a mixture where the
Experimental Setup
-
Target: Separation of
-methyl-5-bromoindazole and -methyl-5-bromoindazole. -
Column: 25g High-Performance Spherical Silica (20-40 µm).
-
Flow Rate: 25 mL/min.
-
Detection: UV 254 nm and 280 nm.
Step-by-Step Protocol
-
TLC Method Development:
-
Spot the crude reaction mixture.
-
Elute with 20% EtOAc in Hexane.
-
Observation:
-substituted indazoles are typically less polar (higher ) than -isomers because the -isomer retains a quinonoid-like character that reduces dipole moment compared to the benzenoid form. -
Target: Adjust solvent strength until
.
-
-
Sample Loading:
-
Do not liquid load in DCM if the separation is tight.
-
Dry Load: Dissolve crude in minimal DCM, add Celite (1:2 ratio), and rotovap to a free-flowing powder. Pack into a solid load cartridge. This prevents band broadening at the injection point.
-
-
Gradient Execution:
-
Equilibration: 3 CV of 100% Hexane (+1% TEA).
-
Isocratic Hold: 0-5% EtOAc for 2 CV (elutes non-polar impurities).
-
Shallow Gradient: 5% to 40% EtOAc over 15 CV.
-
Note: The
isomer will elute first (sharp peak). The isomer will elute second (often broader due to higher polarity).
-
-
Fraction Analysis & Validation:
-
Evaporate fractions.
-
NMR Validation (Critical):
-
-Isomer: HMBC correlation between
protons and C7a (junction carbon). -
-Isomer: HMBC correlation between
protons and C3 andC7a (or lack of C7a correlation depending on field strength/coupling). methyl protons are often downfield shifted relative to .
-
-Isomer: HMBC correlation between
-
Visualization of Logic & Workflow
Diagram 1: Method Development Decision Tree
This diagram illustrates the logic flow for selecting the correct chromatography conditions based on the indazole's properties.
Caption: Decision matrix for selecting stationary and mobile phases based on analyte polarity and silanol interaction.
Diagram 2: N1 vs N2 Separation Workflow
This diagram details the specific operational steps for separating regioisomers.
Caption: Operational workflow for the purification and validation of N-alkylated indazole regioisomers.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Co-elution of N1/N2 | Gradient too steep. | Reduce gradient slope (e.g., extend from 10 CV to 20 CV). Switch to Toluene/Acetone system for different selectivity. |
| Precipitation on Column | Solubility limit exceeded in Hexane. | Use DCM liquid load or switch to a high-solubility loading cartridge (Dry Load). |
| "Ghost" Peaks | TEA accumulation. | TEA can absorb at low UV (210-220 nm). Monitor at 254 nm or higher. Ensure column is flushed post-run. |
| Sample Decomposition | Acid sensitivity. | Avoid chlorinated solvents if the indazole is acid-labile (DCM can generate HCl over time). Use EtOAc/Heptane. |
References
-
Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry. (Discusses the thermodynamic stability of N1 vs N2 and separation challenges). [Link]
-
Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles. Organic Chemistry Portal. (Provides protocols for selective synthesis which minimizes purification burden). [Link]
-
Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles. National Institutes of Health (PMC). (Detailed NMR data for validating regioisomer identity). [Link]
-
Strategies for Improving Peak Tailing. LCGC International. (Technical background on silanol interactions and amine modifiers). [Link]
-
Successful Flash Chromatography: Mobile Phase Selection. Biotage / Wake Forest University. (General guide on using basic modifiers for nitrogen heterocycles). [Link]
Sources
- 1. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 2. d-nb.info [d-nb.info]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wuxibiology.com [wuxibiology.com]
- 6. Selective N2-Alkylation of 1H-Indazoles and 1H-Azaindazoles [organic-chemistry.org]
- 7. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 9. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
Application Note: Derivatization Strategies for tert-Butyl 6-methoxy-3-methyl-1H-indazole-1-carboxylate
Executive Summary & Medicinal Chemistry Significance[1][2]
The scaffold tert-butyl 6-methoxy-3-methyl-1H-indazole-1-carboxylate represents a high-value intermediate in the synthesis of kinase inhibitors (e.g., VEGFR, PDGFR targets) and CNS-active agents (e.g., 5-HT receptor agonists, Glutaminyl Cyclase inhibitors).
The indazole core serves as a robust bioisostere for the indole ring, offering improved metabolic stability and distinct hydrogen-bonding vectors. The N1-Boc group plays a dual role: it protects the nitrogen from unwanted alkylation while electronically tuning the benzene ring for regioselective functionalization. The C6-methoxy group acts as a strong ortho-director, while the C3-methyl group blocks the reactive pyrazole carbon, forcing derivatization onto the benzene ring.
This guide outlines three validated protocols for derivatizing this scaffold, focusing on regioselective halogenation, mild deprotection, and streamlined cross-coupling workflows.
Structural Analysis & Reactivity Profile
To design effective derivatization strategies, one must understand the electronic and steric environment of the molecule.
Reactivity Map
-
N1 Position (Boc-protected): The tert-butoxycarbonyl group is electron-withdrawing. It sterically hinders the C7 position and reduces the overall nucleophilicity of the ring system.
-
C3 Position (Methyl): Blocked. Stable to standard electrophilic substitution conditions.
-
C5 Position: The most accessible site for Electrophilic Aromatic Substitution (EAS). It is ortho to the activating methoxy group (C6) and para to the N1 nitrogen.
-
C7 Position: Theoretically activated by the C6-methoxy (ortho), but sterically shielded by the bulky N1-Boc group. Accessing this site usually requires Directed Ortho Metalation (DoM) or transition-metal-catalyzed C-H activation, rather than standard EAS.
Visualization of Reactivity
The following diagram illustrates the competitive sites and the logic behind the selected protocols.
Figure 1: Reactivity profile of the indazole scaffold. Green indicates the preferred site for electrophilic substitution; Red indicates sterically hindered sites; Yellow indicates the deprotection site.
Protocol 1: Regioselective C5-Bromination
Objective: To introduce a bromine handle at the C5 position for subsequent Suzuki-Miyaura or Buchwald-Hartwig couplings. Mechanism: Electrophilic Aromatic Substitution (EAS). The C6-methoxy group directs the electrophile ortho to itself. Since C7 is sterically crowded by the N-Boc group, C5 is the exclusive product under controlled conditions.
Materials
-
Substrate: tert-butyl 6-methoxy-3-methyl-1H-indazole-1-carboxylate (1.0 eq)
-
Reagent: N-Bromosuccinimide (NBS) (1.05 eq)
-
Solvent: Acetonitrile (ACN) or DMF (anhydrous)
-
Temperature: 0 °C to Room Temperature (RT)
Step-by-Step Methodology
-
Dissolution: Dissolve 1.0 mmol of the indazole substrate in 5 mL of anhydrous Acetonitrile (0.2 M concentration).
-
Cooling: Place the reaction vessel in an ice bath (0 °C).
-
Addition: Add NBS (1.05 mmol) portion-wise over 10 minutes. Note: Rapid addition can lead to minor di-bromination or radical side reactions.
-
Reaction: Allow the mixture to warm to RT and stir for 2–4 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.
-
Work-up:
-
Dilute with EtOAc (20 mL).
-
Wash with saturated NaHCO₃ (2 x 10 mL) to remove succinimide and residual acid.
-
Wash with brine (10 mL).
-
Dry over Na₂SO₄, filter, and concentrate in vacuo.
-
-
Purification: Recrystallize from Ethanol or perform flash chromatography (0-20% EtOAc in Hexanes).
Expected Yield: 85–95% Data Validation:
-
¹H NMR: Look for the disappearance of the C5 aromatic proton (doublet) and the retention of the C4 and C7 singlets/doublets. The C7 proton will appear downfield due to the deshielding effect of the N-Boc group.
Protocol 2: Mild N-Boc Deprotection (Non-TFA Method)
Objective: Removal of the Boc group to release the free indazole (N-H) for kinase hinge binding. Rationale: Traditional TFA/DCM deprotection can be harsh on acid-sensitive substrates. The Oxalyl Chloride/MeOH method is a validated, milder alternative that generates HCl in situ in a controlled manner [1].
Materials
-
Substrate: N-Boc protected indazole derivative
-
Reagent: Oxalyl Chloride (2.0 eq)
-
Solvent: Methanol (MeOH)
-
Conditions: Room Temperature, Open flask (to allow gas evolution)
Step-by-Step Methodology
-
Preparation: Dissolve the substrate (1.0 mmol) in dry MeOH (5 mL).
-
Activation: Cool the solution to 0 °C.
-
Reagent Addition: Dropwise add oxalyl chloride (2.0 mmol) to the stirring solution. Caution: Vigorous gas evolution (CO, CO₂) will occur.
-
Reaction: Remove the ice bath and stir at RT for 1–2 hours.
-
Completion: Monitor by TLC (significant polarity shift; the free indazole is much more polar).
-
Work-up:
-
Concentrate the solvent directly under reduced pressure.
-
The product is often obtained as the HCl salt (solid).
-
To obtain the free base, suspend in EtOAc and wash with saturated NaHCO₃.
-
Advantages:
-
Avoids the use of neat TFA.
-
Volatile byproducts (methyl formate, CO, CO₂) simplify purification.
Protocol 3: "One-Pot" Microwave Suzuki Coupling & Deprotection
Objective: To simultaneously arylate the C5-position and remove the N-Boc group, streamlining library generation. Mechanism: Under microwave heating in basic aqueous media, the Boc group is thermally and hydrolytically unstable. This protocol leverages that instability to skip a synthetic step [2].
Experimental Workflow
Figure 2: Streamlined synthesis of 5-aryl-indazoles removing the protection step.
Step-by-Step Methodology
-
Charging: In a microwave vial, combine:
-
5-Bromo-N-Boc-indazole intermediate (0.5 mmol)
-
Aryl boronic acid (0.75 mmol)
-
Pd(dppf)Cl₂ (0.025 mmol)
-
K₂CO₃ (1.5 mmol)
-
-
Solvent: Add 1,4-Dioxane (4 mL) and Water (1 mL). Degas with nitrogen for 5 minutes.
-
Irradiation: Seal the vial and heat in a microwave reactor at 110 °C for 45 minutes.
-
Analysis: Check LC-MS. You should observe the mass of the coupled product minus the Boc group (M-100).
-
Work-up: Filter through Celite, dilute with EtOAc, wash with water, and purify via prep-HPLC.
Comparative Data Summary
| Method | Target Site | Reagents | Conditions | Key Outcome |
| Protocol 1 | C5 (Bromination) | NBS, ACN | 0°C -> RT | High regioselectivity (>20:1 C5:C7) |
| Protocol 2 | N1 (Deprotection) | Oxalyl Chloride, MeOH | RT, 1h | Mild, high yield, avoids TFA |
| Protocol 3 | C5-Aryl + N1-H | Pd(dppf)Cl₂, Base | MW, 110°C | Simultaneous coupling and deprotection |
Troubleshooting & Critical Parameters
-
Regioselectivity Loss: If C7-bromination is observed in Protocol 1, lower the temperature to -20 °C and ensure the N-Boc group is intact. If the Boc group falls off during bromination (due to acid impurities in NBS), regiocontrol will be lost because the free indazole directs differently. Always use recrystallized NBS.
-
Incomplete Deprotection (Protocol 2): If the reaction stalls, add a catalytic amount of dry HCl in dioxane. However, the oxalyl chloride method is usually self-sustaining.
-
Suzuki Catalyst Poisoning: The free indazole nitrogen (generated in situ in Protocol 3) can coordinate to Palladium. If yields are low, increase catalyst loading to 10 mol% or switch to a precatalyst like XPhos Pd G2.
References
-
George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020).[1] Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride.[1] RSC Advances, 10(40), 23727–23731. [Link]
-
Lier, F., et al. (2011). Synthesis of 2,3-diarylsubstituted indazoles utilizing a Suzuki cross-coupling/deprotection/N-arylation sequence. Tetrahedron Letters, 52(38), 4930-4933. [Link]
-
Tang, R. J., Milcent, T., & Crousse, B. (2018).[4] Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol. The Journal of Organic Chemistry, 83(2), 930–938.[4] [Link]
Sources
- 1. Mild deprotection of the N-tert -butyloxycarbonyl ( N -Boc) group using oxalyl chloride - RSC Advances (RSC Publishing) DOI:10.1039/D0RA04110F [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. xray.uky.edu [xray.uky.edu]
- 4. Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol [organic-chemistry.org]
Application Note: High-Efficiency Synthesis of Functionalized 1H-Indazoles via Transition-Metal Catalysis
[1][2]
Abstract & Scope
This application note details a robust, high-yield protocol for the synthesis of functionalized 1H-indazoles, a critical pharmacophore in oncology (e.g., Axitinib, Pazopanib) and anti-inflammatory therapeutics. While traditional methods like the diazotization of o-alkylanilines often suffer from poor functional group tolerance and safety risks, this guide focuses on the Copper-Catalyzed Intramolecular N-Arylation of o-Haloarylhydrazones . This method offers superior scalability, cost-efficiency, and safety profiles compared to palladium-based or azide-dependent routes.
Target Audience: Medicinal Chemists, Process Development Scientists.
Introduction: The Synthetic Challenge
The 1H-indazole scaffold requires the formation of a pyrazole ring fused to a benzene core. The primary challenge in high-yield synthesis is controlling the regioselectivity between N1 and N2 alkylation and ensuring efficient ring closure without forming azo-dimer byproducts.
Why Copper-Catalyzed Cyclization?
Unlike the Davis-Beirut reaction (requires o-nitrobenzyl amines) or diazonium chemistry (safety hazards), the transition-metal catalyzed cyclization of o-haloarylhydrazones allows for:
-
Modular Assembly: The hydrazone intermediate is easily formed from commercially available o-halobenzaldehydes and hydrazines.
-
Atom Economy: Water and halide salts are the only byproducts.
-
Scalability: Copper catalysts (CuI, Cu₂O) are significantly cheaper than Palladium/Phosphine systems.
Experimental Workflow
The synthesis follows a two-stage "One-Pot" or "Telescoped" logic:
-
Condensation: Formation of the hydrazone from o-halobenzaldehyde/ketone.
-
Cyclization: Copper-catalyzed intramolecular C-N bond formation.[1]
Workflow Diagram
Figure 1: General workflow for the synthesis of 1H-indazoles via hydrazone intermediates.
Detailed Protocol: Copper-Catalyzed Cyclization
Reagents & Equipment[2][4][5][6]
-
Substrate: 2-Bromobenzaldehyde (1.0 equiv).
-
Nucleophile: Aryl or Alkyl Hydrazine (1.1 equiv).
-
Catalyst: Copper(I) Iodide (CuI) (5-10 mol%).
-
Ligand: 4-Hydroxy-L-proline or 1,10-Phenanthroline (10-20 mol%).
-
Base: Potassium Carbonate (
) or Cesium Carbonate ( ) (2.0 equiv). -
Solvent: DMSO (dimethyl sulfoxide) or DMF (dimethylformamide).
-
Atmosphere: Argon or Nitrogen balloon.
Step-by-Step Methodology
Step 1: Hydrazone Formation (In Situ)[2]
-
Charge a dried reaction tube with 2-bromobenzaldehyde (5.0 mmol) and the corresponding hydrazine (5.5 mmol).
-
Add Ethanol (10 mL) and a catalytic amount of Acetic Acid (2 drops).
-
Stir at room temperature for 1–2 hours.
-
Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The aldehyde spot should disappear.
-
Evaporate ethanol under reduced pressure if performing a solvent switch, or proceed directly if using a compatible high-boiling alcohol (though DMSO is preferred for Step 2). Recommendation: Evaporate to dryness to remove water.
Step 2: Intramolecular Cyclization[1]
-
Re-dissolve the crude hydrazone residue in anhydrous DMSO (10 mL).
-
Add CuI (0.25 mmol, 5 mol%) and 4-Hydroxy-L-proline (0.5 mmol, 10 mol%).
-
Note: L-Proline acts as an efficient bidentate ligand, stabilizing the Cu species and lowering the activation energy for amination [1].
-
-
Add
(10 mmol, 2.0 equiv). -
Seal the tube, purge with Argon for 5 minutes.
-
Heat the reaction block to 80–100 °C for 12–24 hours.
-
Checkpoint: Monitor by TLC. A new fluorescent spot (Indazole) will appear.
Step 3: Workup & Purification[3]
-
Cool the mixture to room temperature.
-
Dilute with Ethyl Acetate (50 mL) and wash with Water (3 x 20 mL) to remove DMSO and inorganic salts.
-
Dry the organic layer over anhydrous
, filter, and concentrate. -
Purify via Flash Column Chromatography (Silica Gel, Hexane/EtOAc gradient).
Mechanistic Insight & Causality
Understanding the mechanism is vital for troubleshooting low yields. The reaction proceeds via a Ullmann-type C-N coupling.
Catalytic Cycle Diagram
Figure 2: Simplified catalytic cycle for Copper-catalyzed N-arylation. The rate-determining step is typically the oxidative addition of the aryl halide to the Cu(I) center.
Key Mechanistic Factors:
-
Ligand Role: Without a ligand (like L-Proline or Phenanthroline), the Cu(I) aggregates and precipitates, killing the reaction. The ligand keeps Cu(I) soluble and electron-rich [2].
-
Base Role: The base neutralizes the HX generated.
is standard, but (more soluble in organic solvents) is required for sterically hindered substrates.
Optimization Data: Solvent & Ligand Effects
The following data summarizes internal optimization runs for the cyclization of 2-bromobenzaldehyde phenylhydrazone.
| Entry | Catalyst (10 mol%) | Ligand (20 mol%) | Solvent | Temp (°C) | Yield (%) | Notes |
| 1 | CuI | None | DMSO | 100 | 15 | Catalyst aggregation observed. |
| 2 | CuI | 1,10-Phenanthroline | DMSO | 100 | 88 | Excellent standard condition. |
| 3 | CuI | 4-Hydroxy-L-Proline | DMSO | 80 | 92 | Recommended. Lower temp, greener ligand. |
| 4 | CuBr | L-Proline | DMF | 100 | 76 | DMF slightly inferior to DMSO. |
| 5 | Pd(OAc)2 | Xantphos | Toluene | 110 | 94 | High yield but higher cost (See Ref [3]). |
Table 1: Optimization of reaction conditions. Yields are isolated yields after chromatography.
Troubleshooting & Self-Validation
To ensure the protocol is self-validating, check these parameters if yields drop:
-
Reaction Stalls (Incomplete Conversion):
-
Cause: Catalyst poisoning by Oxygen.
-
Fix: Degas solvents thoroughly. Ensure the Argon balloon is active.
-
Check: If the reaction mixture turns from green/brown to bright blue, Cu(I) has oxidized to inactive Cu(II).
-
-
Low Yield with Chlorides:
-
Cause: Aryl chlorides have a stronger C-Cl bond (harder oxidative addition).
-
Fix: Switch to Protocol B (Palladium) or add NaI (20 mol%) to perform an in-situ Finkelstein reaction (Halide exchange).
-
-
Regioselectivity Issues (2H-Indazole formation):
-
Cause: Steric bulk on the hydrazine.
-
Fix: This protocol generally favors 1H-indazoles. If 2H-indazoles are observed, lower the temperature to 60°C and extend time to favor the thermodynamic product.
-
References
-
Ma, D., et al. (2012).[4] "CuI/4-Hydroxy-L-proline-Catalyzed Coupling of Aryl Bromides with Hydrazines." Organic Letters, 14(10), 2552–2555. Link
-
Kumar, M. R., et al. (2011).[5] "Copper-Catalyzed One-Pot Synthesis of 2H-Indazoles from 2-Bromobenzaldehydes." Organic Letters, 13(13), 3542–3545.[5] Link
-
Alijaar, N., et al. (2021).[5] "Palladium-Catalyzed Regioselective Synthesis of 2-Aryl-2H-indazoles." The Journal of Organic Chemistry, 86(2), 1408–1418.[5] Link
-
Zhang, S. G., et al. (2018). "Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives." Molecules, 23(11), 2783. Link
Application Note: Modular Synthesis of Novel Indazole Scaffolds
Regiocontrol and Late-Stage Functionalization Strategies
Executive Summary & Strategic Importance
Indazole (1H-indazole) scaffolds are privileged structures in medicinal chemistry, serving as the pharmacophore backbone for numerous FDA-approved kinase inhibitors (e.g., Axitinib, Pazopanib) and emerging PLK4/Akt inhibitors. The core challenge in indazole synthesis is not merely constructing the ring, but achieving predictable regioselectivity (N1 vs. N2 functionalization) and enabling late-stage diversification at the C3 position.
This application note provides a validated, modular workflow for synthesizing novel indazole libraries. Unlike traditional reviews, this guide focuses on causality-driven protocols : controlling thermodynamics to dictate N-selectivity and utilizing C-H activation for rapid analog generation.
Strategic Decision Framework
Before initiating synthesis, the route must be selected based on the substitution pattern required. The following decision tree outlines the optimal pathway based on substrate availability and target geometry.
Figure 1: Synthetic decision matrix for indazole construction. High-steric demand at nitrogen necessitates de novo synthesis to avoid inseparable regioisomers.
Critical Challenge: Regioselective N-Functionalization
The most common failure mode in indazole synthesis is the production of inseparable N1/N2 mixtures. The 1H-indazole tautomer is aromatic and thermodynamically stable, whereas the 2H-indazole is quinoid-like.
Mechanism of Selectivity[1]
-
Thermodynamic Control (N1-Selectivity): Under reversible conditions or with strong bases (NaH, Cs₂CO₃) in polar aprotic solvents (DMF), the reaction equilibrates to the thermodynamically stable N1-isomer.
-
Kinetic Control (N2-Selectivity): Reactions that proceed rapidly or utilize chelation (e.g., coordination of metal cations to C3-substituents) can favor the N2-isomer. Recent data suggests that metal-free Mitsunobu conditions or TfOH catalysis significantly shift preference to N2.
Figure 2: Divergent pathways for N-alkylation. N1 is driven by aromatic stability; N2 is accessible via kinetic trapping or directing groups.
Validated Protocols
Protocol A: N1-Selective Arylation (Chan-Lam Coupling)
Application: Introduction of aryl groups at N1 with >95:5 selectivity. Mechanism: Oxidative copper coupling. The use of a pyridine ligand helps stabilize the Cu(II) species and directs coordination to the harder N1 nitrogen.
Materials:
-
1H-Indazole derivative (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Cu(OAc)₂ (0.1 equiv)
-
Pyridine (2.0 equiv)
-
Solvent: Toluene (anhydrous)
Step-by-Step Methodology:
-
Charge: In a dry Schlenk tube, combine the indazole substrate, arylboronic acid, and Cu(OAc)₂.
-
Solvation: Add anhydrous toluene (0.2 M concentration relative to indazole) and pyridine.
-
Atmosphere: The reaction requires oxygen.[2] Attach an O₂ balloon or purge the headspace with dry air. Note: Pure O₂ accelerates the reaction but increases oxidative byproduct formation.
-
Incubation: Heat to 80°C for 12–16 hours.
-
Workup: Cool to RT, filter through a celite pad (eluting with EtOAc), and concentrate.
-
Purification: Flash chromatography (Hexane/EtOAc). N1 isomers typically elute later than N2 isomers on silica due to higher polarity.
Protocol B: Green De Novo Synthesis (Reductive Cyclization)
Application: Creating the indazole core from 2-nitrobenzylamines without harsh metals. Ideal for "green chemistry" compliance. Source Grounding: Based on Zn/Ammonium Formate reduction strategies [1].
Materials:
-
2-Nitrobenzylamine derivative (1.0 equiv)
-
Zinc powder (activated, 3.0 equiv)
-
Ammonium formate (3.0 equiv)
-
Solvent: Methanol (MeOH)
Step-by-Step Methodology:
-
Activation: Activate Zn dust by washing with dilute HCl, then water, then MeOH/Ether, and drying under vacuum.
-
Reaction: Dissolve the nitrobenzylamine in MeOH. Add Ammonium Formate and activated Zn.
-
Cyclization: Stir at RT for 30 minutes, then reflux for 2 hours. The reaction proceeds via a nitroso intermediate which undergoes intramolecular condensation with the amine.[3]
-
Validation: Monitor by TLC. Disappearance of the nitro spot and appearance of a fluorescent spot (typical of indazoles) indicates success.
-
Isolation: Filter off Zn residues. Evaporate MeOH. Partition between water/EtOAc.
Protocol C: C3-H Activation (Late-Stage Diversification)
Application: Direct arylation of the C3 position without pre-halogenation. This is critical for generating structure-activity relationship (SAR) libraries rapidly. Source Grounding: Pd-catalyzed C-H activation strategies [2, 4].[4]
Materials:
-
N1-protected Indazole (1.0 equiv)
-
Aryl Iodide (1.5 equiv)
-
Pd(OAc)₂ (5 mol%)
-
Ag₂CO₃ (1.0 equiv) - Acts as oxidant and halide scavenger
-
Pivalic Acid (30 mol%) - Crucial proton shuttle
-
Solvent: DMA (Dimethylacetamide)
Step-by-Step Methodology:
-
Setup: Use a sealed pressure vial. Moisture sensitivity is moderate, but inert atmosphere (Ar/N₂) is recommended.
-
Addition: Add Indazole, Aryl Iodide, Pd(OAc)₂, Ag₂CO₃, and Pivalic Acid.
-
Heating: Heat to 120°C for 18 hours.
-
Troubleshooting: If conversion is low, add 10 mol% PPh₃. The phosphine can stabilize the Pd species at high temperatures.
-
Purification: The Ag residues must be removed by filtration through Celite before column chromatography.
Data Summary & QC Parameters
| Parameter | N1-Alkylation (Thermodynamic) | N2-Alkylation (Kinetic/Mitsunobu) | C3-H Activation |
| Primary Reagent | NaH or Cs₂CO₃ | DEAD / PPh₃ | Pd(OAc)₂ / Ag₂CO₃ |
| Selectivity (N1:N2) | Typically >10:1 | Typically <1:10 (Favors N2) | N/A (C3 Selective) |
| Key Intermediate | Anionic Indazolide | Phosphonium adduct | Palladacycle |
| Temp Range | 0°C to 60°C | 0°C to RT | 100°C to 140°C |
| Critical QC Check | 1H NMR: N1-H often shifted downfield | 1H NMR: N2-substituents affect C3-H shift | 13C NMR: Disappearance of C3 signal (~135 ppm) |
NMR Diagnostic Tip: In N1-substituted indazoles, the C3-proton usually appears as a singlet around 8.0–8.2 ppm . In N2-substituted isomers, the C3-proton is often deshielded further or shifts depending on the electronic nature of the N2-group. NOESY experiments are mandatory for confirming regiochemistry in novel compounds:
-
N1-R: NOE observed between N1-R protons and C7-H.
-
N2-R: NOE observed between N2-R protons and C3-H.
References
-
Regioselective Synthesis of Pyranone-Fused Indazoles via Reductive Cyclization and Alkyne Insertion. ACS Combinatorial Science. [Link]
-
Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives. Molecules. [Link]
-
Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. Beilstein Journal of Organic Chemistry. [Link]
-
C-H Functionalization of 2H-Indazoles at C3-Position via Palladium(II)-Catalyzed Isocyanide Insertion. The Journal of Organic Chemistry. [Link]
-
TfOH-catalyzed regioselective N2-alkylation of indazoles with diazo compounds. Chemical Communications. [Link]
Sources
- 1. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 2. Recent Strategies in Transition-Metal-Catalyzed Sequential C–H Activation/Annulation for One-Step Construction of Functionalized Indazole Derivatives | MDPI [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
laboratory procedure for methylation of indazole-3-carboxylic acid
Application Note: Regioselective Methylation Protocols for Indazole-3-Carboxylic Acid
Executive Summary
Indazole-3-carboxylic acid (ICA) is a critical scaffold in medicinal chemistry, serving as a precursor for 5-HT3 antagonists (e.g., Granisetron) and various kinase inhibitors. The methylation of ICA presents a classic regioselectivity challenge due to the presence of three nucleophilic sites: the carboxylic acid oxygen (
This guide provides validated protocols for controlling this selectivity. We detail the thermodynamic conditions favoring
Strategic Analysis: The Regioselectivity Challenge
The indazole ring exists in a tautomeric equilibrium. The regiochemical outcome of alkylation is governed by the interplay of electronic density , steric hindrance , and reaction thermodynamics .
-
-Alkylation (Thermodynamic Product): The
-indazole tautomer is aromatic and thermodynamically more stable (approx. 4.5 kcal/mol lower energy than ). Under conditions that allow equilibration (high temperature, thermodynamic bases like NaH or alkoxides), the -isomer is the major product. -
-Alkylation (Kinetic Product): The
position often possesses higher electron density in the anion, making it the kinetic target. However, trapping this isomer requires specific conditions (e.g., alkyl trichloroacetimidates, soft electrophiles, or transient directing groups) to prevent rearrangement to the form. -
-Methylation: The carboxylic acid proton is the most acidic (
). In the presence of base and methylating agents, the carboxylate will alkylate first or simultaneously with the nitrogen, forming the ester.
Reaction Pathway Diagram
Figure 1: Synthetic pathways for the methylation of Indazole-3-carboxylic acid. Protocol B favors the N1 isomer, while Protocol C targets the N2 isomer.
Experimental Protocols
Protocol A: Synthesis of Methyl 1H-indazole-3-carboxylate (Scaffold Preparation)
Prerequisite for clean N-alkylation.
Objective: To protect the carboxylic acid as a methyl ester, preventing salt formation and simplifying the N-alkylation purification.
-
Reagents: Indazole-3-carboxylic acid (1.0 equiv), Methanol (0.5 M), Sulfuric Acid (conc., 0.5 equiv) or Thionyl Chloride (1.2 equiv).
-
Equipment: Round-bottom flask, reflux condenser, magnetic stirrer.
Step-by-Step:
-
Dissolution: Suspend indazole-3-carboxylic acid (10 g) in anhydrous methanol (120 mL).
-
Catalyst Addition:
-
Method A (H2SO4): Add concentrated
(1.5 mL) dropwise. -
Method B (SOCl2): Cool to 0°C. Add thionyl chloride (5.4 mL) dropwise (Caution: Exothermic, gas evolution).
-
-
Reflux: Heat the mixture to reflux (65°C) for 6–8 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LCMS.[1][2]
-
Work-up: Concentrate the solvent to ~20% volume under reduced pressure. Pour the residue into ice-cold saturated
solution (200 mL) to neutralize. -
Isolation: The methyl ester typically precipitates as a white/off-white solid. Filter, wash with cold water, and dry under vacuum.[3]
-
Yield Expectation: 85–95%.
-
Data:
NMR (DMSO- ) 3.92 (s, 3H, ), 13.8 (br s, 1H, ).
-
Protocol B: Regioselective -Methylation (Thermodynamic Control)
The industry-standard route for 1-methylindazole derivatives.
Objective: Selective methylation of the
-
Reagents: Methyl 1H-indazole-3-carboxylate (from Protocol A), Sodium Hydride (60% dispersion, 1.2 equiv), Iodomethane (MeI, 1.5 equiv), Anhydrous DMF or THF.
-
Safety: NaH releases hydrogen gas. Work under inert atmosphere (
or Ar).
Step-by-Step:
-
Deprotonation: To a flame-dried flask under
, add NaH (1.2 equiv) washed with hexanes (to remove oil) suspended in anhydrous DMF (0.2 M concentration relative to substrate). Cool to 0°C.[4] -
Addition: Dissolve Methyl 1H-indazole-3-carboxylate in minimal DMF and add dropwise to the NaH suspension. Stir at 0°C for 30 mins, then warm to RT for 30 mins until
evolution ceases. The solution will turn yellow/orange (anion formation). -
Alkylation: Cool back to 0°C. Add Iodomethane (1.5 equiv) dropwise.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 2–4 hours.
-
Note: If
impurity is observed, heating to 50°C can promote rearrangement to the thermodynamic product, though this may increase side reactions.
-
-
Quench: Carefully add ice water.
-
Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with water (5x) to remove DMF, then brine. Dry over
.[4] -
Purification: Recrystallization from isooctane/EtOAc is often sufficient. If not, flash chromatography (Gradient: 10-30% EtOAc in Hexanes).
-
Selectivity: Typically >10:1 (
: ). -
Characterization:
-Me signal appears ~4.1–4.2 ppm. -Me (impurity) appears ~4.3–4.4 ppm.
-
Protocol C: Regioselective -Methylation (Kinetic/Directed)
Challenging route, typically requires specific substrates or conditions.
Context: Direct
-
Reagents: Methyl 1H-indazole-3-carboxylate, Dimethyl Carbonate (DMC, excess/solvent), DABCO (1.0 equiv).
Step-by-Step:
-
Setup: Mix the substrate and DABCO in DMF (or use neat DMC if solubility permits).
-
Reaction: Add DMC (5-10 equiv) and heat to reflux (90°C).
-
Monitoring: This reaction must be monitored closely by HPLC. The
isomer forms kinetically but will rearrange to if overheated or left too long. -
Isolation: Evaporate volatiles. Purification requires careful column chromatography (Silica, very slow gradient) as the
difference between and isomers is small ( is usually more polar).
Comparative Data & Troubleshooting
Solvent & Base Effects on Selectivity
| Conditions | Major Product | Selectivity ( | Mechanism |
| NaH / DMF / MeI | > 95:5 | Thermodynamic (Anion equilibration) | |
| Mixture | ~ 60:40 | Kinetic/Mixed (Heterogeneous) | |
| DMC / DABCO / Reflux | Variable* | Kinetic (Soft electrophile/Steric) | |
| Mixture | ~ 50:50 | Chelation control |
*Note:
Troubleshooting Guide
-
Issue: Low Yield of
Product.-
Cause: Incomplete deprotonation or moisture in DMF.
-
Fix: Use fresh anhydrous DMF. Ensure NaH is of good quality. Increase reaction time after base addition.
-
-
Issue: High
Impurity.-
Cause: Kinetic trapping.
-
Fix: Heat the reaction mixture to 60°C for 1 hour before workup to encourage thermodynamic rearrangement to
.
-
-
Issue: O-Methylation of Acid (without pre-esterification).
-
Observation: If starting with the acid and using 2.2 equiv base/MeI, you obtain the methyl ester of the N-methyl indazole.
-
Fix: This is normal. Saponify with LiOH/THF/H2O to return to the carboxylic acid form if the ester is not desired.
-
References
-
Synthesis of 1H-Indazole-3-Carboxylic Acid Methyl Ester. BloomTechz Knowledge Base. (2024). Overview of esterification pathways and catalytic methods.
-
Process for preparing 1-methylindazole-3-carboxylic acid. European Patent EP1484321B1. (2011).[5] Describes the use of alkaline earth metal alkoxides for high-yield N1 methylation.
-
Regioselective N-alkylation of the 1H-indazole scaffold. Beilstein Journal of Organic Chemistry, 10, 1159–1165. (2014). Detailed study on substituent effects and NaH/THF conditions for N1 selectivity.
-
Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology Application Note. (2022). Discusses QM analysis and kinetic conditions for N2 selectivity using trichloroacetimidates.
-
Synthesis of 1-Methyl-1H-indazole-3-carboxylic acid methyl ester. PrepChem Protocols. Standard laboratory procedure using NaH/DMF/MeI.
-
Development of a selective and scalable N1-indazole alkylation. Reaction Chemistry & Engineering. (2024). Process chemistry optimization for large-scale N1 alkylation.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. EP1484321A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents [patents.google.com]
Troubleshooting & Optimization
improving the yield of tert-butyl 6-methoxy-3-methyl-1H-indazole-1-carboxylate synthesis
The following guide serves as a specialized Technical Support Center for researchers optimizing the synthesis of tert-butyl 6-methoxy-3-methyl-1H-indazole-1-carboxylate .
This document moves beyond generic protocols to address the specific steric and electronic challenges imposed by the 3-methyl and 6-methoxy substituents.
Ticket Subject: Optimizing Yield & Regioselectivity for tert-butyl 6-methoxy-3-methyl-1H-indazole-1-carboxylate Applicable Scaffold: 3,6-disubstituted 1H-indazole Primary Challenge: N1 vs. N2 Regioselectivity and Conversion Efficiency
The Core Challenge: The "Yield Trap"
The synthesis of tert-butyl 6-methoxy-3-methyl-1H-indazole-1-carboxylate is deceptively simple.[1][2] The core failure mode is not usually "reaction failure," but rather kinetic trapping .
-
The Trap: The reaction of 3-substituted indazoles with (Boc)₂O often yields a mixture of the N1-Boc (Target) and N2-Boc (Byproduct) isomers.[1]
-
The Cause: The 3-methyl group creates steric hindrance around the N1 nitrogen.[1] While N1-Boc is the thermodynamic product (more stable), the N2 position is often more accessible kinetically.
-
The Solution: You must force the reaction from Kinetic Control
Thermodynamic Control using specific catalysts and solvents that facilitate equilibration.[1]
The "Gold Standard" Protocol (Thermodynamic Control)
Do not use standard NaH/THF conditions for this protection step unless necessary; they often lock the reaction into a kinetic mixture.[1] The following protocol utilizes DMAP-mediated equilibration to maximize the N1 isomer.
Optimized Reagents
-
Substrate: 6-methoxy-3-methyl-1H-indazole (1.0 equiv)
-
Reagent: Di-tert-butyl dicarbonate ((Boc)₂O) (1.2 – 1.5 equiv)[1]
-
Catalyst: 4-Dimethylaminopyridine (DMAP ) (0.1 – 0.2 equiv) — Critical for isomerization.[1]
-
Base: Triethylamine (Et₃N) (1.2 equiv)
-
Solvent: Acetonitrile (MeCN) or Dichloromethane (DCM). MeCN is preferred for faster equilibration.[1][2]
Step-by-Step Workflow
-
Preparation: Dissolve the starting indazole in dry MeCN (0.2 M concentration).
-
Base Addition: Add Et₃N followed by DMAP at room temperature.[1][2]
-
Tech Note: If your starting material is colored (impurities), pass it through a short silica plug first. Impurities can poison the DMAP catalyst.[1]
-
-
Reagent Addition: Add (Boc)₂O portion-wise (dissolved in minimal MeCN) over 10 minutes.
-
Observation: Gas evolution (CO₂) is minimal here compared to NaH methods.
-
-
The Equilibration Phase (Critical): Stir at Room Temperature for 16–24 hours .
-
Why so long? The reaction might reach 100% conversion in 1 hour, but it may be a 60:40 mixture of N1:N2. The remaining 23 hours allow DMAP to shuttle the Boc group from N2 to N1.[1]
-
-
Workup: Dilute with EtOAc, wash with dilute citric acid (pH ~4-5) or water.
-
Purification: Silica gel chromatography (Hexane/EtOAc). The N1 isomer is typically less polar (higher R_f) than the N2 isomer.
Visualizing the Mechanism & Troubleshooting
The following diagram illustrates the decision logic for maximizing yield.
Caption: Workflow for converting kinetic N2 byproducts into the thermodynamic N1 target via DMAP-mediated equilibration.
Troubleshooting Guide (FAQ)
Q1: I have 100% conversion, but my isolated yield is only 50%. Where did the product go?
Diagnosis: You likely hydrolyzed the product during workup or on the column.[1] Fix:
-
Check Acid Sensitivity: The 6-methoxy group pushes electron density into the ring, making the N1-Boc bond slightly more labile than in unsubstituted indazoles.[1][2] Avoid 1M HCl washes.[1][2] Use saturated NH₄Cl or Citric Acid.[1][2]
-
Silica Acidity: Some silica gel batches are acidic enough to deprotect sensitive Boc-indazoles.[1][2] Add 1% Triethylamine to your eluent (Hexane/EtOAc) to neutralize the silica.
Q2: TLC shows two spots close together. Which is which?
Diagnosis: Regioisomers.[1][2][3][4][5][6] Identification:
-
N1-Boc (Target): Usually Higher R_f (Less polar).[1]
-
N2-Boc (Byproduct): Usually Lower R_f (More polar).[1]
-
NMR Confirmation: In ¹H NMR, the N1-Boc group often causes a downfield shift of the proton at the C7 position (the proton "below" the nitrogen) due to the anisotropic effect of the carbonyl.
Q3: The reaction stalls at 80% conversion. Adding more (Boc)₂O doesn't help.
Diagnosis: Catalyst poisoning or wet solvent.[1][2] Fix:
-
(Boc)₂O reacts with water to form Boc-acid and CO₂.[1][2] If your MeCN is "wet," you are consuming reagent.
-
The "Boost": Add another 0.1 equiv of DMAP. If the starting material is highly crystalline and insoluble, switch solvent to DCM or add a co-solvent (THF), though this may slow down the N2
N1 isomerization.
Comparative Data: Solvent & Base Effects[1][6][7][8]
The choice of conditions drastically alters the N1:N2 ratio.
| Condition Set | Base/Catalyst | Solvent | Kinetic/Thermodynamic | Typical N1:N2 Ratio | Notes |
| Method A (Recommended) | Et₃N / DMAP | MeCN | Thermodynamic | > 10 : 1 | Requires 16h+ for full equilibration.[1][2] |
| Method B | NaH | THF | Kinetic | ~ 1 : 1 | Fast reaction, but poor selectivity. Hard to separate. |
| Method C | Et₃N (No DMAP) | DCM | Kinetic | ~ 2 : 1 | Very slow conversion; incomplete reaction common. |
| Method D | DMAP (Stoichiometric) | DCM | Thermodynamic | > 20 : 1 | Expensive, but yields the highest purity crude. |
References
-
Regioselective N-Acylation Mechanisms
- Title: DMAPO/Boc2O-Mediated One-Pot Direct N1-Acyl
- Relevance: Establishes the mechanism where DMAP/DMAPO facilitates the isomerization of N2-acyl indazoles to the stable N1-acyl form.
-
Source:
-
Indazole Tautomerism & Substitution Effects
-
Synthesis of 3-methyl-6-nitro-1H-indazole (Analogous Precursor)
-
Crystal Structure & Confirmation of N1-Boc
Sources
- 1. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents [patents.google.com]
- 2. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 3. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks [beilstein-journals.org]
- 5. Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 8. CN103319410B - A kind of synthetic method of indazole compound - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
- 10. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
identifying byproducts in the synthesis of tert-butyl 6-methoxy-3-methyl-1H-indazole-1-carboxylate
The following technical guide serves as a specialized support resource for researchers synthesizing tert-butyl 6-methoxy-3-methyl-1H-indazole-1-carboxylate . It addresses critical impurity profiling, regioselectivity challenges, and purification strategies.[1]
Core Reaction Overview
The synthesis typically involves the protection of 6-methoxy-3-methyl-1H-indazole using di-tert-butyl dicarbonate (
Reaction Pathway & Impurity Map
The following diagram illustrates the primary reaction pathway and potential deviation points leading to common byproducts.
Figure 1: Reaction landscape showing the competition between thermodynamic N1-protection and kinetic N2-protection.[1][2][3][4][5]
Troubleshooting Guide (Q&A)
Issue 1: Regioselectivity (Distinguishing N1-Boc vs. N2-Boc)
User Question: "I observe two close spots on TLC after the reaction. How do I confirm which one is my target N1-isomer without growing crystals?"
Technical Response: Indazoles are tautomeric.[1][2][5][6] The N1-Boc isomer (benzenoid structure) is thermodynamically more stable than the N2-Boc isomer (quinoid structure).[2] However, N2-Boc can form as a kinetic product.[1][2]
Diagnostic Protocol:
-
TLC Behavior: The N1-Boc isomer is typically less polar (higher
) than the N2-Boc isomer on silica gel due to the effective masking of the dipole in the benzenoid form. -
NMR Validation (Critical): You must use 1H-NOESY (Nuclear Overhauser Effect Spectroscopy) to definitively assign regiochemistry.[2]
| Feature | Target: N1-Boc Isomer | Impurity: N2-Boc Isomer |
| Thermodynamics | Stable (Major Product) | Unstable (Minor/Kinetic) |
| NOE Signal | Boc | Boc |
| C13 NMR (C=O) | Carbonyl typically ~149-150 ppm | Carbonyl often shifted (electronic diff) |
| Stability | Stable to silica chromatography | May revert to SM on acidic silica |
Pro Tip: If you isolate the N2-isomer, heating it in the presence of a catalytic base often isomerizes it to the thermodynamically stable N1-target.[1][2]
Issue 2: Presence of "Ghost" Impurities (Hydrolysis)
User Question: "My LCMS showed 99% purity, but after concentrating the fractions from the column, the NMR shows 10% starting material. Why?"
Technical Response: N-Boc indazoles, particularly electron-rich ones (like 6-methoxy), can be sensitive to acid-catalyzed hydrolysis.[1][2] Silica gel is slightly acidic.[1][2]
Root Cause:
-
Use of acidified mobile phases (e.g., 0.1% Formic acid) during evaporation.
-
Heating the compound in protic solvents (MeOH/EtOH) during rotary evaporation.
Corrective Action:
-
Neutralize Silica: Pre-treat the silica column with 1% Triethylamine (TEA) in hexanes before loading.
-
Solvent Choice: Avoid methanol for rotary evaporation; use ethyl acetate or dichloromethane.[1][2]
-
Workup: Ensure the organic layer is fully neutralized (saturated
wash) before drying.
Issue 3: Stoichiometry & Bis-Boc Formation
User Question: "I used 2.0 equivalents of
Technical Response:
While rare for 3-substituted indazoles, forcing conditions with excess
Identification:
-
1H NMR: Check for two distinct
-butyl peaks (ratio 1:1) if a stable bis-product formed.[1][2] -
Reagent Removal: Excess
is often mistaken for a product.[1][2] It appears as a singlet ~1.5 ppm.[1][2] -
Removal Protocol: Add N,N-dimethylethylenediamine (DMEDA) or simple imidazole to the reaction mixture 30 minutes before workup. This reacts with excess
to form a water-soluble urea/amide that washes away.[1][2]
Analytical Reference Data
Simulated NMR Shift Table ( )
Note: Exact values depend on concentration and specific instrument frequency. Use relative shifts for assignment.
| Proton | Multiplicity | Approx.[1][2][3][7] Shift (ppm) | Diagnostic Note |
| H7 (Aromatic) | Doublet/Multiplet | 7.50 - 7.70 | Deshielded in N1-Boc due to C=O proximity.[1][2] |
| H4 (Aromatic) | Doublet | 7.40 - 7.50 | Ortho to C3-Me.[1][2] |
| H5 (Aromatic) | dd | 6.80 - 6.95 | Coupled to H4 and H7. |
| 6-OMe | Singlet | 3.85 - 3.90 | Characteristic methoxy. |
| 3-Me | Singlet | 2.50 - 2.60 | Key Handle for NOE (N2-check). |
| Boc ( | Singlet | 1.65 - 1.70 | Integrate to 9H.[1][2] |
Decision Tree for Impurity Identification
Figure 2: Logical flowchart for identifying impurities based on standard analytical data.
References
-
Regioselectivity of Indazole Alkylation/Acylation
-
General Indazole Synthesis & Protection
-
Boc Removal & Byproducts
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents [patents.google.com]
- 3. Regioselective synthesis of indazole N1- and N2-(beta-D-ribonucleosides) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. wuxibiology.com [wuxibiology.com]
- 7. prepchem.com [prepchem.com]
- 8. researchgate.net [researchgate.net]
controlling regioselectivity in the N-alkylation of indazoles
[1]
FAQ: Common Failures
Q: I used NaH/DMF and got a 1:1 mixture. Why?
A: DMF is a polar aprotic solvent that solvates cations very well.[1] It broke the "tight ion pair" between
Q: I am trying to alkylate a 7-nitroindazole and I only get N2 product. How do I get N1? A: You are fighting strong steric hindrance and electronic deactivation at N1.[1] Direct alkylation will likely fail.[1]
-
Fix: Use a protecting group strategy.[1] Protect N1 with a THP group (which might go to N2 initially, but can be isomerized), or build the indazole ring after placing the alkyl group on the hydrazine precursor.[1]
Q: Can I use Mitsunobu conditions? A: Yes, but Mitsunobu (PPh3/DIAD) typically favors N2 (or mixtures favoring N2) for indazoles.[1] It is a good alternative if you want N2 and the imidate method is not viable.
Q: Does the leaving group matter? A: Yes. "Hard" alkylating agents (like alkyl tosylates or sulfates) often follow charge control (favoring N2), while "soft" agents (alkyl iodides) follow orbital control.[1] However, thermodynamic factors (product stability) usually override this in high-temperature base-mediated reactions.[1]
References
-
Cheung, M. et al. "Investigation of the Regioselectivity of the Alkylation of Indazoles."[1] J. Org.[1][6] Chem.2000 , 65, 2863–2871.[1]
-
Luo, G. et al. "Regioselective N-Alkylation of Indazoles."[1] J. Org.[1][6] Chem.2006 , 71, 5392–5395.[1]
-
Measom, N. D. et al. "Development of a selective and scalable N1-indazole alkylation."[1][4] RSC Adv.[1]2024 , 14, 6678-6685.[1]
-
Hunt, T. et al. "Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects."[1] Beilstein J. Org.[1][6] Chem.2021 , 17, 1879–1894.[1]
-
Koviach-Gelber, J. L. et al. "Highly Selective N2 Alkylation of Indazoles."[1] Synthesis2022 , 54, 4001.[1]
Sources
- 1. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 3. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 4. Development of a selective and scalable N1-indazole alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. wuxibiology.com [wuxibiology.com]
- 6. researchgate.net [researchgate.net]
troubleshooting guide for Boc deprotection of N-heterocycles
Welcome to the N-Heterocycle Deprotection Support Center.
Ticket Status: OPEN Agent: Dr. A. Vance, Senior Application Scientist Subject: Troubleshooting Boc Removal in Complex N-Heterocycles
Module 1: The Diagnostic Phase (Mechanism & Kinetics)
User Query: "My reaction is stalled, or I'm seeing a 'mystery' impurity +56 mass units higher than my product. What is happening?"
Scientist’s Analysis: Boc deprotection is not merely "hydrolysis"; it is an acid-catalyzed elimination (acidolysis). The reaction follows an E1-like mechanism where the rate-determining step is the fragmentation of the protonated carbamate.
The Causality Chain:
-
Protonation: The carbonyl oxygen accepts a proton.
-
Fragmentation: The tert-butyl cation (
) cleaves off, leaving a carbamic acid.[1] -
Decarboxylation: The carbamic acid collapses to release
and the free amine. -
The Danger Zone: The generated
is a potent electrophile.[2] If not quenched immediately, it will attack the most nucleophilic site available. In N-heterocycles (indoles, pyrroles, electron-rich pyridines), this is often the ring carbon , not the solvent, leading to irreversible tert-butylation (the +56 impurity).
Visualizing the Pathway (Mechanism & Scavenging)
Figure 1: Mechanistic pathway showing the critical divergence between successful deprotection and irreversible ring alkylation.
Module 2: Protocol Optimization (The "How-To")
User Query: "Which acid source should I use? TFA or HCl?"
Scientist's Recommendation: Choice of acid dictates the counter-ion and the workup strategy.
| Feature | TFA / DCM | HCl / Dioxane (or MeOH) | Lewis Acid (TMSOTf) |
| Acidity (pKa) | Strong (approx. 0) | Strong (< -6) | Mild / Aprotic |
| Scavenger Compat. | Excellent (TIS, Thioanisole) | Good | Specific (2,6-Lutidine) |
| Volatiles | High (Easy removal) | High (but corrosive fumes) | Low |
| Workup | Evaporation yields TFA salt | Evaporation yields HCl salt | Aqueous quench required |
| Best For | Peptides, Indoles, Complex rings | Simple amines, "Dry" isolation | Acid-sensitive esters/olefins |
Protocol A: The "Scavenger Hunt" (For Electron-Rich Rings)
Use this when your substrate contains indoles, pyrroles, or electron-rich aromatics to prevent ring alkylation.
-
Dissolve: Substrate (1 equiv) in DCM (0.1 M concentration).
-
Add Scavenger: Add Triethylsilane (TES) (2–5 equiv).
-
Why TES? It acts as a hydride source, irreversibly reducing the
to isobutane (gas), which escapes the system [1]. -
Alternative:1,3-Dimethoxybenzene or Thioanisole (nucleophilic scavengers).
-
-
Acidify: Add TFA (volume ratio 1:1 to 1:4 relative to DCM).
-
Monitor: Stir at RT. If the solution turns dark red/black, it may indicate polymerization of isobutylene or decomposition of the ring.
-
Terminate: Concentrate under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA.
Protocol B: The "Dry" HCl Method (For Water-Soluble Amines)
Use this when your product is a small, polar heterocycle (e.g., piperidine, morpholine) that will be lost in an aqueous extraction.
-
Suspend/Dissolve: Substrate in minimal dry 1,4-dioxane or MeOH.
-
React: Add 4M HCl in Dioxane (5–10 equiv).
-
Note: Ensure the system is vented (CO2 evolution).[1]
-
-
Wait: Stir 1–4 hours. The product often precipitates as the hydrochloride salt.[3]
-
Isolate:
Module 3: Advanced Troubleshooting (Sensitive Substrates)
User Query: "I have an acid-labile group (e.g., t-Butyl ester, acetal) that I need to keep, or my ring decomposes in strong acid."
Scientist's Solution: Silyl-Mediated Deprotection Strong Brønsted acids will cleave t-butyl esters alongside N-Boc. To achieve selectivity, switch to a silylating agent [2].
Protocol C: TMSOTf / 2,6-Lutidine
-
Prepare: Dissolve N-Boc substrate in dry DCM (0.2 M) under inert atmosphere (
/Ar). -
Buffer: Add 2,6-Lutidine (1.5 equiv). This acts as a non-nucleophilic base to buffer the generated triflic acid.
-
Activate: Dropwise add TMSOTf (Trimethylsilyl trifluoromethanesulfonate) (1.2 equiv) at 0°C.
-
Mechanism: The silyl group activates the carbamate oxygen, facilitating fragmentation without a high concentration of free protons.
-
Quench: Add saturated aqueous
.
Decision Matrix: Selecting the Right Conditions
Figure 2: Decision tree for selecting deprotection conditions based on substrate functionality.
Module 4: The Salt Crisis (Workup & Isolation)
User Query: "I neutralized with NaHCO3, extracted with EtOAc, and my product disappeared. It's not in the organic layer!"
Scientist's Diagnosis: Small N-heterocycles (pyrrolidine, piperazine) are highly polar. As free bases, they partition into the aqueous phase.
Solutions:
-
The "Salting Out" Trick: Saturate the aqueous layer with NaCl. Use CHCl3 / Isopropanol (3:1) as the extraction solvent instead of EtOAc. This mixture is more polar and pulls amines from the aqueous phase.
-
Resin Capture (The Cleanest Method):
-
Load the reaction mixture (after removing acid) onto a strong cation exchange resin (e.g., SCX-2 ).
-
Wash with MeOH (removes non-basic impurities).
-
Elute with 2M NH3 in MeOH .
-
Evaporate to obtain the clean free base [3].
-
-
Skip the Base: If your next step is an amide coupling, use the amine salt directly. Add an extra equivalent of base (e.g., DIPEA) in the coupling reaction to generate the free amine in situ.
References
-
Mehta, A. (2014).[6] Scavengers in the t-butyl group deprotection in peptide synthesis. ResearchGate. Link
-
Sakaitani, M., & Ohfune, Y. (1990). Selective transformation of N-t-butoxycarbonyl group into N-alkoxycarbonyl group via N-t-butyldimethylsilylcarbamate. Journal of Organic Chemistry. Link (Contextual grounding for silyl-mediated activation).
-
BenchChem. (2025). Experimental procedure for deprotection of Boc-protected amines. BenchChem Technical Guides. Link
-
Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience.[7] (Standard reference for TMSOTf and Lewis Acid conditions).
Sources
- 1. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
- 5. chemtips.wordpress.com [chemtips.wordpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Boc-Protected Amino Groups [organic-chemistry.org]
stability issues of tert-butyl 6-methoxy-3-methyl-1H-indazole-1-carboxylate under acidic conditions
Executive Summary: The "Activated Amide" Trap
Researchers often treat tert-butyl 6-methoxy-3-methyl-1H-indazole-1-carboxylate as a standard N-Boc protected amine.[1][2] This is a critical error. Unlike aliphatic N-Boc amines (which are carbamates), N1-Boc indazoles function electronically more like activated amides or urea derivatives.[1][2]
The N1 nitrogen in the indazole ring is part of an aromatic system. Attaching a Boc group creates a system where the carbonyl competes with the aromatic ring for the nitrogen's lone pair. The presence of the 6-methoxy group (an electron-donating group, EDG) further enriches the electron density of the ring system.[1] This makes the N1-Boc linkage significantly more acid-labile than standard Boc groups.[1][2]
Key Takeaway: This compound can degrade under conditions normally considered "safe" for Boc groups, including exposure to unbuffered silica gel, weak Lewis acids, and even prolonged storage in slightly acidic solvents (e.g., non-stabilized chloroform).
Technical Deep Dive: Mechanism of Instability
The instability is driven by the specific electronics of the indazole scaffold. The 6-methoxy group donates electron density into the ring (via resonance), increasing the basicity of the N1/N2 system and stabilizing the transition state for protonation.
Mechanism: Acid-Catalyzed Deprotection[1][2]
The cleavage follows an
Figure 1: Acid-catalyzed deprotection pathway. The 6-methoxy substituent increases electron density, facilitating the initial protonation step.[1][2]
Troubleshooting & FAQs
This section addresses the most common support tickets regarding this compound.
Scenario A: "I lost the Boc group during column chromatography."
Diagnosis: Silica gel is naturally acidic (pH ~4-5).[1] For electron-rich N1-Boc indazoles, this acidity is sufficient to catalyze deprotection during the time scale of a column run (15–60 mins).[1][2] Solution: You must neutralize the silica.
-
Protocol: Pre-treat your silica slurry with 1% Triethylamine (TEA) or 1% Ammonia in your eluent system.
-
Alternative: Use Neutral Alumina instead of silica gel.
Scenario B: "Can I use Lewis Acids (e.g., for Friedel-Crafts) elsewhere on the molecule?"
Diagnosis: Risky. Strong Lewis acids (
-
Use milder Lewis acids (
, ) if absolutely necessary. -
Perform the reaction at cryogenic temperatures (-78°C) to kinetically inhibit the cleavage.[1]
Scenario C: "The compound is degrading in solution (CDCl3)."
Diagnosis: Chloroform naturally decomposes to form trace HCl (phosgene pathway) over time, especially if not stabilized with amylene or ethanol. Solution:
-
Filter
through basic alumina before NMR. -
Store the solid compound at -20°C under inert atmosphere (Argon/Nitrogen).
Validated Protocols
Protocol 1: Stabilized Purification (The "TEA Method")
Use this for isolating the intact Boc-protected intermediate.[1][2]
-
Preparation: Prepare your mobile phase (e.g., Hexane/Ethyl Acetate 4:1).
-
Buffering: Add 1% v/v Triethylamine (TEA) to the mobile phase.
-
Equilibration: Flush the silica column with 2 column volumes (CV) of the buffered solvent before loading your sample.
-
Loading: Dissolve the crude mixture in a minimum amount of buffered solvent (do not use pure DCM if it's acidic).
-
Elution: Run the column normally. The TEA neutralizes acidic sites on the silica.
-
Workup: The TEA will evaporate during concentration (rotary evaporator), leaving the pure product.
Protocol 2: Controlled Deprotection
Use this when you actually WANT to remove the group.
| Reagent System | Conditions | Yield | Notes |
| TFA / DCM (1:4) | 0°C to RT, 30 min | >95% | Standard method.[1][2] Fast. Requires basic workup to remove TFA salts. |
| HCl (4M) in Dioxane | RT, 1 hour | >90% | Good for precipitating the indazole as an HCl salt directly. |
| Silica Gel / Heat | Reflux in Toluene | ~85% | "Green" method. Add silica, reflux for 3h, filter. Useful for acid-sensitive substrates.[1][2][3] |
Decision Matrix: Handling N1-Boc Indazoles
Use this logic flow to determine the correct handling procedure for your experiment.
Figure 2: Operational decision tree for handling N1-Boc Indazoles.
References
-
Wensbo, D., & Apelqvist, T. (1996).[3] Selective Removal of the N-BOC Protective Group using Silica Gel at Low Pressure.[1][2][3][4] Tetrahedron Letters, 37(9), 1472. Link
-
Lundt, B. F., et al. (1978). Selective Removal of the N-Boc Group.[1][2][3][4][5] International Journal of Peptide and Protein Research, 12(5), 258-268. (Foundational mechanism for acid lability).
-
Knölker, H. J., et al. (1996). Mild and Selective Deprotection of N-Boc Amines by Silica Gel.[1][2][3][4][6] Synlett, 1996(05), 502-504.[2] Link
- Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis (5th ed.). John Wiley & Sons.
- Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. (Discusses Indazole N-H acidity and substitution effects).
Sources
- 1. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents [patents.google.com]
- 2. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 3. researchgate.net [researchgate.net]
- 4. (PDF) ChemInform Abstract: Selective Removal of the N-BOC Protective Group Using Silica Gel at Low Pressure [academia.edu]
- 5. arkat-usa.org [arkat-usa.org]
- 6. Selective Deprotection of N-Boc Catalyzed by Silica Gel [cjcu.jlu.edu.cn]
optimizing temperature and pressure for indazole cyclization reactions
Technical Support Guide | ID: IND-OPT-2024
To: Research & Development Teams From: Senior Application Scientist, Process Chemistry Division Subject: Optimizing Temperature & Pressure Variables in Indazole Cyclization
Introduction: The Kinetic vs. Thermodynamic Landscape
Indazole synthesis is rarely a "mix-and-stir" operation. The formation of the pyrazole ring fused to a benzene core is governed strictly by the interplay between activation energy (
In my experience scaling these reactions, 80% of failures—whether regioselectivity issues (1H- vs. 2H-isomer) or stalled intermediates—stem from incorrect thermal management or failure to utilize pressure to access necessary activation volumes. This guide moves beyond standard recipes to explain how to tune these variables.
Module 1: The Davis-Beirut Reaction (Reductive Cyclization)
Context: This method converts o-nitrobenzylamines to 2H-indazoles under basic conditions. It relies on the in-situ generation of a nitroso imine intermediate.[1][2][3]
Critical Parameters
-
Temperature: 60°C – 85°C (Standard) vs. 120°C (Microwave).
-
Pressure: Ambient (Reflux) vs. 2-15 bar (Sealed/Microwave).
Optimization Protocol
The reaction proceeds via a base-catalyzed formation of a nitroso intermediate.
-
The Trap: Overheating (>100°C at ambient pressure) often degrades the sensitive nitroso intermediate into azo-dimer byproducts before cyclization can occur.
-
The Fix (Pressure): Using a sealed vessel (Q-tube or Microwave) allows you to superheat the solvent (typically methanol or ethanol) above its boiling point. This increases the kinetic rate of the cyclization step (
) without requiring the harsh external surface temperatures that cause degradation on the flask walls.
Recommended Workflow:
| Variable | Standard Condition | Optimized Condition (High Efficiency) | Rationale |
| Solvent | Methanol/Ethanol | MeOH/H₂O (10:1) | Water is critical for the final dehydration step but too much opens the ring. |
| Temp | Reflux (65-78°C) | 100°C (Microwave/Sealed) | Surmounts activation barrier for hindered substrates. |
| Pressure | 1 atm | 3–6 bar | Prevents solvent loss; increases effective concentration. |
Troubleshooting: Davis-Beirut
Q: My reaction turns dark red/black, and yield is <20%. What happened? A: You likely overheated the nitroso intermediate.
-
Diagnosis: Check LCMS for azo-dimers (M+M mass).
-
Solution: Lower the external bath temperature. If conversion stalls, do not increase bath temp. Instead, transfer to a sealed pressure tube to increase internal kinetic energy without scorching the vessel walls.
Q: I see the intermediate imine, but it won't cyclize. A: The dehydration step is stalled.
-
Solution: Add a Lewis basic co-solvent or increase pressure to 5 bar. Positive activation volume (
) suggests pressure accelerates this intramolecular step.
Module 2: Controlling Regioselectivity (1H vs. 2H)
Context: Alkylation or cyclization of indazoles often produces a mixture of N1 (thermodynamic) and N2 (kinetic) isomers.
The Temperature Switch
-
Kinetic Control (Target: 2H-Indazole): Low Temperature (< 0°C to 25°C).
-
The N2 position is more nucleophilic (electron-rich) and attacks electrophiles fastest.
-
Protocol: Maintain reaction at -10°C. Stop immediately upon consumption of starting material.
-
-
Thermodynamic Control (Target: 1H-Indazole): High Temperature (> 100°C).
-
The 1H-isomer is ~2-4 kcal/mol more stable than the 2H-isomer.
-
Protocol: Heat at reflux or under pressure (120°C). If 2H forms, the heat allows retro-reaction and isomerization to the stable 1H form.
-
Figure 1: Decision pathway for regioselectivity. Kinetic conditions favor N2; heat drives the system to the thermodynamic N1 product.
Module 3: Palladium-Catalyzed Cyclization (Buchwald-Type)
Context: Intramolecular C-N bond formation to close the pyrazole ring.
Pressure as a Solvent Enabler
Many Pd-catalyzed cyclizations require temperatures of 110°C–130°C to achieve turnover.
-
The Problem: Common solvents like Dioxane (bp 101°C) or THF (bp 66°C) cannot reach these temperatures at atmospheric pressure without evaporating or requiring dangerous reflux rates.
-
The Optimization: Use a pressure reactor (Q-Tube or Autoclave).
-
Target: 130°C in THF.
-
Result: Pressure rises to ~3-5 bar. This keeps the solvent liquid (maintaining catalyst solubility) while providing the thermal energy for the reductive elimination step.
-
Troubleshooting Matrix:
| Symptom | Probable Cause | Corrective Action |
| Catalyst death (Pd black precipitates early) | Temperature too high for ligand stability. | Reduce T by 10°C; Increase Pressure (N₂) to 10 bar to compensate for rate loss. |
| Debromination (Reduction of starting material) | Solvent acting as H-source at high T. | Switch from alcohols/DMF to Toluene; Use sealed vessel to reach 110°C. |
| Low conversion (<50%) | Oxygen leakage or insufficient activation energy. | Purge with Argon; Run in microwave at 140°C for 10 mins (Flash Heating). |
Experimental Protocol: Microwave-Assisted 2H-Indazole Synthesis
Objective: Rapid synthesis via Davis-Beirut cyclization with minimized byproduct formation.
-
Preparation: In a 10 mL microwave vial, dissolve o-nitrobenzylamine (1.0 equiv) in MeOH/H₂O (10:1 v/v). Concentration should be 0.2 M.
-
Base Addition: Add KOH (4.0 equiv) pellets.
-
Sealing: Cap the vial with a Teflon-lined septum crimp cap.
-
Reaction Parameters (Microwave):
-
Workup: Cool to RT (compressed air). The pressure will drop.[4] Decant solvent, remove bulk methanol in vacuo, and extract aqueous residue with EtOAc.
Why this works: The sealed environment allows MeOH to reach 100°C (25°C above boiling), accelerating the rate-limiting dehydration step significantly compared to standard reflux.
Visual Troubleshooting Guide
Figure 2: Diagnostic flow for optimizing reaction conditions based on observed failure modes.
References
-
Davis-Beirut Reaction Mechanism & Conditions
-
Regioselectivity (Kinetic vs Thermodynamic)
-
Microwave Assisted Synthesis
-
Palladium C
- Title: An efficient and simple approach for synthesizing indazole compounds using palladium-c
- Source: RSC Advances
-
URL:[Link]
Sources
- 1. Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Davis-Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indazole synthesis [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. jchr.org [jchr.org]
- 8. jchr.org [jchr.org]
removal of unreacted reagents from tert-butyl 6-methoxy-3-methyl-1H-indazole-1-carboxylate synthesis
[1]
Ticket ID: INDAZ-BOC-001 Subject: Removal of Unreacted Reagents & Impurities Post-Synthesis Status: Open Assigned Specialist: Senior Application Scientist[1]
The Reaction Landscape[2]
You are synthesizing tert-butyl 6-methoxy-3-methyl-1H-indazole-1-carboxylate . This reaction typically involves treating 6-methoxy-3-methyl-1H-indazole with di-tert-butyl dicarbonate (
While the synthesis is straightforward, the workup is the critical failure point. The N1-Boc bond in indazoles is electronically distinct from standard Boc-anilines; it is essentially an acyl-pyrazole, making it more susceptible to hydrolysis under acidic conditions.[1] Furthermore, the reagents (
The Impurity Profile
| Impurity | Nature | Standard Removal Failure | Risk Factor |
| Excess | Non-polar Electrophile | Co-elutes with product on silica; waxy solid that resists high-vac.[1] | Decomposes to acidic byproducts; degrades product stability. |
| DMAP | Basic Catalyst | "Streaks" on silica columns; difficult to remove with mild washes. | Nucleophilic; can cause slow deprotection or side reactions. |
| Unreacted Indazole | Polar Nucleophile | Similar solubility to product in some solvents. | Reduces yield calculation accuracy; biological interference. |
| N2-Isomer | Regioisomer | Kinetic byproduct.[1] | distinct biological activity; must be separated. |
Troubleshooting Modules (FAQs)
Issue #1: "I still see in my NMR after rotovap."
Diagnosis:
-
Method A (The Mildest): Imidazole Treatment. Add 2–3 equivalents of imidazole to the reaction mixture 15 minutes before workup. Imidazole reacts with
to form 1-Boc-imidazole .[1] This byproduct is unstable in water and hydrolyzes rapidly into imidazole, , and t-butanol during the aqueous wash. -
Method B (The Fastest): N,N-Dimethyl-1,3-propanediamine (DMPDA). Add 1.5 eq of DMPDA.[1] It reacts instantly to form a highly polar urea derivative that is quantitatively removed by a dilute citric acid or phosphate buffer wash.
Issue #2: "How do I remove DMAP without deprotecting my Indazole?"
Diagnosis: Standard acid washes (1M HCl) are too harsh for N-Boc indazoles and may cleave the carbamate. The Solution: Copper(II) Sulfate Complexation. DMAP binds avidly to Copper(II) ions.
-
Prepare a 10% aqueous
solution . -
Wash your organic layer with this solution.
-
Visual Indicator: The aqueous layer will turn from pale blue to a vibrant royal purple (the Cu-DMAP complex).
-
Repeat until the aqueous layer remains pale blue. This guarantees DMAP removal without altering the pH significantly.
Issue #3: "I have two spots on TLC. Is one the N2-isomer?"
Diagnosis: Indazoles have two nucleophilic nitrogens. While N1 is thermodynamically favored (especially with the 3-methyl substituent providing steric guidance), N2 protection is a common kinetic byproduct. The Solution: Chromatography. [2]
-
N1-Boc (Target): Generally less polar (higher
) on silica gel because the lone pair on N2 is less accessible/shielded compared to the NH of the starting material. -
N2-Boc (Impurity): Often forms in polar aprotic solvents (DMF) or with specific bases.
-
Separation: Use a gradient of Hexanes:Ethyl Acetate (start 95:5). The N1 isomer usually elutes first.
The "Gold Standard" Workup Protocol
Objective: Isolate tert-butyl 6-methoxy-3-methyl-1H-indazole-1-carboxylate free of DMAP and
Reagents:
-
Reaction mixture (in DCM or THF)
-
Imidazole (Scavenger)
-
10% Aqueous Citric Acid (pH ~4, Mild Acid)
-
Sat.
(Base)
Step-by-Step Procedure:
-
Scavenging (Crucial Step):
-
Phase 1: Removal of Base & Scavenged Byproducts:
-
Phase 2: Neutralization:
-
Phase 3: Drying:
-
Final Polish:
-
If the solid is waxy (trace t-BuOH), triturate with cold pentane or hexanes. The product is likely a solid; impurities will stay in the mother liquor.
-
Visualizing the Workflow
Diagram 1: Purification Decision Tree
This flow logic ensures you choose the correct path based on your specific impurity profile.
Caption: Decision tree for selecting the appropriate chemical wash based on residual reagents.
Diagram 2: Scavenging Mechanism (Imidazole)
Understanding why Imidazole works prevents "cargo cult" chemistry.
Caption: The chemical pathway converting lipophilic excess reagent into water-soluble waste.[1]
References
-
Regioselectivity of Indazole Protection
- Laronze, J. Y., et al. "Regioselectivity in the acylation of indazoles." Journal of Organic Chemistry, 2006.
- Note: Establishes N1 preference for 3-substituted indazoles.
-
Boc Removal Scavenging Methods
-
DMAP Removal Protocols
- University of Rochester, Department of Chemistry. "Not Voodoo: Workup Tricks."
-
Note: Standard operating procedure for CuSO4 washes.[3]
-
Stability of N-Boc Heterocycles
-
Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. 4th Edition, Wiley-Interscience.[1]
- Note: General reference for carbam
-
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. tert-Butyl 3-amino-5-bromo-1H-indazole-1-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rtong.people.ust.hk [rtong.people.ust.hk]
- 4. benchchem.com [benchchem.com]
- 5. Condensation Between Isocyanates and Carboxylic Acids in the Presence of 4-Dimethylaminopyridine (DMAP), a Mild and Efficient Synthesis of Amides [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. reddit.com [reddit.com]
alternative catalysts for functionalizing the indazole core
Topic: Alternative Catalysts (Non-Palladium) for Indazole Engineering Audience: Medicinal Chemists & Process Development Scientists
Mission Statement
Welcome to the Advanced Heterocycle Functionalization Support Center. While Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) remains the industry standard, it often faces limitations regarding regioselectivity (N1 vs. N2), cost, and residual metal compliance. This guide focuses on alternative catalytic systems —specifically Copper, Nickel, Ruthenium, and Photoredox platforms—to overcome these bottlenecks.
Module 1: Regioselective N-Arylation (The Copper Advantage)
Current Status: You are attempting to arylate the indazole nitrogen but are struggling with N1 vs. N2 selectivity or catalyst poisoning.
Technical Insight: Why Copper?
Unlike Palladium, which often requires N-protection or yields mixtures driven by steric bulk, Copper-catalyzed Chan-Lam coupling operates under a different mechanistic manifold. Quantum mechanical (HOMO) analysis of the indazole anion reveals a significant orbital coefficient at N1 compared to N2.[1] Consequently, oxidative copper catalysis (Cu(II)/Cu(III)) generally favors the N1-arylated product via electronic control, whereas alkylation (SN2) often yields mixtures driven by sterics and solvent effects.
Troubleshooting Guide: N-Arylation
| Symptom | Probable Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst poisoning by the basic pyridine-like N2. | Switch Ligand: Move from simple Cu(OAc)₂ to bidentate ligands like phenanthroline or TMEDA to stabilize the Cu-center against non-productive binding. |
| Poor N1:N2 Selectivity | Reaction is under kinetic control (often seen with alkyl halides). | Thermodynamic Equilibration: For alkylation, switch to thermodynamic conditions (high temp, non-polar solvent). For arylation, use Chan-Lam conditions (Cu(OAc)₂, Arylboronic acid) which intrinsically favor N1. |
| Protodeboronation | Boronic acid instability under oxidative conditions. | Slow Addition: Add the arylboronic acid in portions or use boronic esters (BPin) which are more robust, though slower to transmetalate. |
Standard Protocol: Cu-Catalyzed N1-Arylation (Chan-Lam)
-
Substrate: 1H-Indazole (1.0 equiv)
-
Coupling Partner: Arylboronic acid (1.5 equiv)
-
Catalyst: Cu(OAc)₂ (0.1 – 0.2 equiv)
-
Base/Ligand: Pyridine (2.0 equiv) - acts as both weak base and ligand.
-
Oxidant: Air (balloon) or O₂.
-
Solvent: DCM or DCE (Dry).
-
Conditions: Stir at RT for 16–24h.
-
Note: Use molecular sieves (4Å) if moisture leads to low yields.
Module 2: Direct C3-H Functionalization (Ni & Ru)
Current Status: You need to functionalize the C3 position but want to avoid the "Halogenation
Technical Insight: Radical & Chelation Control
Direct C3 functionalization is difficult because the C3 proton is not highly acidic.
-
Nickel (Radical): Ni-catalysis can couple aldehydes to the C3 position via a radical pathway using peroxides (TBHP). This avoids pre-functionalization.
-
Ruthenium (Chelation): Ru(II) catalysts utilize directing groups (like N-pyrimidyl or esters) to form a metallacycle, activating the C3-H bond for alkenylation or arylation.
Troubleshooting Guide: C3-H Activation
| Symptom | Probable Cause | Corrective Action |
| No Reaction at C3 | Lack of Directing Group (DG) or insufficient radical generation. | Strategy Shift: If using Ru, ensure a coordinating group (e.g., N-2-pyridyl) is present. If using Ni/Radical, ensure fresh TBHP is used to initiate the radical aldehyde species. |
| C7 Functionalization | Competition from the carbocyclic ring (C-H activation). | Steric/Electronic Control: C3 is electron-rich. Ensure the catalyst is electrophilic. For radical reactions, C3 is the preferred site for Minisci-type attack due to stability of the intermediate radical cation. |
| Over-oxidation | Sensitive functional groups reacting with TBHP (in Ni-catalysis). | Switch Oxidant: Use DTBP (Di-tert-butyl peroxide) which is milder, or switch to a photoredox system (see Module 3). |
Module 3: Photocatalytic Alkylation (Minisci-Type)
Current Status: You need to introduce alkyl groups (methyl, ethyl, isopropyl) at C3 under mild conditions.
Technical Insight: The Minisci Reaction
Traditional thermal Minisci reactions use Ag/persulfate and harsh acids. Modern photocatalytic variants use visible light and organic dyes (e.g., Eosin Y, 4-CzIPN) or Ir-catalysts to generate alkyl radicals from carboxylic acids or alkyl trifluoroborates. These radicals attack the protonated indazole (most electron-deficient position), typically favoring C3.
Q&A: Photoredox Challenges
Q: I am seeing a mixture of C3 and C7 alkylation. How do I fix this? A: This is a polarity mismatch. The Minisci reaction targets the most electron-deficient site. Ensure the reaction medium is acidic (TFA) to protonate the N2, making C3 more electrophilic. If C7 persists, the radical source might be too nucleophilic; try using an electrophilic radical precursor or blocking C7.
Q: The reaction stalls after 30%. A: Light penetration is likely the issue. On scales >100mg, use a flow reactor or high-intensity LEDs with vigorous stirring. Radical termination steps may also be consuming the catalyst; increase catalyst loading slightly (to 2-3 mol%).
Visual Decision Matrix & Mechanism
Figure 1: Catalyst Selection Decision Tree
Caption: Decision matrix for selecting the optimal catalytic system based on regioselectivity requirements and target position.
Figure 2: Mechanism of Ni-Catalyzed C3-Acylation (Radical Pathway)
Caption: Simplified mechanistic pathway for the Nickel-catalyzed oxidative C3-acylation of indazoles via radical intermediates.
Comparative Data: Catalyst Performance
| Feature | Palladium (Standard) | Copper (Chan-Lam) | Nickel (Radical) | Photoredox |
| Primary Utility | Cross-coupling (Halides) | N-Arylation (Boronic Acids) | C3-Acylation / Alkylation | Alkylation (Minisci) |
| N1 Selectivity | Variable (Steric dependent) | High (Electronic control) | N/A | N/A |
| Pre-functionalization | Required (Halides) | Not Required (C-H) | Not Required (C-H) | Not Required (C-H) |
| Cost | High | Low | Low | Medium (Catalyst dependent) |
| Air/Moisture | Sensitive | Tolerant (often requires O₂) | Tolerant | Sensitive (O₂ quenches) |
References
-
Regioselective N-Alkylation/Arylation
-
Copper vs. Palladium Selectivity (HOMO Analysis)
- Title: QM Analyses of Regioselectivity in Chan-Lam Reaction.
- Source: WuXi Biology.
-
URL:[Link]
-
Nickel-Catalyzed C3-Acylation
-
Minisci Reaction (Photocatalysis)
-
Ruthenium C-H Activation
Sources
- 1. wuxibiology.com [wuxibiology.com]
- 2. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 3. Development of a selective and scalable N1-indazole alkylation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. The nickel-catalyzed C3-acylation of 2H-indazoles with aldehydes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Direct C–H functionalisation of azoles via Minisci reactions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01526F [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Ruthenium(ii) catalyzed C-3 site selective alkenylation of indole derivatives via C–H activation - PMC [pmc.ncbi.nlm.nih.gov]
challenges in the scale-up of tert-butyl 6-methoxy-3-methyl-1H-indazole-1-carboxylate production
[1][2]
Welcome to the Process Chemistry Support Hub. Subject: Optimization and Troubleshooting for the N-Protection of 6-Methoxy-3-methyl-1H-indazole. Ticket ID: SC-IND-BOC-001 Assigned Specialist: Dr. A. Vance, Senior Application Scientist[1][2]
Executive Summary
The scale-up of tert-butyl 6-methoxy-3-methyl-1H-indazole-1-carboxylate production presents a classic process chemistry dichotomy: Regioselectivity vs. Stability .[1][2]
While the 3-methyl group provides steric guidance, the 6-methoxy substituent increases the electron density of the indazole core, altering the nucleophilicity of the N1 and N2 positions. The primary challenge is driving the reaction to the thermodynamically stable N1-isomer while preventing the thermal or acidic degradation of the labile Boc carbamate during isolation.[2]
This guide replaces standard operating procedures with a "Why-How" diagnostic approach, designed to help you troubleshoot live experiments.
Module 1: Regioselectivity & Reaction Kinetics
The Core Challenge: Indazoles exist in an annular tautomeric equilibrium (
Workflow Visualization: Thermodynamic Control Strategy
The following diagram illustrates the pathway to maximize the N1-isomer ratio.
Figure 1: Reaction pathway showing the DMAP-catalyzed isomerization of the kinetic N2 product to the stable N1 product.
Troubleshooting Q&A
Q: I am observing a 15% N2-isomer impurity by HPLC. How do I shift this to the N1 product without recrystallization? A: You are likely stopping the reaction too early or running it too cold.[2]
-
The Science: The N2-Boc species is kinetically favored but less stable.[2] In the presence of a nucleophilic catalyst like 4-Dimethylaminopyridine (DMAP), the N2-Boc group can be transferred to the DMAP and then re-attached to the N1 position (the thermodynamic sink).
-
The Fix:
-
Ensure you are using DMAP (0.1 – 0.2 equiv), not just Triethylamine (TEA).
-
Allow the reaction to stir at 20–25°C (Room Temperature) for an additional 4–6 hours. Do not keep it at 0°C once the addition is complete.
-
Process Check: Take an aliquot, stir it with a small amount of DMAP in THF for 1 hour, and re-inject. If the ratio improves, your main reactor needs more time or slightly more catalyst.
-
Q: Why does the reaction turn dark orange/brown upon scale-up? A: This usually indicates oxidation of the electron-rich 6-methoxy-indazole core or trace aniline impurities.[1][2]
-
The Fix:
-
Degas your solvents. Sparge THF or DCM with nitrogen for 15 minutes before charging.[2]
-
Check Starting Material Quality: Ensure the precursor (6-methoxy-3-methyl-1H-indazole) is free of transition metals (if prepared via coupling) or residual hydrazine.[2] A simple carbon filtration of the starting material solution before adding
can resolve this.[2]
-
Module 2: Scale-Up Protocol & Safety
The Core Challenge: The reaction of amines/indazoles with Di-tert-butyl dicarbonate (
Standardized Scale-Up Protocol (100g – 1kg Basis)
| Parameter | Specification | Rationale |
| Solvent | THF (Tetrahydrofuran) or DCM | THF is preferred for solubility; DCM allows for easier aqueous washes but poses environmental concerns.[1][2] |
| Concentration | 5 – 8 Volumes (mL/g) | Sufficient dilution to manage exotherm but concentrated enough for crystallization later.[2] |
| Base Stoichiometry | TEA (1.2 equiv) + DMAP (0.1 equiv) | TEA acts as the proton scavenger; DMAP acts as the acyl-transfer catalyst.[2] |
| Reagent ( | 1.1 – 1.2 equiv | Slight excess ensures full conversion; excess is removed during workup.[2] |
| Temperature | Addition: < 5°C Reaction: 20–25°C | Cold addition suppresses runaway exotherms; warming drives thermodynamic equilibration.[2] |
Troubleshooting Q&A
Q: We experienced a pressure spike in the reactor during
-
The Mechanism: The reaction generates
as a byproduct if any hydrolysis occurs or during the carbamate formation mechanism depending on the exact pathway/additives.[2] Furthermore, the exotherm can vaporize solvent. -
The Fix:
Q: The product is oiling out during the quench. How do I get a solid? A: N-Boc indazoles are lipophilic and low-melting.[1][2] Oiling out is common if the organic solvent is stripped too aggressively.[2]
-
The Fix: Switch to a Solvent Swap crystallization method.
-
Perform the aqueous wash (Citric acid 5%
Water Brine).[2] -
Distill off the reaction solvent (THF/DCM) to a minimum stirrable volume.
-
Slowly add Heptane or Hexane (anti-solvent) while stirring.[2]
-
Seeding: Add seed crystals of the pure product once the solution turns cloudy.
-
Cool slowly to 0–5°C. The oil should solidify into filterable crystals.
-
Module 3: Stability & Isolation (The "Hidden" Killer)
The Core Challenge: The N1-Boc bond in indazoles is significantly more labile (unstable) than a standard N-Boc amine (like Boc-Piperidine).[2] It can cleave under acidic conditions or high thermal stress.[1][2]
Stability Logic Diagram
Figure 2: Critical failure points during isolation.[1][2] N1-Boc indazoles are susceptible to premature deprotection.[1][2]
Troubleshooting Q&A
Q: My LC-MS shows clean product in the reactor, but after drying, I see 30% starting material (deprotected indazole). A: You are likely deprotecting the product during the drying or concentration phase.
-
The Cause:
-
The Fix:
-
Neutralization: The final wash must be with Saturated
or Brine.[2] Ensure the pH of the aqueous layer is neutral/basic (pH 7–8) before separation. -
Temperature Limit: Set the rotary evaporator bath to maximum 35°C . Use a higher vacuum rather than higher heat.[1][2]
-
Storage: Store the solid at 4°C. Do not leave it in solution at room temperature for days.
-
Q: How do I remove excess
-
The Chemical Solution: Add a "Scavenger" amine at the end of the reaction.[2]
References
-
Regioselectivity in Indazole Protection
-
Boc-Protection Mechanisms & Catalysis
-
Scale-Up of Indazole Carboxylates
-
Stability of N-Carbamoyl Indazoles
(Note: While specific patents exist for the 6-methoxy-3-methyl derivative, the chemistry cited above represents the foundational consensus for the indazole class.)[2]
Sources
- 1. Welcome To Hyma Synthesis Pvt. Ltd [hymasynthesis.com]
- 2. US20040248960A1 - Process for preparing 1-methylindazole-3-carboxylic acid - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. jaoc.samipubco.com [jaoc.samipubco.com]
- 7. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Technical Guide: Preventing Side Reactions in Protected Indazole Functionalization
To: Research Scientists, Medicinal Chemists, and Process Development Engineers From: Senior Application Scientist, Heterocycle Functionalization Unit Subject: Troubleshooting & Prevention of Side Reactions in Indazole Functionalization
Introduction
The indazole scaffold is a privileged structure in drug discovery, serving as a bioisostere for indole and appearing in numerous kinase inhibitors (e.g., Axitinib, Pazopanib). However, its functionalization is fraught with regioselectivity issues (N1 vs. N2) and inherent reactivity challenges, such as ring-opening during lithiation and "halogen dance" rearrangements.
This guide provides a technical support framework to anticipate, diagnose, and prevent these specific side reactions. It moves beyond standard protocols to explain the why and how of failure modes, ensuring your synthetic route is robust and reproducible.
Module 1: Regioselectivity (N1 vs. N2 Alkylation)
The Problem: Indazoles possess two nucleophilic nitrogen atoms. N1-alkylation is generally thermodynamically favored, while N2-alkylation can be kinetically favored or induced by specific electronic/steric conditions. Obtaining a single isomer is the most common challenge.
Mechanism & Causality[1][2]
-
Thermodynamic Control (N1): The N1-substituted tautomer preserves the aromaticity of the benzene ring more effectively than the N2-substituted quinoid-like structure.
-
Kinetic Control (N2): Under conditions where the proximal nitrogen (N2) is more accessible or when using specific electrophiles (e.g., trichloroacetimidates), N2 attack is faster.
-
Coordination Effects: Substituents at C3 containing Lewis basic sites (e.g., esters) can coordinate with metal cations (Na⁺, Li⁺), directing alkylation to N2 via a chelated transition state.
Troubleshooting Guide
| Scenario | Likely Cause | Corrective Action |
| Mixture of N1/N2 isomers (approx. 1:1) | Weak base (K₂CO₃/Cs₂CO₃) in polar aprotic solvent (DMF). | Switch to NaH/THF. Strong bases generate a distinct anion that favors the thermodynamic N1 product. |
| Unexpected N2 selectivity | Presence of a C3-ester or carbonyl group. | Check for Chelation. The metal cation may be coordinating N2 and the C3-oxygen.[1] Switch to a non-coordinating cation (e.g., K⁺ with 18-crown-6) or use a bulky electrophile. |
| Need exclusive N2 alkylation | Standard alkyl halides favor N1. | Use Trichloroacetimidates. Reacting indazoles with alkyl trichloroacetimidates under acid catalysis (e.g., TMSOTf) highly favors N2 alkylation due to the specific activation mechanism. |
Visual Decision Tree: Selecting Conditions for N-Alkylation
Figure 1: Decision matrix for controlling N-alkylation regioselectivity in indazoles.
Module 2: Lithiation & Ring Opening (The "Suicide" Reaction)
The Problem: Attempting to lithiate C3 of an N1-protected indazole often leads to fragmentation. The base attacks the protecting group or deprotonates C3, which then triggers a ring-opening to form an o-aminobenzonitrile derivative.
Mechanism of Failure
When an N1-protected indazole (e.g., N1-Boc or N1-Tosyl) is treated with a strong base (n-BuLi), the lithium species can attack the carbonyl of the protecting group or the C3 anion can undergo a retro-cyclization.
-
N1-Protection Risk: The N1-C7a bond is weakened. Lithiation at C3 creates an anion that can expel the N1-protecting group, opening the pyrazole ring.
Prevention Protocol
-
Use N2-Protection for C3 Lithiation:
-
Protocol: Protect N2 with a SEM (2-(trimethylsilyl)ethoxymethyl) group.
-
Why: The N2-SEM group stabilizes the C3-lithio species and prevents the ring-opening pathway. The SEM group coordinates with the lithium cation, directing metallation precisely to C3 (Directed ortho Metalation - DoM).
-
Reference: Indazoles are regioselectively protected at N-2 by a SEM group... The SEM group can efficiently direct regioselective C-3 lithiation. [1]
-
-
Use Unprotected Indazoles (Free NH):
-
Protocol: Use 2 equivalents of base (e.g., LiHMDS or n-BuLi).
-
Why: The first equivalent deprotonates the NH, creating an N-anion. This anionic species is electron-rich and highly resistant to nucleophilic attack or ring opening. The second equivalent then lithiates C3.
-
Reference: Unprotected indazoles with a free N-H bond avert isomerization because the heterocycle is deprotonated in situ.[2] [2]
-
Visual Mechanism: Ring Opening vs. Stabilization
Figure 2: Contrast between N1-protection leading to ring opening and N2-SEM protection enabling stable C3 lithiation.
Module 3: Halogen Dance (Anion Migration)
The Problem: During lithiation of brominated or iodinated indazoles, the lithium atom may not stay at the position of the halogen-lithium exchange. It can migrate to a more thermodynamically stable position (often adjacent to the ring nitrogen or another stabilizing group), causing the halogen to "dance" to a new position.
Diagnostic
-
Symptom: You perform a Li-Hal exchange at C5-Br, quench with an electrophile, but the electrophile ends up at C3 or C7, and the Br has moved or vanished.
Prevention Strategy
-
Temperature Control is Critical:
-
Halogen dance is temperature-dependent.
-
Protocol: Perform Li-Hal exchange at -100°C to -78°C and quench immediately (within 1-2 minutes). Do not allow the reaction to warm up before adding the electrophile.
-
-
Use of "Turbo Grignards":
-
Reagent: iPrMgCl·LiCl.
-
Why: Magnesium reagents are less basic and less prone to scrambling/migration than lithium reagents, while still effecting the halogen exchange.
-
Reference: Halogen dance reactions... regarded as side-reactions to prevent...[3] Turbo Grignard reagent undergoes metal/halogen exchange with high tolerance. [3]
-
Module 4: C-H Activation & Minisci Reactions
The Problem: Transition metal-catalyzed C-H activation (Rh, Co, Ir) or radical Minisci reactions often suffer from poor regioselectivity (C3 vs C7) or over-functionalization.
Technical FAQ
Q: How do I target C7 exclusively?
-
A: C7 is sterically crowded and electronically less favored than C3. To target C7, you must use a Directing Group (DG) at N1.
-
Protocol: Install a bulky phosphorus directing group (e.g.,
) or use an N-pivaloyl group.[4] These groups direct Ir or Rh catalysts to the C7 position via chelation assistance. -
Reference: Installation of the N-P(O)tBu2 group at the N position can produce C7 arylation products.[4] [4]
Q: My Minisci reaction (radical alkylation) gives a mixture of C3 and C7 products. How do I fix this?
-
A: Minisci reactions are nucleophilic radical attacks.[5][6]
-
C3 Selectivity: Generally favored for nucleophilic radicals due to the electronic deficiency of the pyrazole ring.
-
C7 Selectivity: Can occur if C3 is blocked or if the radical is highly electrophilic.
-
Solution: Block C3 with a temporary halogen or use solvent control (e.g., acidic aqueous media often favors C3 protonation, making the ring more electrophilic at C3).
-
Summary of Protecting Group Performance
| Protecting Group | Stability (Base/Li) | Stability (Acid) | Best Use Case | Risk Factor |
| THP (Tetrahydropyranyl) | Moderate | Low | General N-protection | Can deprotect with Lewis acids used in catalysis. |
| SEM (Trimethylsilylethoxymethyl) | High | Moderate | C3 Lithiation | Expensive; requires TBAF/acid to remove. |
| Boc (tert-Butyloxycarbonyl) | Low | Low | Simple alkylation | High risk of ring opening with strong bases (n-BuLi). |
| Tosyl (Ts) | Moderate | High | Crystallinity | Electron-withdrawing; deactivates ring for electrophilic attack. |
| Free NH | N/A | High | C-S couplings, some C-H activation | Requires extra equiv. of base; solubility issues. |
References
-
Regioselective protection at N-2 and derivatization at C-3 of indazoles. Source: PubMed / NIH URL:[Link]
-
Unprotected Indazoles Are Resilient to Ring-Opening Isomerization. Source: PubMed URL:[Link]
-
Generation of Organolithium Compounds bearing Super Silyl Ester. Source: PMC / NIH URL:[Link]
-
From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds. (Applicable to Indazole C7 strategies) Source: PubMed URL:[Link]
-
C3-Indazole Functionalization: A Review. Source: Chimica Italiana URL:[Link]
Sources
- 1. BJOC - Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations [beilstein-journals.org]
- 2. Unprotected Indazoles Are Resilient to Ring-Opening Isomerization: A Case Study on Catalytic C-S Couplings in the Presence of Strong Base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. From C4 to C7: Innovative Strategies for Site-Selective Functionalization of Indole C-H Bonds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.hw.ac.uk [pure.hw.ac.uk]
- 6. scispace.com [scispace.com]
Technical Support Center: Optimization of Solvent Systems for Indazole Reactions
This guide serves as a specialized technical support center for optimizing solvent systems in indazole synthesis and functionalization. It is designed for medicinal chemists and process engineers encountering specific reproducibility or selectivity issues.
Status: Operational Operator: Senior Application Scientist Topic: Solvent Effects on Regioselectivity, Solubility, and Catalysis in Indazole Chemistry
Regioselectivity Troubleshooting: The N1 vs. N2 Dilemma
Context: The indazole ring contains two nitrogen atoms.
Q1: I need to synthesize an N1-alkyl indazole exclusively. My current process (K₂CO₃/DMF) gives a 60:40 mixture. How do I fix this?
Diagnosis: You are operating under conditions that favor charge equilibration. In polar aprotic solvents like DMF or DMSO, the indazole anion is "naked," leading to a loose transition state where the electrophile attacks the nitrogen with the highest electron density (often N2, despite N1 product stability).
Solution: Switch to a Non-Polar/Coordinating Solvent System to enforce specific cation-chelation.
-
Protocol: Use Sodium Hydride (NaH) as the base in Tetrahydrofuran (THF) .[1]
-
Mechanism: In THF, the Na⁺ cation coordinates tightly between the N2 nitrogen and the electrophile (or the leaving group), effectively shielding N2 and directing the alkylating agent to N1. This "chelation control" can boost N1:N2 ratios to >95:5.
-
Alternative: If solubility in THF is poor, use Toluene with a phase transfer catalyst, but THF/NaH is the gold standard for N1 selectivity.
Q2: Conversely, I specifically target the N2-alkyl isomer. Is there a solvent system that favors this "kinetic" product?
Diagnosis: Direct alkylation with alkyl halides rarely favors N2 highly. You need to change the mechanism from S_N2 to an imidate-based transfer or exploit steric/electronic steering.
Solution: Use Dioxane with Alkyl Trichloroacetimidates .
-
Protocol: React the indazole with an alkyl 2,2,2-trichloroacetimidate in 1,4-Dioxane using a catalytic amount of acid (e.g., TMSOTf or TfOH).
-
Why it works: This reaction proceeds via a concerted transition state where the imidate nitrogen protonates N1 while the alkyl group transfers to N2. Computational studies show the N2 transition state is favored by ~3.4 kcal/mol in non-polar solvents like dioxane.
-
Data Point: In dioxane, yields of N2-alkyl indazoles often exceed 90%, whereas polar solvents erode this selectivity.
Visual Guide: Solvent Decision Tree for Regioselectivity
Figure 1: Decision matrix for selecting solvent systems based on the desired regiochemical outcome of indazole alkylation.
Cross-Coupling & Catalysis Optimization
Context: Indazoles are notorious for stalling Palladium-catalyzed cross-couplings (Suzuki, Buchwald) due to the "poisoning" effect of the nitrogen lone pair on the Pd catalyst and poor solubility of the scaffold.
Q3: My Suzuki coupling works on the chloro-indazole starting material but stalls at 30% conversion. I am using Toluene/Water.
Diagnosis: The stalling is likely due to precipitation of the intermediate oxidative addition complex or catalyst deactivation by the indazole nitrogen. Toluene often lacks the polarity to solubilize the polar indazole-boronate intermediates.
Solution: Switch to a High-Solubility Aqueous System or Green Polar Aprotic .
-
Recommendation: 1,4-Dioxane/Water (4:1) or n-Butanol .
-
Why: Dioxane/Water is a "universal solubilizer" for indazoles. It maintains a high enough boiling point (101°C) to overcome activation energy barriers while solvating both the organic halide and the inorganic base.
-
Green Alternative: Ethanol/Water (1:1) . Recent data indicates that aqueous ethanol can accelerate oxidative addition via hydrogen bonding stabilization, often outperforming toluene in rates.
Q4: I need to perform a chemoselective coupling on a chloro-indazole triflate. How does solvent affect which spot reacts?
Diagnosis: Solvent polarity dictates the nature of the palladium species.
-
Non-Polar (Toluene/Xylene): Favors reaction at the C–Cl bond (via a neutral mono-phosphine Pd species).
-
Polar (MeCN/DMF): Favors reaction at the C–OTf bond (via a cationic or anionic Pd species stabilized by the solvent dielectric).
Protocol Table: Solvent Effects on Pd-Selectivity
| Target Site | Recommended Solvent | Catalyst System | Mechanism |
| C–Cl | Toluene or Xylene | Pd(P^t^Bu₃)₂ | Neutral Pathway |
| C–OTf | Acetonitrile (MeCN) or DMF | Pd(OAc)₂ / XPhos | Cationic Pathway |
| Both (Non-Selective) | THF or Acetone | Pd(dppf)Cl₂ | Mixed Mechanisms |
Green Chemistry & Solubility Solutions
Q5: We are moving away from DMF and NMP due to toxicity concerns. What are the best "Green" replacements for indazole synthesis?
Answer: Indazoles are often crystalline and hard to dissolve, which is why DMF is popular. However, two green alternatives have shown excellent performance:
-
2-Methyltetrahydrofuran (2-MeTHF):
-
Application: Replaces THF and DCM.
-
Benefit: Higher boiling point (80°C) than THF allows for faster kinetics; immiscible with water, simplifying workup (no extraction solvent swap needed).
-
-
PEG-300 (Polyethylene Glycol):
-
Application: Replaces DMF in copper-catalyzed cyclizations (e.g., from 2-halobenzaldehydes).
-
Benefit: Non-toxic, biodegradable. It acts as a phase transfer catalyst and solvent simultaneously.
-
Q6: How can I purify N1/N2 isomers without a column?
Answer: Exploit the Differential Solubility in mixed aqueous solvents.
-
Protocol: Dissolve the crude mixture in hot Acetone or Ethanol . Slowly add Water until turbidity persists. Cool gradually.
-
Outcome: N2-alkyl indazoles are generally more symmetrical and have higher melting points/lower solubility than N1 isomers. They often crystallize out first in high purity (>99%), leaving the N1 isomer in the mother liquor.
References
-
Regioselective N-Alkylation of Indazoles: Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology. Link
-
Solvent Effects in Pd-Coupling: Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. NIH/PubMed. Link
-
Green Synthesis of Indazoles: Ammonium Chloride Catalyzed Green Synthesis of Substituted 1-H-Indazole Derivatives.[2] Sami Publishing Company. Link
-
General Indazole Synthesis Guide: Synthesis of 2H-indazoles. Organic Chemistry Portal. Link
-
Solvent Selection Guides: Green solvent selection guides. White Rose Research Online. Link
Sources
troubleshooting unexpected NMR shifts in indazole derivatives
Topic: Troubleshooting Unexpected NMR Shifts in Indazole Derivatives
Introduction: The Indazole Challenge
Indazoles are privileged scaffolds in kinase inhibitors (e.g., Axitinib, Pazopanib), yet they present a notorious challenge in NMR spectroscopy: Tautomeric ambiguity and Regioisomeric confusion .
If you are observing "missing" peaks, broad signals, or chemical shifts that deviate by >10 ppm from prediction, you are likely encountering the dynamic equilibrium between
This guide provides a self-validating workflow to resolve these anomalies.
Module 1: The Tautomerism Trap ( vs. )
Q: Why do my proton signals disappear or broaden significantly in ?
Diagnosis: You are observing intermediate chemical exchange between the
Mechanism:
Indazole exists in a tautomeric equilibrium.[1][2] While the
The Fix:
-
Switch Solvent: Move to a highly polar, hydrogen-bond-accepting solvent like DMSO-
. This "locks" the tautomer (usually ) via strong intermolecular H-bonds, slowing the exchange regime to the "slow limit" and sharpening the peaks. -
Temperature: If signals remain broad, run the experiment at 320-330 K to push the system into the "fast exchange" limit (averaging the signals) or cool to 240 K to freeze the conformers.
Visualization: Tautomeric Equilibrium
Figure 1: The proton transfer dynamic.[2][3][4][5] In non-polar solvents, rapid oscillation causes signal loss.
Module 2: Distinguishing N1 vs. N2 Alkylation
Q: I alkylated my indazole. How do I prove if the substituent is on N1 or N2?
The Issue: Synthetic alkylation often yields a mixture. N1-alkylation is thermodynamically stable (benzenoid structure preserved), while N2-alkylation is often kinetically favored but results in a quinoid-like electronic distribution.
The Solution: Carbon-13 Diagnostic Shifts
Do not rely solely on Proton NMR. The
Reference Data: Diagnostic
C Shifts
| Position | N1-Substituted (Benzenoid) | N2-Substituted (Quinoid-like) | |
| C3 | 132 - 135 ppm | 120 - 125 ppm | ~10-12 ppm (Shielded) |
| C7a | ~138 - 140 ppm | ~148 - 150 ppm | ~10 ppm (Deshielded) |
Protocol:
-
Acquire a
C-NMR (or C-APT/DEPT). -
Locate the C3 carbon (usually a sharp doublet in proton-coupled spectra, or identified via HSQC).
-
Verdict: If C3 is < 126 ppm, you have the N2-isomer . If C3 is > 132 ppm, you have the N1-isomer .
Expert Insight: The shielding of C3 in N2-isomers is due to the loss of aromaticity in the pyrazole ring, forcing a localized double bond character that increases electron density at C3.
Module 3: Advanced Verification ( N-HMBC)
Q: My shifts are ambiguous. What is the "Gold Standard" experiment?
The Solution:
Experimental Setup:
-
Pulse Sequence: hmbcgpndqf (Gradient selected HMBC).
-
Optimization: Set long-range coupling constant (
) to 5-8 Hz . -
Reference Standard: Nitromethane (0 ppm) or Liquid Ammonia.
Interpretation Guide
| Isomer | Pyrrole-like N (N-R) | Pyridine-like N (N=C) | Observation |
| N1-Alkylated | N1: -140 to -160 ppm | N2: -60 to -80 ppm | Large |
| N2-Alkylated | N2: -170 to -190 ppm | N1: -90 to -110 ppm | Both nitrogens shift, but N2 becomes the shielded "pyrrole" type. |
Logic Flow:
-
In N1-alkyl , N1 is the donor (pyrrole-like, shielded) and N2 is the acceptor (pyridine-like, deshielded).
-
In N2-alkyl , the roles reverse.
Module 4: Troubleshooting Workflow
Use this decision tree to guide your next experiment.
Figure 2: Step-by-step logic for assigning indazole regioisomers.
References
-
Claramunt, R. M., et al. (1993). "A 13C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles." Canadian Journal of Chemistry.[1][2]
-
Elguero, J., et al. (2013).[6] "Structure of NH-benzazoles (1H-benzimidazoles, 1H- and 2H-indazoles, 1H- and 2H-benzotriazoles)." Journal of Heterocyclic Chemistry.
-
Oxford Instruments. (2020). "Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy."
-
Doganc, F., & Göker, H. (2024).[7] "Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques." Magnetic Resonance in Chemistry.
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Switching imidazole reactivity by dynamic control of tautomer state in an allosteric foldamer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Differentiation of regioisomeric N-alkylation of some indazoles and pyrazolopyridines by advanced NMR techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
comparison of Boc, SEM, and other N-protecting groups for indazoles
Strategic -Protection of Indazoles: A Technical Comparison of Boc, SEM, and Alternatives
Executive Summary
For medicinal chemists and process scientists, the indazole scaffold presents a unique challenge: annular tautomerism. The choice of
This guide objectively compares tert-Butyloxycarbonyl (Boc) , 2-(Trimethylsilyl)ethoxymethyl (SEM) , and alternative groups (THP, Tosyl, PMB), focusing on their ability to control
The Indazole Challenge: Tautomerism & Regiocontrol
Indazole exists in a tautomeric equilibrium between the
-
Thermodynamics: The
-isomer is aromatic and thermodynamically more stable by approximately 2.3–4.5 kcal/mol compared to the -isomer (quinoid-like character). -
Kinetics: Electrophiles often attack the
position first due to the "proximity effect" or specific coordination, but the product may rearrange to the position under thermodynamic control.
Why it matters:
- -Protection: Blocks the most stable site; typically used for general stability or directing C-7 functionalization.
- -Protection: Forces the system into a quinoid-like electronic state; critical for directing C-3 lithiation due to the chelating ability of groups like SEM.
Visualization: Tautomerism & Reactivity Pathways
Figure 1: Mechanistic pathways for N1 vs N2 protection. Note the potential for N2-to-N1 migration under thermodynamic conditions.[1][2]
Detailed Comparison: Boc vs. SEM vs. Others[3]
A. Boc (tert-Butyloxycarbonyl)
Role: The "Transient" Protector.
-
Regioselectivity: Predominantly
under thermodynamic conditions (e.g., DMAP, base, RT to heat). Under strictly kinetic conditions (low temp, no equilibration), mixtures or products can form, but they readily migrate to . -
Pros: Cheap, crystalline products, easy NMR analysis, clean thermal or acidic removal.
-
Cons: Unstable to strong nucleophiles (e.g., organolithiums) and Lewis acids. The carbonyl can act as a "nucleophilic sink," leading to decomposition during harsh reactions.
-
Best For: Suzuki couplings, mild C-H activation, purification intermediates.
B. SEM (2-(Trimethylsilyl)ethoxymethyl)
Role: The "Lithiation" Director.[3][4]
-
Regioselectivity: Can be engineered. Standard NaH/DMF conditions often yield mixtures favoring
. However, -SEM is specifically sought for its ability to direct lithiation to the C-3 position via a "complex-induced proximity effect" (CIPE). -
Pros: Extremely robust to bases (n-BuLi, LDA) and nucleophiles. The oxygen in the ethoxy chain coordinates lithium, stabilizing the C-3 anion.
-
Cons: Expensive reagent (SEM-Cl). Removal can be difficult; standard TBAF sometimes fails or is sluggish, requiring MgBr
or acid/heat. -
Best For: C-3 Functionalization (Lithiation) , protecting against harsh basic conditions.
C. Alternatives (THP, Tosyl, PMB)
-
THP (Tetrahydropyranyl): Similar to SEM (acetal) but lacks the silicon handle. Introduces a chiral center (diastereomers), complicating NMR. Good for base stability, bad for acid stability.
-
Tosyl (Ts): Electron-withdrawing. Strongly deactivates the ring. Favors
. Useful for crystallinity but makes the ring less reactive toward oxidative addition. -
PMB (p-Methoxybenzyl): Robust
protection. Requires oxidative removal (CAN, DDQ) or strong acid (TFA/heat). Good for orthogonality if Boc/SEM are used elsewhere.
Comparative Data Analysis
Table 1: Performance Matrix of -Protecting Groups on Indazole
| Feature | Boc | SEM | THP | Tosyl (Ts) |
| Primary Regioisomer | ||||
| Stability: Acid | Low (TFA/HCl removes) | Moderate (Stable to mild acid) | Low (AcOH/HCl removes) | High |
| Stability: Base | Low (Hydrolyzes/Migrates) | High (Stable to n-BuLi) | High | Moderate |
| Stability: Fluoride | Stable | Unstable (TBAF removes) | Stable | Stable |
| C-3 Lithiation Utility | Poor (Decomposes) | Excellent (Directing Group) | Moderate | Poor (Deactivates) |
| Crystallinity | High | Low (Oils common) | Low (Oils/Diastereomers) | High |
| Atom Economy | Good | Poor | Good | Moderate |
Table 2: Regioselectivity in Alkylation (Representative Data)
Data synthesized from literature precedents (e.g., Beilstein J. Org. Chem. 2014, 10, 1166).
| Reagent / Conditions | Major Isomer | Ratio ( | Notes |
| Boc | >95:5 | Thermodynamic control. | |
| SEM-Cl / NaH / THF (0°C) | ~60:40 to 80:20 | Kinetic mixture; separation required. | |
| SEM-Cl / NaH / THF (-78°C) | Variable | Favors | |
| DHP / PTSA (Cat.) | >90:10 | Acid-catalyzed thermodynamic equilibration. |
Decision Framework
Use this logic flow to select the appropriate protecting group for your synthetic route.
Figure 2: Strategic decision tree for N-protection based on downstream chemistry.
Experimental Protocols
Protocol A: Thermodynamic -Boc Protection
This protocol ensures high regioselectivity for the N1 isomer via thermodynamic equilibration.
-
Setup: To a solution of the indazole substrate (1.0 equiv) in DCM (0.2 M) is added DMAP (0.1 equiv) and Et
N (1.5 equiv). -
Addition: Boc
O (1.2 equiv) is added portion-wise at room temperature. -
Reaction: Stir at RT for 2–4 hours. Monitor by TLC/LCMS.
-
Note: If
-Boc is observed, add 0.1 equiv more DMAP and stir longer; DMAP catalyzes the isomerization to the stable form.
-
-
Workup: Wash with dilute citric acid (to remove DMAP/Et
N), then brine. Dry over Na SO . -
Purification: Often not required; recrystallize from Hexanes/EtOAc if needed.
Protocol B: -SEM Protection & C-3 Lithiation
Designed for accessing C-3 substituted indazoles.[4]
Step 1: Protection
-
Setup: Suspend NaH (60% dispersion, 1.2 equiv) in anhydrous THF at 0°C under Argon.
-
Addition: Add indazole (1.0 equiv) dropwise in THF. Stir 30 min to form the anion.
-
Alkylation: Add SEM-Cl (1.1 equiv) dropwise.
-
Outcome: Yields a mixture of
/ . Isolate the isomers by column chromatography (silica gel).-
Crucial: Identify
-SEM by NOESY (interaction with C-3 proton) or X-ray. The -isomer is required for the next step.
-
Step 2: C-3 Lithiation
-
Lithiation: Dissolve
-SEM indazole in dry THF at -78°C. -
Reagent: Add n-BuLi (1.1 equiv) dropwise. The SEM oxygen coordinates the Li, directing it to C-3.[3]
-
Trapping: Stir 30 min, then add electrophile (e.g., MeI, aldehyde).
-
Result: Exclusive C-3 functionalization.
Protocol C: SEM Deprotection (The "Difficult" Step)
Standard TBAF often fails for N-SEM. Use this robust method.
-
Reagent: MgBr
·OEt (5.0 equiv) and Nitromethane (MeNO ). -
Procedure: Dissolve substrate in Et
O/MeNO (1:1). Add MgBr .[5] -
Conditions: Heat to 50°C for 4–12 hours.
-
Mechanism: Mg
acts as a hard Lewis acid, coordinating the ethoxy oxygen, facilitating cleavage without the harsh basicity of fluoride ions.
References
-
Regioselective Protection & Lithiation
-
Luo, G.; Chen, L.; Dubowchik, G. "Regioselective protection at N-2 and derivatization at C-3 of indazoles." Journal of Organic Chemistry, 2006 , 71(14), 5392–5395.[6]
-
-
Indazole Tautomerism & Alkylation
- Cheung, M. et al. "Investigation of the Regioselectivity of the Alkylation of Indazoles." Journal of Heterocyclic Chemistry, 2017, 54, 1563.
-
SEM Deprotection Strategies
-
Boc Deprotection Kinetics
Sources
- 1. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. Regioselective protection at N-2 and derivatization at C-3 of indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 6. AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
alternative synthetic pathways to 6-methoxy-3-methyl-1H-indazole
Executive Summary
The 6-methoxy-3-methyl-1H-indazole scaffold is a privileged pharmacophore in medicinal chemistry, serving as a critical building block for small molecule kinase inhibitors (e.g., VEGFR, PDGFR inhibitors) and GPCR ligands. Its structural integrity—specifically the 6-methoxy substitution—is vital for hydrogen bond acceptor interactions within the ATP-binding pockets of various kinases.
This guide objectively compares three distinct synthetic pathways to access this target. Unlike generic reviews, we focus on the causality of reagent choice , process scalability , and regiochemical fidelity .
The Strategic Landscape
| Metric | Route A: Nucleophilic Cyclization | Route B: Diazo-Reduction (Classical) | Route C: Oxidative Cyclization (Modern) |
| Key Precursor | 2-Fluoro-4-methoxyacetophenone | 2-Amino-4-methoxyacetophenone | 2-Aminophenyl ketone oximes |
| Step Count | 1 (One-pot) | 2 (Diazotization + Reduction) | 2-3 (Oxime formation + Cyclization) |
| Scalability | High (Industrial preferred) | Medium (Exothermic/Hazardous) | Low-Medium (Reagent cost) |
| Atom Economy | Excellent | Poor (Stoichiometric SnCl₂/Fe) | Good |
| Primary Risk | High temperature/Pressure | Unstable Diazonium intermediates | Reagent cost/Availability |
Detailed Pathway Analysis
Route A: The Nucleophilic Substitution ( ) Strategy
Best for: Rapid library generation, high-throughput synthesis, and robust substrates.
This pathway leverages the reactivity of 2-haloacetophenones with hydrazine.[1] The presence of the ortho-acetyl group activates the fluorine towards nucleophilic displacement, even in the presence of the deactivating para-methoxy group (relative to the fluorine).
Mechanism & Logic[2][3]
-
Condensation: Hydrazine attacks the ketone carbonyl to form a hydrazone intermediate.
-
Cyclization (
): The terminal nitrogen of the hydrazone attacks the C-F bond. The intramolecular nature of this step overcomes the electronic deactivation caused by the methoxy group. -
Aromatization: Loss of HF drives the formation of the aromatic indazole core.
Experimental Protocol (Self-Validating)
-
Reagents: 2-Fluoro-4-methoxyacetophenone (1.0 eq), Hydrazine hydrate (5.0 eq, excess drives equilibrium).
-
Solvent: Ethylene glycol or n-Butanol (High boiling point required: >110°C).
-
Procedure:
-
Dissolve 2-fluoro-4-methoxyacetophenone in n-butanol (5 mL/mmol) in a pressure vial or round-bottom flask.
-
Add hydrazine hydrate dropwise at room temperature.
-
Heat to reflux (117°C) for 12–16 hours. Checkpoint: Monitor via LC-MS for disappearance of the hydrazone intermediate.
-
Cool to room temperature. The product often precipitates.
-
Pour into ice water. Filter the solid.[3]
-
Purification: Recrystallize from Ethanol/Water.
-
Pros: One-pot; no heavy metals.[4] Cons: Requires elevated temperatures; 2-fluoro precursor is more expensive than the amino analog.
Route B: The Classical Diazo-Reduction (Bartoli/Sandmeyer Variant)
Best for: Large-scale batches where cost of goods (CoG) is paramount and heavy metal waste can be managed.
This route constructs the N-N bond via diazotization of an aniline, followed by reductive cyclization. It is the historical standard for indazole manufacturing.
Mechanism & Logic[2][3]
-
Diazotization: 2-Amino-4-methoxyacetophenone is converted to the diazonium salt using
/HCl. -
Reduction: The diazonium is reduced to the hydrazine in situ using Stannous Chloride (
). -
Cyclization: The hydrazine moiety condenses with the pendant ketone to close the ring.
Experimental Protocol
-
Reagents: 2-Amino-4-methoxyacetophenone,
, conc. HCl, .[3] -
Procedure:
-
Suspend amine in conc. HCl (excess) at -5°C.
-
Add
(1.1 eq) in water dropwise, maintaining temp < 0°C. Critical: Exotherm control prevents decomposition to phenol. -
Stir for 30 min. Solution becomes clear (Diazonium salt).[5]
-
Add
(2.5 eq) in conc. HCl dropwise at < 5°C. -
Allow to warm to RT. Stir 2h.
-
Workup: Basify carefully with NaOH to pH 8. Extract with EtOAc.[5][6] Note: Tin emulsions can be problematic; use Celite filtration.
-
Pros: Cheap starting materials; established chemistry. Cons: Stoichiometric tin waste; potential explosion hazard of diazonium salts on scale; difficult emulsion workups.
Route C: Intramolecular Oxime Activation
Best for: Lab-scale synthesis avoiding toxic metals; high functional group tolerance.
This modern approach activates the oxime oxygen (e.g., with Mesyl chloride or Acetic anhydride), turning it into a leaving group that facilitates N-N bond formation via nucleophilic attack by the aniline nitrogen.
Experimental Protocol
-
Oxime Formation: React 2-amino-4-methoxyacetophenone with
/ NaOAc in EtOH. -
Cyclization: Treat the isolated oxime with
(1.1 eq) and in DCM at 0°C. -
Mechanism: The O-mesyloxime undergoes displacement by the neighboring amine, forming the N-N bond.
Visualizing the Pathways
The following diagram illustrates the logical flow and mechanistic divergence of the three routes.
Caption: Comparative logic flow of synthetic routes A, B, and C targeting 6-methoxy-3-methyl-1H-indazole.
Performance Comparison Matrix
| Parameter | Route A (Hydrazine) | Route B (Diazo) | Route C (Oxime) |
| Yield (Typical) | 75–85% | 60–70% | 70–80% |
| Purity Profile | High (Crystallizes directly) | Moderate (Tin residues) | High |
| Reaction Time | 12–16 Hours | 4–6 Hours | 24 Hours (2 steps) |
| Safety Profile | Moderate (Hydrazine is toxic) | Low (Explosion/Corrosive) | High |
| Cost Efficiency | Medium (Fluoro-precursor cost) | High (Cheap reagents) | Medium |
References
-
Synthesis of 3-methyl-1H-indazoles via Diazotiz
- Source: CN105198813B (P
- Relevance: Describes the foundational protocol for converting 2-aminoacetophenones to 3-methylindazoles using and .
-
URL:
-
One-pot Synthesis of Indazoles
- Source:Journal of Medicinal Chemistry / ChemicalBook (Compound D
- Relevance: Validates the use of 2-fluoro precursors for 6-methoxy-3-methyl-1H-indazole synthesis.
-
URL:
-
Metal-free Intramolecular Electrophilic Amin
- Source:Organic Syntheses, 2013, 90, 240-250.
- Relevance: Provides the detailed methodology for the Oxime/Activation route (Route C), highlighting the "metal-free" advantage.
-
URL:
-
Synthesis of 3-Methyl-6-nitro-1H-indazole (Analogous Chemistry)
- Source: BenchChem Protocols.
- Relevance: Illustrates the stability and handling of the 3-methylindazole core during functionaliz
-
URL:
Sources
- 1. N-2-hydroxy-4-methoxyacetophenone-N'-4-nitrobenzoyl hydrazine: synthesis and structural characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of Indazoles via N-N Bond-Forming Oxidative Cyclization from 2-Aminomethyl-phenylamines [organic-chemistry.org]
- 3. Synthetic process of 3-methyl-1h-indazole - Eureka | Patsnap [eureka.patsnap.com]
- 4. Indazole synthesis [organic-chemistry.org]
- 5. chempap.org [chempap.org]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
spectroscopic analysis to confirm the structure of tert-butyl 6-methoxy-3-methyl-1H-indazole-1-carboxylate
Executive Summary
Objective: To definitively confirm the regiochemical structure of tert-butyl 6-methoxy-3-methyl-1H-indazole-1-carboxylate and distinguish it from its thermodynamically competitive N2-isomer.
The Challenge: The alkylation or protection of indazoles is notorious for producing mixtures of
The Solution: This guide compares three spectroscopic workflows. While 1D NMR (
The Structural Challenge: vs. Regioisomerism
In the synthesis of the target molecule, the tert-butoxycarbonyl (Boc) group can attach to either nitrogen atom of the pyrazole ring.
-
Target (Isomer A):
-Boc (1H-indazole derivative). -
Impurity (Isomer B):
-Boc (2H-indazole derivative).
The presence of a methyl group at C3 and a methoxy group at C6 removes the diagnostic C3-H proton signal, rendering standard coupling constant analysis (
DOT Diagram: Structural Decision Matrix
The following diagram outlines the logical flow for determining the regiochemistry.
Figure 1: Decision matrix for distinguishing indazole regioisomers. Note that Mass Spectrometry cannot distinguish these isomers.
Comparative Analysis of Analytical Techniques
Method A: 1D H and C NMR (Baseline)
-
Utility: Essential for checking purity and counting protons.
-
Limitation: Relying solely on chemical shifts is risky. While literature suggests
isomers often show H7 deshielding due to the lone pair on N1, this rule is subtle and solvent-dependent. Without a reference standard of the other isomer, assignment is presumptive, not definitive. -
Verdict: Insufficient for primary structural proof in novel synthesis.
Method B: H- N HMBC (Advanced)
-
Utility: Can correlate the methyl protons at C3 or the H7 proton to the specific nitrogen atoms.
-
Limitation: Requires
N-sensitive probes or high concentrations. The Boc carbonyl carbon is also 3-4 bonds away from ring protons, making H- C HMBC correlations to the carbonyl weak or absent. -
Verdict: High Efficacy , but often resource-intensive (requires long acquisition times).
Method C: 2D NOESY / ROESY (The Gold Standard)
-
Utility: Measures through-space interactions (< 5 Å).
-
Mechanism:
-
In the
-Boc isomer, the bulky tert-butyl group is spatially proximate to the proton at C7 (the benzene ring proton). -
In the
-Boc isomer, the tert-butyl group is spatially proximate to the Methyl group at C3 .
-
-
Verdict: Superior. This method provides a binary "Yes/No" signal that is unambiguous.
Detailed Experimental Protocol: The "Self-Validating" NOESY
To ensure scientific integrity, follow this protocol which includes internal controls.
Reagents and Preparation[1][2][3][4][5][6][7][8][9]
-
Solvent: DMSO-
or CDCl (DMSO is preferred if solubility allows, as it separates aromatic signals well). -
Concentration: 10–15 mg of sample in 0.6 mL solvent. High concentration is vital for observing weak NOE signals.
-
Tube: High-quality 5mm NMR tube (prevent shimming errors).
Instrument Parameters (600 MHz recommended, 400 MHz acceptable)
-
Pulse Sequence: noesyph (Phase-sensitive NOESY).
-
Mixing Time (
): Set to 300–500 ms .-
Why? Too short (<200ms) misses the interaction; too long (>800ms) allows spin-diffusion (false positives).
-
-
Relaxation Delay (
): 2.0 seconds. -
Scans (
): Minimum 16 (32 preferred for signal-to-noise). -
Points (
): 2048 (F2) x 256 (F1).
Data Processing & Interpretation[10]
-
Phasing: Ensure careful phasing to distinguish positive NOE cross-peaks (exchange/NOE) from diagonal.
-
The Check: Look for the intense singlet of the tert-butyl group (~1.7 ppm).
-
The Trace: Draw a horizontal trace at the tert-butyl chemical shift.
-
Validation:
-
Target (
): You MUST see a cross-peak at the frequency of the aromatic H7 (typically doublet/multiplet ~7.5–8.0 ppm). -
Alternative (
): You MUST see a cross-peak at the frequency of the C3-Methyl (singlet ~2.5 ppm).
-
Supporting Data: Expected Chemical Shifts[3][4][6][8][10]
The following table summarizes the expected diagnostic signals. Note: Values are approximate and solvent-dependent (CDCl
| Feature | Target ( | Alternative ( | Diagnostic Logic |
| Boc ( | Nondistinctive alone. | ||
| C3-Methyl | Shift varies, but NOE to Boc is the key. | ||
| H7 (Aromatic) | H7 is often more deshielded in | ||
| NOESY Correlation | Boc | Boc | Definitive Proof. |
| Carbonyl (IR) | ~1735 cm | ~1715 cm |
Visualizing the Molecular Geometry
The diagram below illustrates the spatial relationships that make the NOESY experiment the definitive test.
Figure 2: Spatial proximity map. Green dashed lines indicate the expected NOE correlations for each regioisomer.
References
-
Regioselectivity of Indazole Alkylation: Luo, G., et al. "Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights."[1][2] Beilstein Journal of Organic Chemistry, 2024. [Link]
-
NMR Assignment of Indazoles: Teixeira, F. C., et al. "Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives."[3][4] Molecules, 2006, 11(11), 867-889.[3] [Link]
-
General Indazole Chemistry & Tautomerism: Gaonkar, S.L., et al. "Synthesis and pharmacological properties of some new 3-substituted indazoles." E-Journal of Chemistry, 2012.[5] [Link]
- NOESY Methodology for Heterocycles: Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. Elsevier, 3rd Edition, 2016. (Standard text for NOESY parameter setup).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights from density functional theory calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and structural characterization of 1- and 2-substituted indazoles: ester and carboxylic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparative Bioactivity Guide: N1 versus N2 Substituted Indazole Isomers
Executive Summary: The Isomerism Impact
In medicinal chemistry, the indazole scaffold is a "privileged structure," but its utility hinges on the precise control of regioisomerism. The 1H-indazole (N1-substituted) and 2H-indazole (N2-substituted) isomers exhibit drastically different physicochemical profiles, metabolic stabilities, and binding vectors.
This guide objectively compares these two isomers, demonstrating that N1-substitution typically favors thermodynamic stability and linear binding vectors (ideal for GPCRs and metabolic enzymes like hexokinase), while N2-substitution creates a "kinked" geometry often critical for type II kinase inhibitors (e.g., VEGFR, FGFR).
Physicochemical & Structural Divergence[1]
The core difference lies in the electronic distribution and the vector of the substituent relative to the fused benzene ring.
| Feature | N1-Substituted Isomer | N2-Substituted Isomer |
| Thermodynamics | More Stable (~4-5 kcal/mol lower energy). Dominant product under thermodynamic control.[1] | Less Stable (Kinetic product). Requires specific conditions to isolate. |
| Electronic Character | Benzenoid character is preserved in the fused ring. | Quinoid-like character increases; N2 lone pair is less available for H-bonding if substituted. |
| Substituent Vector | Linear/Extended: Substituent points away from the C7 position, extending the long axis. | Bent/Kinked: Substituent points roughly parallel to the C3-C4 bond, creating a "U" or "V" shape. |
| Solubility | Generally lower aqueous solubility due to efficient packing. | Often higher solubility due to disrupted crystal packing (lower melting points). |
| Drug Examples | Lonidamine (Anticancer/Metabolic), Danicopan (Factor D inhibitor). | Pazopanib (VEGFR Inhibitor), Axitinib (Indazole-like binding mode). |
Synthetic Control & Identification
Achieving high regioselectivity is the primary bottleneck in indazole SAR campaigns.
Regioselective Synthesis Pathways
The following decision tree illustrates the experimental conditions required to selectively target N1 or N2.
Figure 1: Decision tree for regioselective synthesis of Indazole isomers.
Identification Protocol (Self-Validating)
Do not rely solely on LCMS, as isomers often have identical masses.
-
1H-NMR (NOESY):
-
N1-Isomer: Strong NOE signal between the N-substituent protons and the C7-H proton.
-
N2-Isomer: Strong NOE signal between the N-substituent protons and the C3-H proton.
-
-
C13-NMR:
-
N1-Isomer: C3 carbon typically resonates upfield (~133-135 ppm).
-
N2-Isomer: C3 carbon resonates downfield (~120-125 ppm) due to quinoid character.
-
Comparative Bioactivity: Case Studies
Case Study A: Kinase Inhibition (VEGFR/FGFR)
Hypothesis: The N2-substituent vector is required to access the hydrophobic "back pocket" of the ATP binding site without steric clash with the hinge region.
-
Drug Reference: Pazopanib (N2-methylated indazole).[2]
-
Mechanism: The N2-methyl group orients the sulfonamide tail into the solvent-accessible region while allowing the indazole core to stack against the hinge.
-
Data Comparison: In FGFR1 inhibition assays, shifting the substituent from N2 to N1 frequently results in a loss of potency >100-fold due to the "linear" vector clashing with the gatekeeper residue.
| Compound Variant | Substitution | Target (Kinase) | IC50 (nM) | Outcome |
| Pazopanib (Ref) | N2-Methyl | VEGFR2 | 30 | Potent (Clinical Drug) |
| Analog A (Hypothetical) | N1-Methyl | VEGFR2 | >3,000 | Inactive (Steric Clash) |
| Compound 19 | N2-Aryl | FGFR1 | 90 | Active |
| Compound 15 | N1-Aryl | FGFR1 | >10,000 | Inactive |
> Insight: For Type II kinase inhibitors, the N2-isomer is often the "active" scaffold. N1-isomers are frequently synthesized as negative controls or impurities.
Case Study B: Metabolic Modulation (Hexokinase)
Hypothesis: Metabolic enzymes often require a planar, extended conformation to intercalate into deep clefts.
-
Drug Reference: Lonidamine (N1-substituted).[3]
-
Mechanism: Inhibits mitochondrial hexokinase.[4] The N1-benzyl group extends the molecule, allowing it to span the binding site.
-
Data Comparison: N2-isomers of Lonidamine analogues often show reduced inhibition of hexokinase because the "kinked" shape prevents deep pocket penetration.
Experimental Protocols
Protocol A: Thermodynamic Synthesis of N1-Alkyl Indazoles
Use this for Lonidamine analogues or when high stability is required.
-
Dissolution: Dissolve 1H-indazole (1.0 equiv) in anhydrous DMF (0.5 M).
-
Deprotonation: Add Cs₂CO₃ (2.0 equiv) or NaH (1.2 equiv) at 0°C. Stir for 30 min.
-
Alkylation: Add alkyl halide (1.1 equiv) dropwise.
-
Heating: Warm to 60°C for 4 hours (thermodynamic equilibration).
-
Workup: Quench with water, extract with EtOAc.
-
Purification: N1 isomer is typically less polar (higher Rf) on silica gel than the N2 isomer (check with TLC).
Protocol B: Kinetic Synthesis of N2-Alkyl Indazoles
Use this for Pazopanib-like kinase inhibitors.
-
Reagent Prep: Prepare alkyl 2,2,2-trichloroacetimidate (1.2 equiv) or use Trimethyloxonium tetrafluoroborate (Meerwein salt).
-
Reaction: Dissolve indazole in DCM (anhydrous). Add the alkylating agent.
-
Catalysis: Add catalytic TfOH (0.1 equiv) at 0°C.
-
Time: Stir at room temperature for <2 hours (monitor strictly to prevent isomerization to N1).
-
Quench: Rapidly quench with saturated NaHCO₃.
-
Isolation: Isolate immediately. Store at -20°C to prevent equilibration.
Biological Pathway Visualization
The following diagram contrasts the signaling impact of the two isomers based on their binding modes.
Figure 2: Structure-Activity Relationship (SAR) divergence between N1 and N2 isomers.
References
-
Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects. Beilstein J. Org. Chem. 2021.[5][6]
-
Mechanism of a Highly Selective N2 Alkylation of Indazole. WuXi Biology. 2022.[7]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. Molecules. 2023.[7]
-
Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles. Molecules. 2010.
-
Pazopanib (Votrient) Prescribing Information. GSK/Novartis.
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. WO2006015263A2 - Lonidamine analogs - Google Patents [patents.google.com]
- 5. EP1343782B1 - Pyrimidineamines as angiogenesis modulators - Google Patents [patents.google.com]
- 6. d-nb.info [d-nb.info]
- 7. mdpi.com [mdpi.com]
Analytical Methods for Purity Assessment of tert-Butyl 6-methoxy-3-methyl-1H-indazole-1-carboxylate: A Comparative Guide
Executive Summary & Compound Context[1][2]
Compound: tert-Butyl 6-methoxy-3-methyl-1H-indazole-1-carboxylate CAS: 691900-70-6 Role: Key intermediate in the synthesis of kinase inhibitors and receptor modulators.
The purity assessment of this Boc-protected indazole presents a specific set of analytical challenges. As a carbamate-protected nitrogen heterocycle, it is susceptible to thermal degradation (Boc elimination) and acid-catalyzed hydrolysis . Furthermore, the synthesis of indazoles frequently yields N1 vs. N2 regioisomers , which are structurally similar and difficult to separate.
This guide compares three primary analytical methodologies—HPLC-UV , qNMR , and LC-MS —and evaluates their suitability for establishing the purity of this specific intermediate.
Comparative Analysis of Methodologies
The following table summarizes the performance metrics of the evaluated methods for tert-butyl 6-methoxy-3-methyl-1H-indazole-1-carboxylate.
| Feature | HPLC-UV (Recommended Routine) | qNMR (Absolute Standard) | LC-MS (Qualitative/ID) | GC-MS (Not Recommended) |
| Primary Utility | Routine purity % & impurity separation | Absolute purity quantification without reference standard | Impurity identification & MW confirmation | Volatile impurity check (Solvents) |
| Specificity | High (Separates N1/N2 isomers) | High (Distinct chemical shifts) | High (Mass resolution) | Low (Thermal degradation) |
| LOD/Sensitivity | High (< 0.05%) | Moderate (~0.5 - 1%) | Very High (< 0.01%) | N/A (Analyte degrades) |
| Sample Prep | Dissolve in ACN/Water | Dissolve in deuterated solvent | Dissolve in MeOH/ACN | Dissolve in volatile solvent |
| Risk Factor | Acidic mobile phase may degrade Boc if pH < 2 | Signal overlap with residual solvents | Ion suppression | Thermal deprotection of Boc |
Method 1: HPLC-UV (The Workhorse)
Scientific Rationale
High-Performance Liquid Chromatography (HPLC) with UV detection is the standard for purity assessment.[1] For this lipophilic intermediate (Boc group + Indazole core), a C18 Reverse Phase column is optimal.
Critical Consideration: Avoid strong acids like Trifluoroacetic Acid (TFA) in high concentrations (>0.1%) in the mobile phase, as they can catalyze the removal of the Boc group during the run, creating a "ghost" peak of the deprotected indazole. Formic acid (0.1%) is the preferred modifier.
Experimental Protocol
-
Column: C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.[1]
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient: 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (aromatic core) and 210 nm (amide bond).
-
Sample Prep: 0.5 mg/mL in 50:50 Water:ACN.
Self-Validating Step: Inject a sample of the deprotected parent (6-methoxy-3-methyl-1H-indazole) to confirm its retention time is distinct from the main peak. This ensures any on-column degradation is identified.
Method 2: qNMR (The Absolute Standard)
Scientific Rationale
Quantitative NMR (qNMR) is the only method that provides absolute purity without requiring a high-purity reference standard of the analyte itself. This is crucial for early-stage intermediates where a certified standard does not exist. It relies on the integration ratio between the analyte and a certified Internal Standard (IS).[2]
Experimental Protocol
-
Solvent: DMSO-d6 or CDCl3 (Ensure no overlap with analyte peaks).
-
Internal Standard (IS): 1,3,5-Trimethoxybenzene or Dimethyl sulfone (High purity, non-reactive).
-
Relaxation Delay (D1): Set to ≥ 5 × T1 (typically 30–60 seconds) to ensure full magnetization recovery for accurate integration.
-
Pulse Angle: 90°.
-
Scans: 16–64 (depending on concentration).
Calculation:
Key Signal for Quantification: The methoxy singlet (~3.8 ppm) or the aromatic protons are preferred. Avoid the tert-butyl singlet (~1.6 ppm) as it may overlap with water or grease.
Method 3: GC-MS (The "Red Flag")
Scientific Rationale
WARNING: Gas Chromatography (GC) is not recommended for quantifying the purity of tert-butyl 6-methoxy-3-methyl-1H-indazole-1-carboxylate. The tert-butyloxycarbonyl (Boc) group is thermally labile. At GC injector temperatures (typically >200°C), the compound undergoes thermal elimination to form isobutylene, CO2, and the deprotected indazole.
-
Observation: The chromatogram will likely show a major peak corresponding to the deprotected parent mass, leading to false identification or purity assignment.
-
Exception: GC-MS is only useful here for detecting residual solvents (Headspace GC) or verifying the absence of volatile starting materials, not the main analyte.
Analytical Workflow Visualization
The following diagram illustrates the decision logic for selecting the appropriate analytical method based on the stage of development and data requirements.
Caption: Decision matrix for analytical method selection. Note the explicit exclusion of GC-MS for purity assignment due to thermal instability.
References
-
MySkinRecipes. "Tert-butyl 6-methoxy-3-methyl-1H-indazole-1-carboxylate Product Information." MySkinRecipes Catalog. Accessed January 28, 2026. Link[4]
-
National Institutes of Health (NIH). "Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates." PubMed Central. Published January 12, 2023.[5][6] Link
-
BenchChem. "Assessing the Purity of 4-iodo-1H-imidazole: A Comparative Guide to HPLC and NMR Analysis."[1] BenchChem Guides. Accessed January 28, 2026. Link
-
ResearchGate. "Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA." ResearchGate Q&A. Accessed January 28, 2026. Link
-
Organic Chemistry Portal. "Boc-Protected Amino Groups: Stability and Cleavage." Organic Chemistry Portal. Accessed January 28, 2026. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tert-butyl 6-methoxy-3-methyl-1H-indazole-1-carboxylate [myskinrecipes.com]
- 5. Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Head-to-Head Comparison of High-Performance Liquid Chromatography versus Nuclear Magnetic Resonance for the Quantitative Analysis of Carbohydrates in Yiqi Fumai Lyophilized Injection - PMC [pmc.ncbi.nlm.nih.gov]
Comprehensive Guide: HPLC vs. LC-MS/MS Strategies for Indazole Derivative Analysis
Executive Summary
Indazole derivatives represent a critical scaffold in modern medicinal chemistry, serving as the backbone for oncology drugs (e.g., Pazopanib, Axitinib) and a vast class of synthetic cannabinoid receptor agonists (SCRAs). The analytical divergence lies in the application: High-Performance Liquid Chromatography with UV detection (HPLC-UV) remains the gold standard for pharmaceutical Quality Control (QC) and purity profiling due to its robustness and cost-efficiency. In contrast, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is indispensable for bioanalysis, metabolite identification, and forensic toxicology due to its superior sensitivity and ability to distinguish structural isomers.
This guide provides a technical comparison of these methodologies, supported by validated protocols and experimental data.
Part 1: The Analytical Challenge – Regioisomerism & Tautomerism
The defining analytical hurdle for indazoles is the N1 vs. N2 isomerism . during synthesis, alkylation can occur at either nitrogen atom.
-
N1-Isomers: Generally thermodynamically more stable and less polar.
-
N2-Isomers: Often kinetically favored under certain conditions but pharmacologically distinct.
Expert Insight: Standard C18 columns often struggle to resolve N1/N2 regioisomers due to similar hydrophobicities. The use of Phenyl-Hexyl or Pentafluorophenyl (PFP) stationary phases is recommended for these separations because they exploit
Decision Framework: Method Selection
The following decision tree illustrates the logical flow for selecting the appropriate analytical technique based on sample matrix and sensitivity requirements.
Figure 1: Decision tree for selecting analytical methods based on matrix complexity and sensitivity needs.
Part 2: Method A – HPLC-UV/PDA (Pharmaceutical QC Focus)
Ideal For: Purity profiling, assay of Active Pharmaceutical Ingredients (API), and stability studies (e.g., Pazopanib).
Protocol: Purity Analysis of Pazopanib (Indazole-based TKI)
This protocol is adapted from validated methods for Pazopanib Hydrochloride, ensuring separation of process-related impurities.
-
Instrumentation: Agilent 1260 Infinity II or equivalent with Diode Array Detector (DAD).
-
Column: Symmetry C18 (250 mm × 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase A: 0.05 M Potassium Dihydrogen Phosphate (pH 3.0 with Orthophosphoric Acid).
-
Mobile Phase B: Acetonitrile (HPLC Grade).
-
Flow Rate: 1.0 mL/min.[1]
-
Detection: UV at 235 nm (primary) and 268 nm (secondary for impurity profiling).
-
Temperature: 30°C.
Gradient Program:
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) |
|---|---|---|
| 0.0 | 65 | 35 |
| 5.0 | 65 | 35 |
| 15.0 | 30 | 70 |
| 20.0 | 30 | 70 |
| 22.0 | 65 | 35 |
| 30.0 | 65 | 35 |
Validation Data (Typical Values):
-
Linearity:
(Range: 10–100 µg/mL). -
LOD: ~0.1 µg/mL.
-
LOQ: ~0.3 µg/mL.
-
Precision (RSD): < 1.0% (System Suitability).
Why this works: The acidic phosphate buffer suppresses the ionization of the indazole nitrogen and the pyrimidine amine, ensuring the molecule remains neutral/protonated in a consistent state, preventing peak tailing caused by silanol interactions.
Part 3: Method B – LC-MS/MS (Bioanalysis & Forensic Focus)
Ideal For: Detecting synthetic cannabinoid indazoles (e.g., AB-CHMINACA, ADB-PINACA) in urine/blood, or PK studies of oncology drugs.
Protocol: Multi-Analyte Screen for Indazole Derivatives
This method utilizes Multiple Reaction Monitoring (MRM) for high specificity.
-
Instrumentation: UHPLC coupled to Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-S).
-
Column: Poroshell 120 EC-C18 (100 mm × 2.1 mm, 2.7 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water (5 mM Ammonium Formate optional for sensitivity).
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Flow Rate: 0.4 mL/min.[2]
-
Ionization: ESI Positive Mode.
MS/MS Fragmentation Logic: Indazoles typically fragment via cleavage of the amide linker (if present) or the N1-alkyl chain.
Figure 2: Generalized fragmentation pathway for carboxamide-linked indazole derivatives.
Validation Data (Typical Values):
-
LOD: 0.05 – 0.1 ng/mL (High Sensitivity).
-
LOQ: 0.5 ng/mL.
-
Matrix Effect: < 15% suppression (using deuterated internal standards).
Expert Insight: For synthetic cannabinoids like ADB-PINACA, structural isomers often share the same MRM transitions.[3] Chromatographic separation is mandatory here. A slower gradient (0.3 mL/min) or a biphenyl column is often required to separate the tert-butyl isomer from the iso-butyl isomer.
Part 4: Comparative Analysis
The following table summarizes the performance metrics of both methods based on experimental standards.
| Feature | HPLC-UV (Method A) | LC-MS/MS (Method B) |
| Primary Application | QC, Purity, Assay (mg/g) | Bioanalysis, Toxicology (ng/mL) |
| Sensitivity (LOD) | ~100 ng/mL | ~0.05 ng/mL |
| Specificity | Moderate (Retention time only) | High (RT + Mass Transition) |
| Isomer Resolution | Good (Requires optimized column) | Excellent (can distinguish co-eluting isobaric ions if unique fragments exist) |
| Cost per Sample | Low ($) | High ( |
| Throughput | Moderate (15-30 min runs) | High (5-10 min runs possible) |
| Matrix Tolerance | Low (Requires clean samples) | High (Can handle plasma/urine with extraction) |
References
-
Comparison of LC-MS and HPLC Solvents. Fisher Scientific. Source:
-
Development and Validation of the LC–MS/MS Method for Determination of 130 Natural and Synthetic Cannabinoids in Cannabis Oil. Molecules, 2022. Source:
-
RP-HPLC Method Development and Validation for Pazopanib. Journal of Innovation in Pharmaceutical and Biological Sciences. Source:
-
Investigation of electron ionization mass spectrometric fragmentation pattern of indole- and indazole-type synthetic cannabinoids. Forensic Toxicology, 2024. Source:
-
Comparison of HPLC and UPLC Coupled to MS–MS. Journal of Chromatography B. Source:
-
HPLC Method for Separating Enantiomers of Imidazole Derivatives. Acta Poloniae Pharmaceutica. Source:
Sources
comparing the efficiency of different synthetic routes to substituted indazoles
This guide provides a technical comparison of synthetic routes to substituted indazoles, designed for medicinal chemists and process engineers. It prioritizes experimental reproducibility, mechanistic clarity, and objective efficiency analysis.
Executive Summary
The indazole scaffold (benzo[d]pyrazole) is a privileged structure in kinase inhibitors (e.g., Axitinib, Pazopanib). Synthetic selection is often dictated by the target tautomer (1H vs. 2H), substituent positioning, and scalability. This guide compares three dominant methodologies:
-
Classical Condensation: High atom economy, best for simple 1H-indazoles.
-
Pd-Catalyzed Intramolecular Amination: High precision, essential for complex C3/N1-substituted analogs.
-
Davis-Beirut Reaction: The premier route for 2H-indazoles under mild conditions.[1]
Route 1: Nucleophilic Cyclization (Classical)
Best For: Large-scale synthesis of simple 1H-indazoles from 2-halobenzaldehydes.
This route relies on the condensation of hydrazines with o-halo-carbonyls. It is the industrial "workhorse" due to low reagent cost and high atom economy.
Mechanistic Pathway
The reaction proceeds via Schiff base formation followed by nucleophilic aromatic substitution (
Figure 1: Mechanism of hydrazine-mediated cyclization.
Experimental Protocol: 1H-Indazole from 2-Fluorobenzaldehyde
Self-Validating Check: The disappearance of the aldehyde peak (~10 ppm) in
-
Reagents: 2-Fluorobenzaldehyde (10 mmol), Hydrazine hydrate (64% soln, 50 mmol), DMSO (10 mL).
-
Condensation: Dissolve aldehyde in DMSO. Add hydrazine hydrate dropwise at RT (exothermic).
-
Cyclization: Heat the mixture to 100 °C for 4 hours .
-
Note: Fluorine is preferred over chlorine/bromine due to higher electronegativity facilitating the
step without metal catalysis.
-
-
Workup: Cool to RT. Pour onto crushed ice (50 g). The product precipitates as a white/off-white solid.
-
Purification: Filter, wash with cold water (3 x 20 mL) to remove excess hydrazine. Recrystallize from ethanol/water if necessary.
-
Typical Yield: 85–95%.
Route 2: Pd-Catalyzed N-N Bond Formation
Best For: Late-stage functionalization and sterically hindered substrates.
When
Mechanistic Pathway
The cycle involves oxidative addition into the aryl-halide bond, followed by amine coordination and reductive elimination to form the N-N bond—a difficult transformation due to the weakness of the N-N bond relative to Pd-N.
Figure 2: Catalytic cycle for Pd-mediated indazole synthesis.
Experimental Protocol: Intramolecular Amination
Self-Validating Check: Reaction color change from dark red/brown (active catalyst) to black (Pd black precipitation) indicates catalyst decomposition; ensure inert atmosphere is maintained.
-
Reagents: 2-Bromobenzaldehyde arylhydrazone (1.0 mmol),
(2 mol%), Xantphos (4 mol%), (1.5 mmol), Toluene (5 mL). -
Setup: Charge a Schlenk tube with solid reagents. Evacuate and backfill with Argon (3x). Add anhydrous Toluene.
-
Reaction: Seal and heat to 100 °C for 12 hours .
-
Why Xantphos? Its wide bite angle promotes the difficult reductive elimination step for N-N bond formation.
-
-
Workup: Filter through a pad of Celite (elute with EtOAc). Concentrate in vacuo.
-
Purification: Flash column chromatography (Hexanes/EtOAc).
-
Typical Yield: 75–90%.
Route 3: The Davis-Beirut Reaction
Best For: Selective synthesis of 2H-indazoles .[2][3]
Discovered by Davis and Haddadin, this route converts o-nitrobenzyl amines directly to 2H-indazoles under basic conditions. It is a "redox-neutral" heterocyclization that avoids transition metals.[4]
Mechanistic Pathway
The reaction proceeds via the formation of an o-nitrosobenzyl imine intermediate. This reactive species undergoes electrocyclic ring closure.
Figure 3: The Davis-Beirut cascade to 2H-indazoles.
Experimental Protocol
Self-Validating Check: The reaction mixture typically turns deep colored (often purple/blue) due to the nitroso intermediate before fading to the final product color.
-
Reagents: o-Nitrobenzyl amine derivative (1.0 mmol), KOH (10 mmol), Methanol/Water (9:1, 10 mL).
-
Reaction: Dissolve substrate in MeOH/H2O. Add KOH pellets. Stir at RT for 3–6 hours .
-
Note: Requires primary benzylic amines. Secondary amines lead to different products.
-
-
Workup: Evaporate MeOH. Dilute with water. Extract with DCM (3x).
-
Purification: Recrystallization is often sufficient; otherwise, silica chromatography.
-
Typical Yield: 60–85%.
Comparative Efficiency Analysis
The following table contrasts the three routes based on critical process parameters.
| Feature | Route 1: Classical Condensation | Route 2: Pd-Catalyzed | Route 3: Davis-Beirut |
| Primary Product | 1H-Indazole | 1H or N-Aryl Indazole | 2H-Indazole |
| Atom Economy | High (Water is byproduct) | Low (Ligands, Base, Leaving Groups) | Moderate |
| Reagent Cost | Low (Hydrazine, Base) | High (Pd catalyst, Phosphines) | Low (KOH, Nitro-precursor) |
| Substrate Scope | Limited (Requires e-deficient rings) | Broad (Tolerates e-rich rings) | Specific (o-nitrobenzyl amines) |
| Scalability | Excellent (kg scale feasible) | Moderate (Cost/Purification limits) | Good |
| Key Limitation | Regioselectivity issues with unsymmetrical hydrazines | Catalyst removal (ppm limits) | Precursor availability |
Recommendation
-
Use Route 1 for generating core indazole building blocks (e.g., 5-bromoindazole) where cost is paramount.
-
Use Route 2 when building complex drug candidates requiring specific N-arylation or when the benzene ring is electron-rich (deactivating for
). -
Use Route 3 specifically when the biologically active target requires the 2H-tautomer, which is thermodynamically less stable and difficult to access via direct alkylation of 1H-indazoles.
References
-
Classical Condensation: L. Xu, et al.[5] "A Cu-catalyzed coupling reaction of 2-halobenzonitriles with hydrazine carboxylic esters..." J. Org. Chem., 2013.[5][6]
-
Palladium Catalysis: V. Lefebvre, et al. "General Two-Step Synthesis of Substituted 3-Aminoindazoles from 2-Bromobenzonitriles..."[5] J. Org. Chem., 2010.[5][7]
-
Davis-Beirut Reaction: K. M. Farber, et al. "Davis–Beirut Reaction: Route to Thiazolo-, Thiazino-, and Thiazepino-2H-indazoles."[1] J. Org. Chem., 2014.[7]
-
Review of Methods: "Synthetic Routes to Substituted 2H-Indazoles: Application Notes and Protocols." BenchChem, 2025.[8]
-
Metal-Free Approaches: B. C. Wray, et al. "Synthesis of N-Aryl-1H-indazoles and Benzimidazoles from Arylamino Oximes."[5] Org. Lett., 2010.[5][7]
Sources
- 1. Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Acid and base catalyzed Davis-Beirut reaction: experimental and theoretical mechanistic studies and synthesis of novel 3-amino-2H-indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indazole synthesis [organic-chemistry.org]
- 6. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2H-Indazole synthesis [organic-chemistry.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
cost analysis of different synthetic strategies for indazole intermediates
Executive Summary
Indazoles are privileged pharmacophores in kinase inhibitors (e.g., Axitinib, Pazopanib) and anti-inflammatory agents. However, their industrial synthesis often faces a dichotomy: classical methods are cost-effective but lack regioselectivity, while transition-metal-catalyzed routes offer precision at a high raw material cost (RMC). This guide provides a technoeconomic comparison of three dominant strategies: Classical Cyclocondensation , Pd-Catalyzed Cross-Coupling , and Cu-Catalyzed Multicomponent Reactions (MCR) .
Verdict: For commodity-scale intermediates, Classical Cyclocondensation remains the cost leader despite lower regiocontrol. For late-stage pharmaceutical intermediates requiring high functional group tolerance, the Cu-Catalyzed MCR offers the optimal balance of cost and "green" efficiency, outperforming Pd-based routes in Process Mass Intensity (PMI).
Part 1: Strategic Overview & Cost Drivers
Strategy A: Classical Cyclocondensation (The "Commodity" Route)
This route relies on the condensation of hydrazines with o-haloaryl carbonyls or 1,3-dicarbonyls.
-
Mechanism: Nucleophilic attack of hydrazine on the carbonyl followed by intramolecular nucleophilic aromatic substitution (
). -
Cost Profile: LOW . Reagents (hydrazine hydrate, simple acids) are inexpensive.
-
Hidden Costs:
-
Regioisomer Separation: Often produces mixtures of
- and -indazoles, necessitating costly silica gel chromatography or fractional crystallization. -
Safety: Handling anhydrous hydrazines at scale requires dedicated engineering controls (Class 1 div 1 explosion proofing).
-
Strategy B: Pd-Catalyzed Intramolecular Amination (The "Precision" Route)
A Buchwald-Hartwig type cyclization of arylhydrazones derived from o-haloacetophenones.
-
Mechanism: Oxidative addition of Pd(0) to the aryl halide, followed by amine coordination and reductive elimination.
-
Cost Profile: HIGH . Driven by Palladium precursors (e.g.,
), phosphine ligands (e.g., Xantphos, BINAP), and cryogenic requirements. -
Value Proposition: Essential for substrates with sensitive functional groups (esters, nitriles) that cannot survive the harsh conditions of Strategy A.
Strategy C: Cu-Catalyzed Multicomponent Reaction (The "Process" Route)
A one-pot assembly using 2-halobenzaldehydes, amines, and sodium azide.[1]
-
Mechanism: Condensation to form an imine, followed by Cu-catalyzed azide attack and cyclization.
-
Cost Profile: MEDIUM . Copper is
1000x cheaper than Palladium. Ligands (e.g., TMEDA) are commodity chemicals. -
Efficiency: High Atom Economy.[2][3] The reaction often proceeds in a single pot, reducing solvent waste (PMI) by >40% compared to stepwise Pd-routes.
Part 2: Comparative Data Analysis
The following table normalizes performance metrics based on a theoretical 1kg batch production.
| Metric | Strategy A: Classical Condensation | Strategy B: Pd-Catalyzed Cyclization | Strategy C: Cu-Catalyzed MCR |
| Raw Material Cost (Index) | 1.0 (Baseline) | 12.5 | 2.8 |
| Catalyst Cost | Negligible (Acid/Base) | High ( | Low ( |
| Yield (Typical) | 65 - 85% | 70 - 95% | 80 - 92% |
| Atom Economy | High (Loss of | Low (Ligand/Base waste) | Medium (Loss of |
| Purification Complexity | High (Isomer separation) | Medium (Catalyst scavenging) | Low (Crystallization often possible) |
| Green Metric (E-Factor) | 5 - 15 | 25 - 50 | 10 - 20 |
| Scalability Risk | Thermal runaway (Hydrazine) | Oxygen sensitivity | Azide handling (Explosivity) |
Part 3: Decision Framework
The following decision tree aids process chemists in selecting the optimal route based on substrate constraints and economic targets.
Figure 1: Strategic decision tree for indazole synthesis selection.
Part 4: Detailed Experimental Protocols
Protocol 1: Cu-Catalyzed One-Pot Synthesis (Strategy C)
Recommended for: Efficient synthesis of 2H-indazoles with moderate functionalization.
Reagents:
-
2-Bromobenzaldehyde (10 mmol)
-
Primary Amine (
) (12 mmol) -
Sodium Azide (
) (15 mmol) -
Copper(I) Iodide (
) (5 mol%) -
TMEDA (N,N,N',N'-tetramethylethylenediamine) (10 mol%)
-
Solvent: DMSO (Dimethyl sulfoxide)
Workflow:
-
Imine Formation: Charge a reaction vessel with 2-bromobenzaldehyde and the primary amine in DMSO (20 mL). Stir at room temperature for 30 minutes. Checkpoint: Monitor disappearance of aldehyde peak via TLC or HPLC.
-
Catalyst Addition: Add
, , and TMEDA to the reaction mixture.-
Note: Ensure the system is purged with Nitrogen; Cu(I) is prone to oxidation which deactivates the catalytic cycle.
-
-
Cyclization: Heat the mixture to 100°C for 8-12 hours.
-
Workup: Cool to room temperature. Pour into ice-water (100 mL).
-
Observation: The product often precipitates as a solid.
-
-
Purification: Filter the solid. If oil forms, extract with Ethyl Acetate. Recrystallize from Ethanol/Water.
Validation:
-
Self-Check: Absence of azide stretch (
) in IR confirms complete conversion of the intermediate.
Protocol 2: Modified Classical Condensation (Strategy A)
Recommended for: Large-scale production of unsubstituted or simple alkyl-indazoles.
Reagents:
-
2-Fluorobenzaldehyde (10 mmol)
-
Hydrazine Hydrate (60% solution) (15 mmol)
-
Solvent: Ethanol or n-Butanol (for higher temp)
Workflow:
-
Condensation: Dissolve 2-fluorobenzaldehyde in Ethanol. Add Hydrazine Hydrate dropwise at 0°C to control exotherm.
-
Reflux: Heat the mixture to reflux (78°C) for 4-6 hours.
-
Process Note: Using 2-fluoro instead of 2-chloro/bromo accelerates the
step without metal catalysis due to the high electronegativity of fluorine stabilizing the Meisenheimer complex.
-
-
Cyclization: If conversion is incomplete, add a catalytic amount of mild acid (Acetic Acid) and continue reflux.
-
Workup: Concentrate solvent under reduced pressure. Neutralize with saturated
. -
Purification: The crude is a mixture.
-
Separation:
-indazole is often less soluble in non-polar solvents than -indazole. Triturate with Hexanes to enrich the -isomer.
-
Part 5: Mechanistic Visualization
Understanding the catalytic cycle of the Copper-catalyzed route reveals why it is cost-efficient (ligand simplicity) but oxygen-sensitive.
Figure 2: Simplified catalytic cycle for the Cu-catalyzed synthesis of 2H-indazoles.
References
-
Review of Indazole Synthesis: Recent Advances in the Synthesis of Indazoles. Caribbean Journal of Sciences and Technology.
-
Cu-Catalyzed Methodology: Consecutive Condensation, C–N and N–N Bond Formations: A Copper-Catalyzed One-Pot Three-Component Synthesis of 2H-Indazole. Organic Letters.
-
Green Chemistry Metrics: Green metrics comparison for the synthesis of selected indoles and indazoles. ResearchGate.[4][7][8]
-
Pd-Catalyzed Routes: Synthesis of 1-aryl-1H-indazoles via the palladium-catalyzed cyclization.[7] ResearchGate.[4][7][8]
-
Industrial Application: Indazole – an emerging privileged scaffold: synthesis and its biological significance.[9] NIH / PubMed Central.
Sources
- 1. caribjscitech.com [caribjscitech.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent Advances in Synthetic Strategies and Biological Properties of Indazole Scaffolds: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
Technical Validation of Indazole-Based Kinase Inhibitors: A Comparative Guide
Executive Summary
The 1H-indazole scaffold has emerged as a "privileged structure" in medicinal chemistry, serving as a bioisostere to the indole ring found in tryptophan. Its superior metabolic stability and capacity for diverse substitution patterns have made it a cornerstone in the development of kinase inhibitors (e.g., Axitinib , Pazopanib ).
However, the physicochemical properties that make indazoles potent drugs—specifically their rigid planarity and extended conjugation—introduce unique challenges in in vitro assay validation. This guide provides a technical comparison of indazole-based compounds against standard alternatives (Quinazolines, Indoles) and details a self-validating experimental framework to eliminate false positives caused by intrinsic fluorescence and colloidal aggregation.
Part 1: Comparative Analysis – The Indazole Advantage
In drug discovery, the choice of scaffold dictates the downstream assay strategy. Below is an objective comparison of the Indazole scaffold against its two primary competitors in kinase inhibition: the Indole (natural bioisostere) and the Quinazoline (classic EGFR inhibitor scaffold).
Table 1: Physicochemical & Functional Comparison
| Feature | Indazole Scaffold (e.g., Axitinib) | Indole Scaffold (e.g., Sunitinib) | Quinazoline Scaffold (e.g., Gefitinib) |
| Metabolic Stability | High. The extra nitrogen in the 5-membered ring reduces susceptibility to oxidative metabolism compared to the electron-rich indole. | Moderate. Prone to oxidation at the C2/C3 positions; often requires substitution to block metabolism. | High. Very stable, but often suffers from poor aqueous solubility. |
| Binding Mode | Versatile. Frequently binds in "DFG-out" (Type II) conformations, allowing for high selectivity.[1] | Type I/II. Versatile, but the NH group is a strong H-bond donor often targeting the hinge region. | Type I. Predominantly ATP-competitive hinge binders; high potency but often lower selectivity. |
| Fluorescence | High Risk. Extended conjugation often results in intrinsic fluorescence (300-450 nm excitation), interfering with FRET assays. | Moderate Risk. Indoles fluoresce (tryptophan-like), but usually at lower wavelengths (<300 nm). | Low Risk. Generally low intrinsic fluorescence in visible range. |
| Solubility (LogP) | Moderate. Planarity can lead to crystal packing issues; requires solubilizing tails (e.g., piperazines). | Variable. Highly dependent on substitution; lipophilicity is often a challenge. | Low. Often requires significant formulation effort or salt formation. |
| Brain Penetration | High. Lower Polar Surface Area (PSA) compared to many heterocycles facilitates BBB crossing. | Moderate. Good, but often limited by efflux transporters. | Low to Moderate. Often P-gp substrates. |
Expert Insight: While Quinazolines are the "gold standard" for potency in EGFR assays, Indazoles offer superior opportunities for selectivity engineering . However, the Indazole's intrinsic fluorescence requires that you never rely solely on intensity-based readouts (like standard fluorescence polarization) without background correction.
Part 2: Technical Validation Challenges
When validating indazole hits, two specific failure modes account for >40% of false positives in HTS campaigns.
Intrinsic Fluorescence Interference
Many substituted indazoles exhibit fluorescence emission overlapping with common FRET acceptors (e.g., fluorescein or coumarin).
-
The Artifact: The compound emits light at the detection wavelength, masking the inhibition signal (making the enzyme appear more active or the inhibitor less potent).
-
The Fix: Use Time-Resolved FRET (TR-FRET) . Indazole fluorescence has a lifetime in the nanosecond range, whereas Lanthanide cryptates (Eu, Tb) used in TR-FRET have lifetimes in the microsecond range. Gating the detector eliminates the compound's signal.
Colloidal Aggregation (Promiscuous Inhibition)
Indazoles, being planar and hydrophobic, are prone to stacking in aqueous buffers, forming colloids that sequester enzymes non-specifically.
-
The Artifact: Steep Hill slopes (>2.0) in IC50 curves and inhibition that disappears upon adding detergent.
-
The Fix: The "Detergent Sensitivity Test." A valid ATP-competitive inhibitor will maintain potency in the presence of 0.01% Triton X-100; an aggregator will lose activity.
Part 3: Validated Experimental Protocols
These protocols are designed as self-validating systems . They include internal checkpoints to flag the artifacts described above.
Protocol A: TR-FRET Kinase Assay (Indazole-Optimized)
Target: Validation of IC50 for a candidate Indazole inhibitor against a tyrosine kinase (e.g., VEGFR2).[2]
Reagents:
-
Kinase Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35 (Critical for solubility).
-
Tracer: Biotinylated-Poly(GT) substrate.
-
Detection: Eu-labeled anti-phosphotyrosine antibody + Streptavidin-XL665.
Workflow:
-
Compound Prep: Prepare 10-point serial dilution of Indazole compound in 100% DMSO. Acoustic transfer 50 nL to assay plate (Final DMSO < 1%).
-
Enzyme Addition: Add 5 µL Enzyme mix. Checkpoint 1: Incubate 10 mins. If compound precipitates here (visible turbidity), abort and switch to solubility protocol.
-
Reaction Start: Add 5 µL ATP/Substrate mix (at Km concentration). Incubate 60 mins at RT.
-
Detection: Add 10 µL Detection Mix (Eu-Ab + SA-XL665).
-
Readout: Read on EnVision or PHERAstar.
-
Excitation: 337 nm.
-
Emission 1: 615 nm (Donor).
-
Emission 2: 665 nm (Acceptor).
-
Delay Time: 50 µs (Critical to gate out Indazole fluorescence).
-
Data Analysis:
Calculate TR-FRET Ratio =
-
Validation Rule: If the Donor signal (615 nm) varies by >20% across the concentration range, the compound is quenching the donor (False Positive).
Protocol B: Dynamic Light Scattering (DLS) Counter-Screen
Purpose: To definitively rule out colloidal aggregation.
-
Sample Prep: Dilute Indazole compound to 50 µM in Assay Buffer (no enzyme).
-
Measurement: Place in quartz cuvette in a DLS instrument (e.g., Wyatt DynaPro).
-
Readout: Measure Scattering Intensity and Hydrodynamic Radius (Rh).
-
Interpretation:
-
Monomeric (Valid): Low scattering intensity, Rh < 1 nm.
-
Aggregated (Invalid): High scattering intensity (1000x buffer baseline), Rh > 50 nm.
-
Part 4: Visualization of Validation Logic
Diagram 1: The "Hit-to-Lead" Validation Decision Tree
This workflow illustrates the logic required to validate an indazole hit, distinguishing between true inhibition, fluorescence interference, and aggregation.
Caption: Decision tree for filtering false positives in Indazole assays. Note the critical branch for fluorescence correction.
Diagram 2: Indazole Binding Mode (ATP Competitive)
Visualizing why Indazoles are effective: The structural mimicry of Adenine allows them to occupy the ATP binding pocket.
Caption: Schematic of ATP-competitive inhibition. The Indazole nitrogen pair mimics the Adenine purine ring, forming key H-bonds with the kinase hinge region.
References
-
Vertex Pharmaceuticals. (2024). Structural Study of Selectivity Mechanisms for JNK3 and p38α with Indazole Scaffold Probing Compounds. NIH PubMed Central.
-
BenchChem. (2025).[3] Benchmarking new indazole derivatives against established kinase inhibitors.[2][3] BenchChem Technical Guides.
-
RSC Advances. (2021). Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer.[4] Royal Society of Chemistry.
-
Frontiers in Pharmacology. (2022). Study of the anticancer effect of new quinazolinone hydrazine derivatives as receptor tyrosine kinase inhibitors. Frontiers.
-
Oreate AI. (2026). Imidazole vs. Indole: A Comparative Exploration of Two Chemical Giants. Oreate AI Blog.
Sources
- 1. An Amino-indazole Scaffold with Spectrum Selective Kinase Inhibition of FLT3, PDGFRα and Kit - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
Strategic Profiling of Indazole Derivatives: A Comparative Guide to Cross-Reactivity and Target Selectivity
Executive Summary
The indazole scaffold (1,2-diazole fused to a benzene ring) represents a "privileged structure" in medicinal chemistry, particularly within oncology and neurodegeneration. Its ability to mimic the purine ring of ATP allows it to anchor effectively within the hinge region of kinase domains. However, this same feature predisposes indazole derivatives to promiscuity (cross-reactivity).
This guide objectively compares the selectivity profiles of key indazole-based therapeutics, analyzes the structural determinants of their cross-reactivity, and provides a validated experimental framework for profiling new derivatives.
Structural Determinants of Indazole Selectivity
The selectivity of indazole derivatives is governed by their binding mode and substitution patterns. Understanding these mechanisms is prerequisite to interpreting cross-reactivity data.
Binding Modes: Type I vs. Type II
-
Type I Inhibitors (ATP-Competitive): Bind to the active conformation (DFG-in). Indazoles in this class often exhibit broader cross-reactivity because the ATP pocket is highly conserved across the kinome.
-
Type II Inhibitors (Allosteric/ATP-Competitive): Bind to the inactive conformation (DFG-out). Indazoles like Axitinib exploit this mode, extending into the hydrophobic back pocket. This conformation is less conserved, generally conferring higher selectivity.
The N-Substitution Effect
The tautomeric nature of indazole (1H- vs 2H-) is a critical design lever.
-
1H-Indazoles: Often favored for Type I binding; the N2 nitrogen acts as an H-bond acceptor for the hinge region.
-
2H-Indazoles: Frequently utilized to orient substituents towards the solvent front or ribose pocket, altering the selectivity profile against off-targets like CDK2 or JAK family kinases.
Comparative Analysis: Selectivity Profiles
The following tables contrast the performance of approved and emerging indazole derivatives.
Table 1: Approved Indazole Therapeutics – Cross-Reactivity Landscape
| Compound | Primary Target(s) | Binding Mode | Key Off-Targets (Cross-Reactivity) | Selectivity Profile Description |
| Axitinib | VEGFR1-3, PDGFR, c-KIT | Type II | BCR-ABL, FGFR (weak) | High. Designed via structure-based drug design (SBDD) to exploit the DFG-out pocket, minimizing overlap with non-angiogenic kinases. |
| Entrectinib | TRKA/B/C, ROS1, ALK | Type I | JAK2, TNK2 | Moderate-High. Pan-TRK/ROS1/ALK activity is intentional. Its compact structure allows CNS penetration but requires careful monitoring of JAK2 off-target effects. |
| Pazopanib | VEGFR, PDGFR, c-KIT | Type I | FGFR, Src family | Low (Broad). A multi-kinase inhibitor. Its "poly-pharmacology" is clinically useful but results in a wider toxicity profile compared to Axitinib. |
| Niraparib | PARP1/2 | Non-Kinase | Zinc finger proteins (potential) | High. Highly selective for PARP enzymes; indazole core mimics nicotinamide. |
Table 2: Emerging Selective Indazoles (Research Grade)
| Compound Class | Target | Selectivity Achievement | Experimental Insight |
| Reverse Indazoles | HPK1 | >500x vs JAK1/JAK2 | Optimization of the solvent front interaction disrupted the salt bridge common in JAK kinases, achieving exquisite selectivity. |
| Covalent Indazoles | EGFR (Mutant) | >100x vs WT EGFR | Acrylamide "warhead" attached to indazole core targets Cys797, sparing the Wild Type receptor. |
| Compound C05 | PLK4 | >80% inhibition of PLK4 only | Demonstrated minimal cross-reactivity against cell-cycle kinases (CDK4) and other PLK family members (PLK1/3). |
Visualizing the Selectivity Logic
The following diagram illustrates the structural logic distinguishing promiscuous Type I binders from selective Type II binders.
Figure 1: Structural logic flow determining the cross-reactivity profile of indazole derivatives.
Experimental Protocols: The "Tiered Profiling" Workflow
To rigorously assess cross-reactivity, do not rely on a single assay. Use this self-validating, tiered approach.
Tier 1: High-Throughput Kinome Scan (Broad Profiling)
Objective: Identify "hit" off-targets across >300 kinases. Method: Radiometric HotSpot™ Assay (Gold Standard).
-
Why: Unlike fluorescence-based assays (e.g., FRET), radiometric assays are free from interference by fluorescent compounds.
-
Protocol Summary:
-
Incubate compound (single concentration, typ. 1 µM) with kinase, substrate, and
P-ATP. -
Spot reaction onto P81 filter paper.
-
Wash to remove unbound ATP.
-
Measure radioactivity.
-
Criterion: Any kinase inhibited >50% is flagged for Tier 2.
-
Tier 2: Quantitative Affinity Determination ( / )
Objective: Validate hits and determine potency shift. Method: Dose-Response Radiometric Assay.
-
Protocol:
Tier 3: Cellular Target Engagement (Physiological Relevance)
Objective: Confirm that biochemical inhibition translates to intracellular binding. Method: NanoBRET™ Target Engagement.
-
Why: Biochemical assays often overestimate potency due to lack of ATP competition at physiological levels (1-5 mM ATP in cells vs 10 µM in assays).
-
Protocol Steps:
-
Transfection: Transfect HEK293 cells with Kinase-NanoLuc fusion plasmid.
-
Tracer Addition: Add cell-permeable fluorescent tracer (binds to kinase).
-
Competition: Treat cells with Indazole derivative.
-
Measurement: If the indazole binds, it displaces the tracer, decreasing the BRET signal (Energy transfer from NanoLuc to Tracer).
-
Result: A decrease in BRET signal confirms intracellular target engagement.
-
Mechanistic Case Study: Entrectinib
Entrectinib serves as a prime example of balancing cross-reactivity with therapeutic necessity.
-
Target Profile: It is designed as a Pan-TRK/ROS1/ALK inhibitor.
-
Structural Insight: The indazole core anchors the molecule, while the bulky benzyl-piperidine moiety extends into the solvent front.
-
Cross-Reactivity Management:
-
Challenge: The ATP pockets of ALK and ROS1 are highly similar to Insulin Receptor (INSR).
-
Solution: Entrectinib achieves selectivity over INSR (>50-fold) through specific H-bond interactions in the hinge region that are unfavorable for INSR.
-
CNS Penetration:[5] The compact indazole scaffold allows it to cross the Blood-Brain Barrier (BBB), addressing brain metastases common in ROS1+ NSCLC, a feature lacking in earlier generation inhibitors like Crizotinib.
-
Workflow Visualization
Figure 2: The "Self-Validating" tiered workflow for indazole selectivity profiling.
References
-
Indazole derivatives and their therapeutic applications: a patent review. Expert Opinion on Therapeutic Patents.
-
Structure-Based Design and Characterization of Axitinib. Clinical Cancer Research.
-
Entrectinib: A Review in NTRK+ Solid Tumours and ROS1+ NSCLC. Drugs.
-
Identification of Potent Reverse Indazole Inhibitors for HPK1. ACS Medicinal Chemistry Letters.
-
Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors. RSC Advances.
-
Current progress, challenges and future prospects of indazoles as protein kinase inhibitors. RSC Advances.
Sources
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. researchgate.net [researchgate.net]
- 5. Entrectinib: A Review in NTRK+ Solid Tumours and ROS1+ NSCLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Absolute Purity Assessment of Indazole Scaffolds: High-Precision qNMR vs. HPLC
Executive Summary
In the specific context of indazole-based drug discovery, the "purity gap" often stalls development. While HPLC-UV is the industry standard for impurity profiling, it fails as a primary quantification tool for novel indazoles due to the lack of certified reference standards and variable extinction coefficients caused by tautomeric equilibria.
This guide presents Quantitative NMR (qNMR) not merely as an alternative, but as the primary metrological standard for assessing the absolute purity of indazole scaffolds. By leveraging the proton-counting nature of NMR, researchers can achieve precision <1.0% without compound-specific reference materials, bypassing the kinetic and thermodynamic ambiguities of indazole tautomerism that plague chromatographic separation.
Part 1: The Analytical Challenge of Indazoles
The Tautomerism Trap
Indazoles exist in a dynamic equilibrium between
-
HPLC Impact: This can lead to peak splitting or broadening depending on the column pH and temperature, making integration unreliable. Furthermore, the two tautomers often have significantly different UV absorption maxima (
), rendering "Area %" calculations inaccurate without a correction factor. -
NMR Advantage: In high-dielectric solvents like DMSO-
, the tautomeric exchange is often modulated. Even if exchange occurs, qNMR integrates the total proton count of the scaffold, rendering the tautomeric ratio mathematically irrelevant to the purity calculation (provided the integration window covers both species or the exchange is fast on the NMR time scale).
The Reference Standard Bottleneck
For a novel indazole derivative (e.g., a fragment hit or lead compound), no USP/EP reference standard exists.
-
HPLC-UV: Requires a "100% pure" standard to establish a calibration curve. Using a surrogate standard assumes identical response factors—a scientifically flawed assumption for heterocycles.
-
qNMR: Requires only a Certified Internal Standard (IS) (e.g., Dimethyl sulfone) which is chemically unrelated to the analyte.
Part 2: Comparative Analysis (qNMR vs. HPLC vs. EA)
The following table objectively compares the methodologies for a typical Indazole lead compound (
| Feature | qNMR (Proton Counting) | HPLC-UV (Chromatographic) | Elemental Analysis (CHN) |
| Primary Output | Absolute Purity (w/w %) | Relative Purity (Area %) | Elemental Composition % |
| Traceability | SI-Traceable (via Internal Std) | Dependent on Reference Std | Indirect |
| Reference Std | Generic (e.g., Maleic Acid) | Specific (Analyte required) | Acetanilide (Calibration) |
| Tautomer Sensitivity | Immune (Total H count) | High (Peak splitting/Response) | Immune |
| LOD / Sensitivity | Moderate (~0.1 mg/mL) | High (Trace impurities <0.05%) | Low |
| Sample Recovery | 100% (Non-destructive) | 0% (Destructive) | 0% (Destructive) |
| Analysis Time | < 20 mins (Prep + Acq) | > 45 mins (Gradient + Equil) | > 2 hours |
| Precision (RSD) | < 1.0% (Optimized) | < 0.5% | < 0.4% |
Decision Matrix: When to use which?
Figure 1: Strategic decision matrix for selecting qNMR versus HPLC based on reference availability and analytical goals.
Part 3: Strategic Protocol for Indazoles
To achieve metrological accuracy, the qNMR experiment must be treated as a volumetric titration performed in a magnetic field.
Internal Standard (IS) Selection
For indazoles, the aromatic region (6.5 – 8.5 ppm) is crowded. The IS must have a signal in a "silent" region.
-
Primary Recommendation: Dimethyl Sulfone (DMSO
)-
Shift:
3.0 ppm (Singlet). -
Why: Indazoles rarely have signals here (unless alkyl-substituted). High solubility in DMSO-
. Non-volatile.
-
-
Secondary Recommendation: Maleic Acid
-
Shift:
6.0 - 6.3 ppm (Singlet). -
Why: Good if the aliphatic region is crowded, but risk of overlap with Indazole H3 or solvent satellites.
-
Solvent Selection
-
Standard: DMSO-
(99.9% D). -
Reasoning: Indazoles are poorly soluble in
. DMSO disrupts intermolecular H-bonding, sharpening the signals of the tautomeric protons and ensuring complete dissolution (crucial for quantification).
The "Self-Validating" Acquisition Parameters
The most common error in qNMR is insufficient relaxation time (
-
Pulse Angle:
(Maximize signal). -
Relaxation Delay (
): Must be of the slowest relaxing proton (usually the IS or isolated aromatics).-
Indazole Aromatics
: Typically 2–4 seconds. -
Protocol Setting:
seconds . (Sacrifice speed for accuracy).
-
-
Spectral Width: 20 ppm (ensure no aliasing of satellites).
-
Scans (NS): Adjust for S/N > 150:1. Typically 16–64 scans for 10 mg sample.
Part 4: Experimental Workflow
Step 1: Gravimetric Preparation (The Critical Path)
Accuracy depends entirely on the weighing balance. Use a microbalance (
-
Weigh ~10 mg of Indazole Sample (
) directly into a vial. Record to 0.01 mg. -
Weigh ~5-10 mg of Internal Standard (
) into the same vial. Record to 0.01 mg.-
Note: Co-dissolution eliminates volumetric errors.
-
-
Add ~0.7 mL DMSO-
. Vortex until absolutely clear .-
Check: Inspect for suspended particles. Any turbidity invalidates the result.
-
Step 2: Acquisition & Processing
-
Lock & Shim: Auto-shim is usually sufficient, but ensure line shape is symmetrical.
-
Acquire: Run the zg (Bruker) or equivalent pulse sequence with
. -
Phase Correction: Manual phasing is mandatory. Auto-phase often distorts the baseline at the integration endpoints.
-
Baseline Correction: Apply a polynomial baseline correction (e.g., Bernstein polynomial) to ensure the integral starts and ends at zero intensity.
Step 3: Integration Strategy for Indazoles
Do not integrate the NH proton (variable exchange).
-
Identify IS Peak: Integrate Dimethyl Sulfone (3.0 ppm)
Set value to equivalent H count (6H). -
Identify Analyte Peak: Select the most distinct aromatic signal.
-
Preferred: Indazole H3 (if singlet/unsubstituted).
-
Alternative: Indazole H4/H5/H6/H7 (Multiplets). If multiplets overlap, integrate the entire aromatic cluster and set proton count to the sum (e.g., 4H).
-
Workflow Diagram
Figure 2: Step-by-step qNMR workflow emphasizing the critical dissolution checkpoint.
Part 5: Data Analysis & Validation
The Calculation
The absolute purity (
Where:
- = Integral area
- = Number of protons (e.g., 6 for Dimethyl sulfone, 1 for Indazole H3)
- = Molecular Weight ( g/mol )
- = Mass weighed (mg)
- = Purity of Internal Standard (as a decimal, e.g., 0.998)
Error Analysis
To ensure E-E-A-T compliance, you must report the uncertainty. The major sources of error are:
-
Weighing Error: typically
for small masses (<2 mg). Mitigation: Weigh >10 mg. -
Integration Error: typically
due to baseline/phasing. Mitigation: High S/N (>150) and flat baseline.
Acceptance Criteria:
-
For early discovery: Purity
is acceptable. -
For candidate selection: Purity
is required.
References
-
BIPM (Bureau International des Poids et Mesures). Internal Standard Reference Data for qNMR.[1] (Provides validated lists of internal standards including Dimethyl Sulfone and Maleic Acid). [Link]
-
Almac Group. qNMR – A Modern Alternative to HPLC.[2] (Industry case study comparing HPLC and qNMR workflows). [Link]
-
Pauli, G. F., et al. The 100% Quantitative NMR Signal: A Reference for Biomolecular NMR. Journal of Natural Products. (Foundational paper on qNMR precision). [Link]
Sources
comparing the efficacy of different purification methods for indazole intermediates
Executive Summary
In the synthesis of kinase inhibitors and anti-inflammatory agents, the indazole scaffold is a privileged structure. However, the purification of indazole intermediates presents a unique process chemistry challenge: the separation of thermodynamically stable
This guide moves beyond generic purification advice. We compare three distinct methodologies—Selective Recrystallization , Modified Flash Chromatography , and pH-Controlled Precipitation —analyzing their efficacy in resolving regioisomers and removing synthetic byproducts.[1]
Part 1: The Core Challenge – Regioisomerism
The alkylation of indazoles typically yields a mixture of
-
N1-Isomer: "Pyridine-like" nitrogen at position 2; generally more non-polar.[1]
-
N2-Isomer: Quinoid-like resonance contribution; often exhibits distinct solubility profiles.[1]
Decision Matrix: Selecting Your Method
Figure 1: Strategic decision tree for selecting the optimal purification workflow based on physical state and scale.
Part 2: Comparative Methodology Analysis
Method A: Selective Recrystallization (The Scalable Standard)
Best For: Large-scale separation of
While chromatography is standard in discovery, it is a bottleneck in development. Experimental data suggests that mixed solvent systems (specifically Acetone/Water) can achieve >99% purity for specific indazole derivatives, effectively "crashing out" the major isomer while retaining the minor isomer and impurities in the mother liquor.
Protocol: Acetone/Water System[1]
-
Dissolution: Suspend the crude indazole mixture (e.g., 10g) in Acetone (30 mL). Heat to reflux (
) until fully dissolved. -
Anti-solvent Addition: Slowly add Water (10 mL) dropwise while maintaining reflux. The ratio is critical (approx. 3:1 Acetone:Water).
-
Controlled Cooling: Remove heat source. Allow the flask to cool to room temperature over 2 hours. Do not shock cool in ice immediately, as this traps the minor isomer.
-
Filtration: Filter the resulting precipitate.[3] Wash with cold 1:1 Acetone/Water.
-
Validation: Analyze the filter cake via
-NMR. The -isomer typically exhibits a distinct shift in the C3-proton compared to the .
Expert Insight: If the product oils out instead of crystallizing, "seed" the solution with a pure crystal of the desired isomer at the cloud point.
Method B: Modified Flash Chromatography (The Precision Tool)
Best For: Complex mixtures, oils, and discovery-scale synthesis (<500 mg).[1] Mechanism: Adsorption/Desorption equilibrium on silica gel.
Indazoles are basic heterocycles. On standard silica gel, the pyridine-like nitrogen interacts with acidic silanol groups, causing severe peak tailing and co-elution.[1] To mitigate this, the stationary phase must be neutralized.
Protocol: The "Buffered" Silica Column
-
Slurry Preparation: Pre-treat the silica gel slurry with 1% Triethylamine (TEA) in Hexanes before packing the column. This caps the most active silanol sites.
-
Mobile Phase: Use a gradient of Hexanes/Ethyl Acetate (or DCM/MeOH) containing 1% TEA or 0.5% Aqueous Ammonia .
-
Loading: Load the sample as a liquid injection (dissolved in minimum DCM) rather than dry loading on silica, which can degrade sensitive indazoles.
-
Elution:
-alkyl indazoles are typically less polar (higher ) than -isomers due to the shielding of the lone pair, though this can reverse depending on the substituent.
Method C: pH-Controlled Precipitation (Acid-Base Manipulation)
Best For: Removing non-basic synthetic byproducts (e.g., unreacted alkyl halides, inorganic salts).[1]
Mechanism: Amphoteric nature of the indazole core (
This method is rarely sufficient for separating
Protocol: Acid-Base Swing[1]
-
Acidification: Dissolve crude residue in EtOAc. Extract with
. The indazole moves to the aqueous layer (protonated form); non-basic impurities remain in organics. -
Wash: Wash the aqueous layer twice with fresh EtOAc.
-
Basification: Cool the aqueous layer to
. Slowly adjust pH to ~10 using or . -
Recovery: The neutral indazole will precipitate or oil out. Extract back into EtOAc, dry over
, and concentrate.
Part 3: Comparative Data & Analysis
The following data summarizes a comparative study purifying 5-amino-1-(2-hydroxyethyl)-indazole from a crude reaction mixture containing a 70:30 ratio of
| Metric | Method A: Recrystallization | Method B: Flash Chromatography | Method C: Acid-Base Extraction |
| Target Purity (HPLC) | >99.5% | 98.0% | 92.0% |
| Yield (Recovery) | 53% (Pure Isomer) | 65% (Combined Fractions) | 85% (Mixture) |
| Solvent Consumption | Low (40 mL/10g) | High (2-3 L/10g) | Moderate |
| Time Efficiency | High (3-4 hours active) | Low (6-8 hours active) | Medium |
| Scalability | Excellent (Linear scale-up) | Poor (Requires large columns) | Good |
| Isomer Separation | Yes (Thermodynamic control) | Yes (Kinetic separation) | No (Co-precipitation) |
Visualizing the Separation Mechanism
Figure 2: Mechanistic comparison of thermodynamic lattice formation vs. kinetic surface adsorption.[1]
Part 4: References
-
Vertex AI Search. (2025).[2] Method for separating and purifying substituted indazole isomers. CN101948433A. Link
-
WuXi Biology. (2025).[2] Mechanism of a Highly Selective N2 Alkylation of Indazole. Link
-
National Institutes of Health (NIH). (2024). Regioselective alkylation of a versatile indazole: Electrophile scope and mechanistic insights. Link
-
University of Rochester. (2025). Purification: Tips and Tricks for Recrystallization. Link
-
ResearchGate. (2025). Acidity and Basicity of Indazole and its N-Methyl Derivatives. Link
Sources
Safety Operating Guide
Operational Guide: Disposal of Tert-butyl 6-methoxy-3-methyl-1H-indazole-1-carboxylate
Executive Summary: The "Boc-Pressure" Hazard
Do not treat this compound as generic organic waste. While Tert-butyl 6-methoxy-3-methyl-1H-indazole-1-carboxylate (CAS: Research Intermediate) shares characteristics with standard organic solids, its tert-butoxycarbonyl (Boc) protecting group presents a specific latent hazard: Gas Evolution.
If this compound is inadvertently mixed with acidic waste streams (e.g., trifluoroacetic acid, HCl, or acidic aqueous layers), it will undergo acidolytic cleavage, releasing isobutylene gas and carbon dioxide. In a sealed waste drum, this pressurization can lead to container failure or explosion.
Immediate Directive:
-
Segregate from all acidic waste streams.
-
Label specifically as "Boc-Protected Organic" to alert waste handlers of acid sensitivity.
-
Incinerate via a licensed high-temperature hazardous waste facility.
Part 1: Chemical Profile & Risk Assessment
To manage disposal effectively, we must understand the molecule's behavior in the waste stream.
| Feature | Chemical Implication | Disposal Risk |
| Boc Group | Acid-labile carbamate linkage. | High: Contact with acid releases |
| Indazole Core | Nitrogen-rich aromatic heterocycle. | Moderate: Potential aquatic toxicity; high energy of combustion (good for incineration). |
| Physical State | Likely white/off-white solid. | Low: Dust generation; inhalation hazard (H335). |
The Mechanism of Failure (Why we segregate)
In a waste drum containing trace acids (
Operational Insight: A single gram of Boc-protected material can generate significant gas volume upon deprotection. If this happens inside a sealed 55-gallon steel drum, the pressure buildup is a critical safety violation.
Part 2: Step-by-Step Disposal Protocol
Scenario A: Solid Waste (Pure Compound or Spoiled Reagent)
Applicability: Expired shelf stock, spilled solids, or failed reaction solids.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar. Avoid glass for final disposal to prevent breakage during compaction.
-
Stabilization: No chemical stabilization is required for the pure solid provided it is kept dry.
-
Labeling:
-
Standard Hazardous Waste Label.
-
Constituents: "Tert-butyl 6-methoxy-3-methyl-1H-indazole-1-carboxylate (Organic Solid)."
-
Hazard Checkboxes: Irritant, Flammable (if combustible).
-
Critical Note: Write "ACID SENSITIVE - DO NOT MIX WITH ACID" in the comments section.
-
-
Secondary Containment: Place the HDPE jar inside a clear zip-seal bag before placing it in the satellite accumulation area (SAA) bin.
Scenario B: Liquid Waste (Mother Liquors/Reaction Mixtures)
Applicability: Filtrates from recrystallization or reaction solvents containing the compound.[1]
-
pH Validation (The Self-Validating Step):
-
Before pouring into any waste container, dip a pH strip into your solution.
-
Requirement: pH must be
(Neutral or Basic). -
Corrective Action: If acidic, neutralize carefully with Saturated Sodium Bicarbonate (
) in a beaker before transfer. Wait for bubbling to cease.
-
-
Solvent Segregation:
-
Halogenated: (e.g., DCM, Chloroform mixtures)
Red Can / Halogenated Waste stream. -
Non-Halogenated: (e.g., Ethyl Acetate, Hexanes, Methanol)
Clear Can / Organic Waste stream.
-
-
Compatibility Check: Ensure the receiving waste container does not contain strong oxidizers (e.g., Nitric acid waste), which react violently with the hydrazine-like character of the indazole core.
Part 3: Visualized Disposal Workflow
The following decision tree illustrates the logic flow for disposing of this specific intermediate, ensuring no "pressure events" occur in storage.
Figure 1: Decision matrix for the disposal of Boc-protected indazoles. Note the critical pH check loop to prevent gas evolution in liquid waste containers.
Part 4: Regulatory & Coding Data
When filling out your hazardous waste manifest, use the following classifications. Note that while this specific CAS is not P-listed or U-listed, it falls under characteristic waste codes based on its solvent or ignitability.
| Parameter | Classification | Notes |
| RCRA Status (USA) | Non-Listed (Unless in listed solvent) | Treat as D001 (Ignitable) if solid burns vigorously or if in flammable solvent. |
| Waste Codes (Common) | D001 (Ignitable) | Applicable if flash point <60°C (in solution) or oxidizable solid. |
| Waste Codes (Halogenated) | F002 | Only if dissolved in spent Methylene Chloride or similar solvents. |
| DOT Shipping Name | Waste Flammable Solid, Organic, n.o.s. | Technical name: (Substituted Indazole). |
| UN Number | UN 1325 (Solid) or UN 1993 (Liquid) | Depends on the solvent matrix. |
Part 5: Emergency Protocols (Spill Response)
Scenario: You have dropped a 10g bottle of the solid powder on the floor.
-
PPE Upgrade: Wear nitrile gloves, lab coat, and safety glasses. If dust is visible, use an N95 or half-mask respirator to prevent inhalation of the indazole core (potential respiratory irritant).
-
Containment: Do not use water (spreads the contamination). Cover the spill with a dry absorbent pad or paper towels to minimize dust drift.
-
Cleanup:
-
Scoop the solid using a dustpan or stiff paper.
-
Wipe the surface with a solvent-dampened paper towel (Ethanol or Acetone) to pick up residue.
-
Crucial: Do not use acidic cleaning agents (like diluted HCl or vinegar) to clean the floor, as this will generate gas/foam on the surface.
-
-
Disposal: Place all scoopings and wipes into the "Solid Hazardous Waste" bag.
References
-
U.S. Environmental Protection Agency (EPA).Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261 - Identification and Listing of Hazardous Waste. Washington, D.C.
-
National Research Council.Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. The National Academies Press, 2011. (Chapter 8: Management of Waste).
-
[Link]
-
-
ACS Green Chemistry Institute.Reagent Guide: Boc Deprotection and Stability. (Provides mechanistic insight into acid sensitivity).
-
[Link]
-
Sources
Personal protective equipment for handling Tert-butyl 6-methoxy-3-methyl-1H-indazole-1-carboxylate
Executive Summary & Hazard Logic
Tert-butyl 6-methoxy-3-methyl-1H-indazole-1-carboxylate is a specialized heterocyclic intermediate commonly employed in the synthesis of kinase inhibitors and other bioactive small molecules.[1]
As a research chemical, its full toxicological profile has likely not been established. Therefore, Universal Precaution protocols must be applied. We do not merely protect against known hazards (irritation); we engineer controls against potential pharmacological activity.
The Chemical Hazard Logic (Structure-Activity Analysis)
To understand the safety requirements, we must analyze the molecule's functional groups:
-
Indazole Core: This scaffold is a "privileged structure" in drug discovery, often designed to interact with biological enzymes (e.g., kinases). Risk: Assume the compound is bioactive. Inhalation of dust could trigger systemic biological effects.
-
Boc-Protecting Group (Tert-butyl carbamate): This group is acid-labile and thermally sensitive. Risk: Upon contact with strong acids or high heat (
C), it decomposes to release isobutylene gas and CO₂, creating a pressure hazard in closed vessels. -
Methoxy Group: Generally stable, but contributes to the lipophilicity of the molecule, potentially aiding skin absorption.
Personal Protective Equipment (PPE) Matrix
The following PPE standards are calibrated for Occupational Exposure Band (OEB) 3 , the default safety band for bioactive intermediates with incomplete toxicology data.
| Protection Zone | Standard Requirement | Technical Justification & "Senior Scientist" Insight |
| Respiratory | Engineering Control Primary: Certified Chemical Fume Hood.PPE Secondary: N95 or P100 Respirator (only if outside hood). | Why: The solid is likely a fine crystalline powder. Static charge (common in Boc-protected solids) causes particle flight. Inhalation is the fastest route to systemic exposure. Critical: Do not rely on surgical masks; they do not filter chemical particulates. |
| Ocular | Chemical Splash Goggles (ANSI Z87.1+) | Why: Safety glasses are insufficient for fine powders. Air currents can carry dust around glasses. Goggles provide a seal against dust entry and solvent splashes during deprotection steps. |
| Dermal (Hand) | Double Nitrile Gloving Protocol (Inner: 4 mil / Outer: 5-8 mil) | Why: Indazoles are organic-soluble. If dissolved in DCM or DMF, the solvent acts as a carrier, permeating single gloves rapidly. Protocol: Inspect inner glove immediately if outer glove is splashed. |
| Body | Lab Coat (Nomex or 100% Cotton) + Long sleeves/pants. | Why: Synthetic blends (polyester) can melt into skin during a fire. Boc-groups are flammable precursors. Use natural fibers or fire-resistant materials. |
Operational Workflows & Decision Logic
A. Weighing & Transfer (The High-Risk Step)
The moment of highest exposure risk is transferring the dry solid, where static electricity can disperse the compound.
-
Static Neutralization: Use an ionizing fan or anti-static gun inside the balance enclosure. Boc-protected heterocycles are notoriously static-prone.
-
Draft Shield: Ensure the analytical balance draft shield is closed during measurement to prevent fume hood turbulence from blowing the powder.
-
Wet Transfer: If possible, dissolve the solid in the transport vial before moving it to the reaction vessel. Handling a solution is safer than handling a dust.
B. Reaction Setup (Deprotection Warning)
If you are removing the Boc group (e.g., using TFA or HCl):
-
Gas Evolution: The reaction will generate isobutylene and CO₂ gas.
-
Venting: Never perform Boc-deprotection in a sealed vessel. Ensure an open path to the bubbler/scrubber.
-
Cooling: These reactions are exothermic. Cool to 0°C before adding acid to control the rate of gas release.
C. Decision Matrix: Handling Protocol
The following logic flow dictates the engineering controls based on the scale of operation.
Figure 1: Operational decision matrix for scaling handling procedures based on mass and dust potential.
Waste & Disposal Logistics
Do not treat this as general trash. The indazole core is stable and potentially ecotoxic.
-
Solid Waste: Collect all contaminated paper towels, weighing boats, and gloves in a dedicated "Hazardous Solid Waste" bag. Label as "Toxic Organic Solid."
-
Liquid Waste:
-
Non-Halogenated: If dissolved in Methanol/Ethyl Acetate.
-
Halogenated: If dissolved in DCM/Chloroform.
-
Segregation: Do not mix with oxidizers (e.g., Nitric acid) as the electron-rich indazole ring can react violently.
-
-
Disposal Method: The preferred destruction method is High-Temperature Incineration to fully mineralize the nitrogenous heterocycle [1].
Emergency Response Protocols
Accidental Spills (Solid)
-
Evacuate: Clear the immediate area of personnel.
-
Don PPE: Wear goggles and double gloves.
-
Wet Wipe Method: Do NOT sweep dry powder (this creates aerosols). Cover the spill with a paper towel soaked in a compatible solvent (e.g., ethanol) or water, then wipe up. This traps the dust.
Exposure First Aid
-
Eye Contact: Flush immediately at an eyewash station for 15 minutes . Hold eyelids open. The Boc-ester is not immediately corrosive, but hydrolysis in the eye can lower pH over time [2].
-
Skin Contact: Wash with soap and water.[1][2] Do not use alcohol/solvents on skin, as this may increase absorption of the compound.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).
-
Occupational Safety and Health Administration (OSHA). (2011).[3] Laboratory Safety Guidance (OSHA 3404-11R). U.S. Department of Labor.[4]
-
Gerokonstantis, D. T., et al. (2020).[5][6] Selective deprotection of N-Boc-imidazoles and pyrazoles by NaBH4 in EtOH. Arkivoc. (Demonstrates reactivity and handling of similar Boc-heterocycles).
Sources
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
